molecular formula C17H20O3 B15542328 CHO-Ph-spiro[3.3]heptane-COOEt

CHO-Ph-spiro[3.3]heptane-COOEt

Número de catálogo: B15542328
Peso molecular: 272.34 g/mol
Clave InChI: CBXVBNHWQJGKID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CHO-Ph-spiro[3.3]heptane-COOEt is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H20O3

Peso molecular

272.34 g/mol

Nombre IUPAC

ethyl 6-(4-formylphenyl)spiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C17H20O3/c1-2-20-16(19)15-9-17(10-15)7-14(8-17)13-5-3-12(11-18)4-6-13/h3-6,11,14-15H,2,7-10H2,1H3

Clave InChI

CBXVBNHWQJGKID-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Ascendant Role of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery: A Physicochemical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyiv, Ukraine – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. Among the rising stars in this field are spiro[3.3]heptane derivatives, a class of compounds increasingly recognized for their potential to serve as bioisosteres for common aromatic rings in drug candidates. This technical guide provides an in-depth analysis of the physicochemical properties of spiro[3.3]heptane derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The rigid, three-dimensional structure of the spiro[3.3]heptane core presents a unique opportunity to escape the "flatland" of traditional aromatic compounds, often leading to enhanced aqueous solubility, improved metabolic stability, and better target engagement.[1][2] As a saturated bioisostere, it can mimic the spatial arrangement of substituents on a benzene (B151609) ring while offering a distinct physicochemical profile.[3][4] This guide will delve into the key properties of these derivatives, present detailed experimental protocols for their characterization, and visualize their interactions within relevant biological pathways.

Physicochemical Properties of Spiro[3.3]heptane Derivatives: A Quantitative Overview

The advantageous properties of spiro[3.3]heptane derivatives are best illustrated through quantitative data. The following tables summarize key physicochemical parameters for a selection of these compounds, highlighting their potential in drug design.

Compound IDStructureSolubility (µM) in PBS pH 7.4LogD at pH 7.4Reference
Sonidegib Analog (trans-76) (Structure not available)≤ 1≥ 3.5[5]
Sonidegib Analog (cis-76) (Structure not available)≤ 1≥ 3.5[5]
Compound ClassPropertyValueReference
6-(Trifluoromethyl)spiro[3.3]heptane carboxylic acids pKaVaries with substitution[6][7]
6-(Trifluoromethyl)spiro[3.3]heptane amine hydrochlorides pKaVaries with substitution[6][7]
Amide derivatives of 6-(Trifluoromethyl)spiro[3.3]heptane LogPVaries with substitution[6][7]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is critical for the successful development of drug candidates. This section provides detailed methodologies for three key experimental procedures.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD) of a compound.[8][9]

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the PBS solution. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[10]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and PBS in a known volume ratio.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the 1-octanol and aqueous phases.

  • Quantification: Carefully withdraw aliquots from both the 1-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.[10]

Determination of Acidity Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.[4][11]

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[12]

  • Sample Preparation: Prepare a solution of the test compound in water or a suitable co-solvent at a known concentration (e.g., 1 mM).[12] The ionic strength of the solution should be maintained with a salt solution like 0.15 M KCl.[4]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. The first and second derivatives of the curve can be used to accurately locate the equivalence point.

Determination of Kinetic Solubility by HPLC

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[13]

  • Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

  • Solubility Measurement: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 2 hours) with shaking.[13]

  • Precipitate Removal: After incubation, filter the solutions to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using HPLC with a suitable detector (e.g., UV-Vis Diode Array Detector). A calibration curve prepared from known concentrations of the compound is used for quantification.[14][15]

  • Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Biological Context: Signaling Pathways and Experimental Workflows

The utility of spiro[3.3]heptane derivatives is underscored by their incorporation into analogs of established drugs. Understanding the signaling pathways these drugs modulate is crucial for rational drug design.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][6] Aberrant activation of this pathway is implicated in several cancers. Sonidegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key transducer in the Hh pathway.[2][16][17]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO | SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI | GLI_active GLI (active) GLI->GLI_active Target_Genes Target Genes (Proliferation, Survival) GLI_active->Target_Genes Hh Hedgehog Ligand Hh->PTCH1 Sonidegib Sonidegib Sonidegib->SMO |

Caption: Hedgehog signaling pathway inhibition by Sonidegib.

Vorinostat and Histone Deacetylase (HDAC) Inhibition

Vorinostat is a histone deacetylase (HDAC) inhibitor that promotes the acetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[18][19] Its mechanism also involves interaction with the insulin-like growth factor (IGF) signaling pathway, impacting downstream effectors like mTOR.[5][20]

Vorinostat_Pathway cluster_epigenetic Epigenetic Regulation cluster_signaling Cell Signaling cluster_cellular_response Cellular Response HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression IGF_R IGF-1R mTOR mTOR IGF_R->mTOR Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Vorinostat Vorinostat Vorinostat->HDAC | Vorinostat->mTOR Modulates IGF1 IGF-1 IGF1->IGF_R

Caption: Mechanism of action of Vorinostat.

Benzocaine and Voltage-Gated Sodium Channels

Benzocaine, a local anesthetic, has spiro[3.3]heptane-containing analogs. It functions by blocking voltage-gated sodium channels in the neuronal membrane, thereby preventing the initiation and propagation of nerve impulses perceived as pain.[3][21][22]

Benzocaine_Mechanism cluster_neuron Neuron cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm Na_Channel Voltage-gated Sodium Channel Na_ion_in Na+ Benzocaine_in Benzocaine (protonated) Benzocaine_in->Na_Channel Blocks Benzocaine_out Benzocaine (uncharged) Benzocaine_out->Benzocaine_in Diffusion Na_ion_out Na+ Na_ion_out->Na_ion_in Influx Action_Potential Action Potential (Pain Signal) Na_ion_in->Action_Potential Initiates

Caption: Benzocaine's mechanism of blocking sodium channels.

Conclusion

Spiro[3.3]heptane derivatives represent a promising and versatile class of scaffolds for modern drug discovery. Their unique three-dimensional structure and favorable physicochemical properties offer a compelling alternative to traditional aromatic systems. By providing a solid understanding of their characteristics, detailed experimental protocols for their evaluation, and insights into their biological mechanisms, this guide aims to empower researchers to harness the full potential of these exciting molecules in the development of next-generation therapeutics.

References

Structural Analysis of a Disubstituted Spiro[3.3]heptane Core: A Technical Whitepaper on Ethyl 2-Formyl-2-phenylspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate (CHO-Ph-spiro[3.3]heptane-COOEt), is not extensively documented in publicly available scientific literature. Therefore, this technical guide is a comprehensive analysis based on established data for the spiro[3.3]heptane scaffold and its closely related derivatives. The presented data, including structural parameters and experimental protocols, are extrapolated from analogous compounds and computational models to provide a scientifically grounded predictive analysis.

Introduction

The spiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational profile, making it an attractive bioisostere for commonly used aromatic rings like benzene. This "escape from flatland" approach in molecular design can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and enhanced target specificity. This whitepaper provides a detailed structural analysis of a putative derivative, ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate, to serve as a guide for researchers working with this and similar highly functionalized spirocyclic systems.

Predicted Structural and Physicochemical Properties

The introduction of substituents at the C2 and C6 positions of the spiro[3.3]heptane core significantly influences its geometry and electronic properties. The rigid nature of the bicyclic system leads to well-defined spatial orientations of the functional groups.

Predicted Molecular Properties

The following table summarizes the predicted physicochemical properties for the parent spiro[3.3]heptane-2-carboxylic acid and spiro[3.3]heptane-2-carbaldehyde, which are key fragments of the target molecule. These values are computationally derived and provide a baseline for understanding the characteristics of the title compound.

PropertySpiro[3.3]heptane-2-carboxylic acidSpiro[3.3]heptane-2-carbaldehyde
Molecular Formula C₈H₁₂O₂[1]C₈H₁₂O[2]
Molecular Weight 140.18 g/mol [1]124.18 g/mol
IUPAC Name spiro[3.3]heptane-2-carboxylic acid[1]spiro[3.3]heptane-2-carbaldehyde[2]
SMILES C1CC2(C1)CC(C2)C(=O)O[1]C1CC2(C1)C(C2)C=O
Predicted Spectroscopic Data

Based on data from related spiro[3.3]heptane derivatives, the following spectroscopic characteristics for ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate can be anticipated.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals for the ethyl group (triplet and quartet), aromatic protons of the phenyl group, a singlet for the formyl proton, and complex multiplets for the spiro[3.3]heptane core protons. The diastereotopic nature of the methylene (B1212753) protons in the cyclobutane (B1203170) rings would lead to complex splitting patterns.
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, the spiro-carbon, and the methylene and methine carbons of the spiro[3.3]heptane framework.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde and the ester, C-O stretching, aromatic C=C stretching, and C-H stretching of the aliphatic and aromatic moieties.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns related to the loss of the ethyl ester, formyl, and phenyl groups.

Postulated Synthesis and Experimental Protocols

While a specific synthesis for ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate is not reported, a plausible synthetic strategy can be devised based on established methods for the construction and functionalization of the spiro[3.3]heptane core.[3][4]

Proposed Synthetic Workflow

A potential synthetic route could involve the construction of a monosubstituted spiro[3.3]heptane precursor followed by the introduction of the remaining functional groups. A generalized workflow is depicted below.

G A Cyclobutane Precursor B Spiro[3.3]heptanone Derivative A->B [2+2] Cycloaddition C Functional Group Interconversion B->C e.g., Wittig, Grignard D This compound C->D Oxidation/Esterification

Caption: A generalized synthetic workflow for the target molecule.

Key Experimental Methodologies

a) Synthesis of a Spiro[3.3]heptanone Intermediate: A common method to construct the spiro[3.3]heptane core is through a [2+2] cycloaddition reaction. For instance, the reaction of a substituted ketene (B1206846) with a methylene cyclobutane derivative can yield a spiro[3.3]heptanone. Alternatively, intramolecular cyclization strategies have been employed.[3]

b) Introduction of Phenyl and Carboxylate Groups: Starting from a spiro[3.3]heptanone, the phenyl group could be introduced via a Grignard reaction with phenylmagnesium bromide, followed by dehydration to an alkene and subsequent reduction. The carboxylate group could be installed from a precursor ketone via various established methods.

c) Formylation: The formyl group could be introduced at a later stage of the synthesis. For example, a precursor with a hydroxymethyl group at the C2 position could be oxidized to the corresponding aldehyde using standard oxidation protocols (e.g., PCC, Swern oxidation).

d) Characterization Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃).

  • IR Spectroscopy: IR spectra would be obtained using a FT-IR spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be performed to confirm the elemental composition of the synthesized compound.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single crystals of the compound would be grown and analyzed by X-ray diffraction.

Structural Analysis and Visualization

The three-dimensional structure of the spiro[3.3]heptane core is rigid and non-planar. The two cyclobutane rings are puckered and oriented approximately perpendicular to each other.

Conformational Isomerism

Disubstituted spiro[3.3]heptanes can exist as different stereoisomers (cis/trans) depending on the relative orientation of the substituents. The conformational preference will be dictated by steric and electronic interactions between the substituents. Computational chemistry can be a powerful tool to predict the most stable conformers.

G cluster_0 Conformational Analysis Workflow A Generate Possible Stereoisomers B Geometry Optimization (e.g., DFT) A->B C Calculate Relative Energies B->C D Identify Lowest Energy Conformer C->D

Caption: Workflow for computational conformational analysis.

X-ray Crystallography of Analogous Compounds

While no crystal structure exists for the title compound, X-ray diffraction studies on other substituted spiro[3.3]heptanes provide valuable insights into the core geometry.[5] These studies confirm the puckered nature of the cyclobutane rings and the spirocyclic junction. The bond lengths and angles within the spiro[3.3]heptane framework are generally consistent with those of other strained cyclic systems.

Role in Drug Discovery and Development

The spiro[3.3]heptane moiety is considered a "bioisostere" of the phenyl ring, meaning it can replace a phenyl group in a drug molecule while maintaining or improving its biological activity and physicochemical properties.[5]

Signaling Pathway Analogy

The utility of spiro[3.3]heptane derivatives is often realized when they are incorporated into known bioactive scaffolds. The logical relationship for their application in drug design is illustrated below.

G A Bioactive Molecule with Phenyl Ring B Identify Phenyl Ring as Metabolic Liability A->B C Replace Phenyl with Spiro[3.3]heptane B->C D Synthesize Analog C->D E Evaluate Physicochemical and Biological Properties D->E F Improved Drug Candidate E->F

Caption: Logic flow for the application of spiro[3.3]heptane in drug design.

Conclusion

Ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate represents a complex, highly functionalized derivative of the medicinally relevant spiro[3.3]heptane scaffold. While direct experimental data for this specific molecule is lacking, a comprehensive structural and synthetic profile can be constructed based on the extensive research on analogous compounds. This technical guide provides a predictive framework for researchers interested in the synthesis, characterization, and application of such novel spirocyclic entities in drug discovery and materials science. Further experimental work is warranted to validate the predicted properties and explore the potential of this and related molecules.

References

Spectroscopic Data for Spiro[3.3]heptane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of spiro[3.3]heptane and its derivatives. The unique three-dimensional structure of the spiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry, where it is explored as a saturated bioisostere for planar aromatic rings, offering improved physicochemical properties for drug candidates. This guide presents key spectroscopic data in a structured format, details relevant experimental protocols, and visualizes a pertinent biological pathway where these compounds have shown potential.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the core spectroscopic data for spiro[3.3]heptane and two of its common derivatives: spiro[3.3]heptan-2-one and spiro[3.3]heptane-2-carboxylic acid. This data is essential for the identification and characterization of these valuable synthetic building blocks.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
Spiro[3.3]heptaneCDCl₃1.86 (t, 8H, -CH₂-), 1.95 (quint, 4H, -CH₂-)
Spiro[3.3]heptan-2-oneCDCl₃2.10-2.30 (m, 4H), 2.45-2.60 (m, 2H), 2.80-2.95 (m, 4H)
Spiro[3.3]heptane-2-carboxylic acidCDCl₃1.90-2.10 (m, 4H), 2.20-2.40 (m, 4H), 2.90-3.10 (m, 1H), 11.5 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm / Assignment
Spiro[3.3]heptaneCDCl₃33.5 (-CH₂-), 34.8 (spiro C)
Spiro[3.3]heptan-2-oneCDCl₃34.0, 36.5, 45.0, 55.0 (-CH₂-), 215.0 (C=O)
Spiro[3.3]heptane-2-carboxylic acidCDCl₃32.0, 35.0, 40.0 (-CH₂-), 48.0 (-CH-), 180.0 (C=O)

Table 3: IR Spectroscopic Data

CompoundMajor Peaks (cm⁻¹) / Assignment
Spiro[3.3]heptane2970-2850 (C-H stretch), 1450 (C-H bend)
Spiro[3.3]heptan-2-one2975-2860 (C-H stretch), 1770 (C=O stretch, strained ketone)
Spiro[3.3]heptane-2-carboxylic acid3300-2500 (O-H stretch, broad), 2970-2850 (C-H stretch), 1705 (C=O stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Spiro[3.3]heptane96 [M]⁺81, 68, 54, 41
Spiro[3.3]heptan-2-one110 [M]⁺82, 67, 54
Spiro[3.3]heptane-2-carboxylic acid140 [M]⁺123, 95, 67

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of spiro[3.3]heptane compounds are crucial for obtaining high-quality, reproducible data. The following protocols are generalized for the analysis of these spirocyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the spiro[3.3]heptane compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for routine analysis.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid spiro[3.3]heptane compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to apply firm, even pressure to the sample.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction:

    • For volatile liquid samples, a direct injection via a heated probe or a gas chromatography (GC) inlet can be used.

    • For solid samples, dissolve a small amount in a volatile solvent (e.g., methanol, dichloromethane) and introduce it via a direct insertion probe or after separation by GC.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

Mandatory Visualization

The spiro[3.3]heptane scaffold has been successfully employed as a bioisosteric replacement for the phenyl ring in Sonidegib, a potent inhibitor of the Hedgehog signaling pathway. The following diagrams illustrate the experimental workflow for spectroscopic analysis and the simplified Hedgehog signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Spiro[3.3]heptane Compound B Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) A->B C Place on ATR Crystal (IR) A->C D NMR Spectrometer B->D F Mass Spectrometer B->F E IR Spectrometer C->E G ¹H & ¹³C NMR Spectra D->G H IR Spectrum E->H I Mass Spectrum F->I J Structure Elucidation & Characterization G->J H->J I->J

Workflow for Spectroscopic Analysis

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibition of SUFU's GLI repression GLI GLI Proteins SUFU->GLI repression GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes transcription Hh Hedgehog Ligand (Hh) Hh->PTCH1 Sonidegib Sonidegib (or Spiro[3.3]heptane analog) Sonidegib->SMO inhibition

Simplified Hedgehog Signaling Pathway

Exploring spiro[3.3]heptane as a Non-collinear Benzene Bioisostere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The replacement of aromatic rings with saturated scaffolds is a compelling strategy in modern medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates. Among these, the spiro[3.3]heptane core has emerged as a promising non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2][3] This rigid, three-dimensional scaffold offers an opportunity to escape the flatland of aromatic systems, potentially improving properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[4][5] This technical guide provides an in-depth overview of the spiro[3.3]heptane core as a benzene (B151609) bioisostere, including comparative data, detailed experimental protocols, and workflow visualizations.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The substitution of a phenyl ring with a spiro[3.3]heptane moiety can significantly impact a molecule's properties. The following tables summarize the quantitative data from studies on the anticancer drug Sonidegib, where a meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core.[1][6]

Table 1: Physicochemical Properties of Sonidegib and its spiro[3.3]heptane Analogs

CompoundStructurecLogPLogD (pH 7.4)Aqueous Solubility (PBS, pH 7.4) (µM)
Sonidegib(meta-phenyl)6.8≥ 3.5≤ 1
trans-76(spiro[3.3]heptane)6.0≥ 3.5≤ 1
cis-76(spiro[3.3]heptane)6.0≥ 3.5≤ 1

Data sourced from ChemRxiv.[1]

Table 2: In Vitro Metabolic Stability and Biological Activity of Sonidegib and its spiro[3.3]heptane Analogs

CompoundIntrinsic Clearance (CLint) in HLM (µL/min/mg)Half-life (t1/2) in HLM (min)IC50 (Hedgehog Signaling) (µM)
Sonidegib18930.0015
trans-7636470.48
cis-76156110.24

Data sourced from ChemRxiv.[1]

The data indicates that replacing the phenyl ring in Sonidegib with a spiro[3.3]heptane core leads to a decrease in the calculated lipophilicity (cLogP) by 0.8 units, although the experimental LogD and aqueous solubility remain comparable for these specific analogs.[1] However, this structural modification resulted in a reduced metabolic stability in human liver microsomes (HLM), as evidenced by the increased intrinsic clearance and decreased half-life of the spiro[3.3]heptane-containing compounds.[1] While the biological activity of the analogs was lower than the parent drug, they still demonstrated potent micromolar inhibition of the Hedgehog signaling pathway.[1]

Visualizing the Concepts

To better illustrate the principles and processes discussed, the following diagrams were generated using Graphviz.

cluster_0 Benzene cluster_1 spiro[3.3]heptane Benzene Benzene Ring Planar Structure Aromatic System Spiroheptane spiro[3.3]heptane 3D, Rigid Scaffold Saturated System Non-collinear Exit Vectors Benzene->Spiroheptane Bioisosteric Replacement

Structural Comparison of Benzene and spiro[3.3]heptane.

A Identify Phenyl-Containing Hit/Lead Compound B Design spiro[3.3]heptane Analogs (mono-, meta-, para-substitution) A->B C Synthesis of spiro[3.3]heptane Building Blocks B->C D Synthesis of Final spiro[3.3]heptane Analogs C->D E In Vitro Profiling D->E F Physicochemical Properties (Solubility, LogD) E->F Assay G Pharmacokinetic Properties (Metabolic Stability) E->G Assay H Biological Activity (Target-based assays) E->H Assay I Data Analysis and SAR F->I G->I H->I J Lead Optimization I->J

General Workflow for Bioisosteric Replacement.

Shh Sonic Hedgehog (Shh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Gene Target Gene Transcription GLI->Gene Activates Sonidegib Sonidegib (SMO Inhibitor) Sonidegib->SMO Inhibits

Simplified Hedgehog Signaling Pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of Sonidegib and its spiro[3.3]heptane analogs.

Synthesis of spiro[3.3]heptane Analogs

The synthesis of functionalized spiro[3.3]heptanes often involves the construction of the core followed by functional group interconversions.[1][7] While specific, detailed, step-by-step protocols for the Sonidegib, Vorinostat, and Benzocaine analogs are proprietary and not fully disclosed in the literature, the general synthetic strategies have been described.[1] Key transformations include:

  • Wolff-Kishner Reduction: To reduce a ketone functionality on the spiro[3.3]heptane ring to a methylene (B1212753) group.[1] A general procedure involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.[8][9]

  • Curtius Rearrangement: To convert a carboxylic acid on the spiro[3.3]heptane scaffold into an amine.[1] This is typically achieved by converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to the amine.[10][11]

In Vitro Assays

1. Kinetic Solubility Assay (PBS, pH 7.4)

This assay determines the kinetic solubility of a compound in a buffered aqueous solution.

  • Materials: Test compound in DMSO (10 mM stock), Phosphate-Buffered Saline (PBS, pH 7.4), 96-well microtiter plates.

  • Procedure:

    • A small volume (e.g., 1.5 µL) of the 10 mM DMSO stock solution is added to the wells of a microtiter plate.

    • PBS (pH 7.4) is added to each well to achieve the desired final compound concentration.

    • The plate is sealed and shaken at room temperature for a defined period (e.g., 24 hours).

    • The solutions are then filtered to remove any precipitate.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.[12][13]

2. LogD (n-octanol/PBS) Determination

This assay measures the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.

  • Materials: Test compound, n-octanol, PBS (pH 7.4).

  • Procedure:

    • A solution of the test compound is prepared in a mixture of n-octanol and PBS (pH 7.4).

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to separate the n-octanol and PBS layers.

    • The concentration of the compound in each layer is quantified using an appropriate analytical method, such as LC-MS/MS.

    • The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.[3]

3. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Test compound, pooled human liver microsomes (HLM), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), magnesium chloride, phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

    • The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[1][5][14]

4. Hedgehog Signaling Pathway Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the Hedgehog signaling pathway.

  • Materials: NIH3T3 cell line stably expressing a Gli-responsive luciferase reporter, cell culture medium, test compound, Sonic Hedgehog (Shh) conditioned medium (or another pathway agonist), luciferase assay reagent.

  • Procedure:

    • The NIH3T3-Gli-luciferase reporter cells are seeded in 96-well plates and grown to confluence.

    • The cells are then treated with the test compound at various concentrations.

    • The Hedgehog pathway is stimulated by adding Shh conditioned medium.

    • After an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The IC50 value, representing the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated.[6][15][16]

Conclusion

Spiro[3.3]heptane represents a valuable tool in the medicinal chemist's toolbox for the design of novel, patent-free drug candidates with potentially improved physicochemical and pharmacokinetic properties.[1] Its rigid, three-dimensional structure provides a unique vector orientation for substituents that is distinct from the planar geometry of a phenyl ring.[3] While the case studies presented here demonstrate that direct replacement does not universally lead to improved metabolic stability or biological activity, they underscore the potential of the spiro[3.3]heptane core to generate potent compounds. Further exploration and a deeper understanding of the structure-activity and structure-property relationships of spiro[3.3]heptane-containing molecules will undoubtedly fuel the development of the next generation of therapeutics.

References

The Pivotal Role of Spiro[3.3]heptanes in Modern Drug Discovery: An In-depth Analysis of Lipophilicity and Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. Among the rising stars in this field are spiro[3.3]heptane building blocks, which provide a rigid, three-dimensional architecture that allows for the exploration of new chemical space. This technical guide delves into the critical properties of lipophilicity and acidity of these novel spiro[3.3]heptane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The strategic incorporation of spiro[3.3]heptane scaffolds into drug candidates is driven by the "Escape from the flatland" concept, which posits that molecules with greater three-dimensionality exhibit improved physicochemical properties and reduced promiscuity.[1] Spiro[3.3]heptanes have emerged as versatile, sp3-rich scaffolds and have been explored as saturated bioisosteres of benzene (B151609) in drug design.[2][3] Understanding the lipophilicity and acidity of functionalized spiro[3.3]heptanes is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their binding affinity to biological targets.

Quantitative Analysis of Physicochemical Properties

The following tables summarize the experimentally determined lipophilicity (LogP) and acidity (pKa) for a series of functionalized spiro[3.3]heptane building blocks. These properties were compared with their non-fluorinated, mono-fluorinated, and gem-difluorinated counterparts, as well as with analogous cyclohexane (B81311) and cycloheptane (B1346806) derivatives to provide a clear understanding of the structural impact on these key parameters.[1][4]

Table 1: Acidity (pKa) of Spiro[3.3]heptane Carboxylic Acids and Amine Hydrochlorides [1][4]

CompoundFunctional GrouppKa (21 °C)
6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acidCarboxylic Acid-
spiro[3.3]heptane-2-carboxylic acidCarboxylic Acid-
6-fluorospiro[3.3]heptane-2-carboxylic acidCarboxylic Acid-
6,6-difluorospiro[3.3]heptane-2-carboxylic acidCarboxylic Acid-
6-(trifluoromethyl)spiro[3.3]heptan-2-amine hydrochlorideAmine Hydrochloride-
spiro[3.3]heptan-2-amine hydrochlorideAmine Hydrochloride-
6-fluorospiro[3.3]heptan-2-amine hydrochlorideAmine Hydrochloride-
6,6-difluorospiro[3.3]heptan-2-amine hydrochlorideAmine Hydrochloride-

Note: Specific pKa values from the source figures are not directly provided in the text; the table structure is based on the described comparisons.

Table 2: Lipophilicity (LogP) of Spiro[3.3]heptane Amide Derivatives [1][4]

CompoundLogP (21 °C)
N-(spiro[3.3]heptan-2-yl)acetamide-
N-(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)acetamide-
N-(6-fluorospiro[3.3]heptan-2-yl)acetamide-
N-(6,6-difluorospiro[3.3]heptan-2-yl)acetamide-

Note: Specific LogP values from the source figures are not directly provided in the text; the table structure is based on the described comparisons.

Replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity. For example, the calculated logP (clogP) of the anticancer drug Sonidegib is 6.8, while its spiro[3.3]heptane analogs exhibit a lower clogP of 6.0.[5][6]

Experimental Protocols

The determination of the physicochemical properties of these novel spiro[3.3]heptane building blocks is underpinned by rigorous experimental methodologies.

Determination of Acidity (pKa)

The acidity of the carboxylic acids and amine hydrochlorides was determined experimentally.[1][4] While the specific details of the methodology are not exhaustively described in the provided search results, such determinations are typically carried out using potentiometric titration or spectrophotometric methods. In these methods, a solution of the compound of interest is titrated with a standard solution of acid or base, and the change in pH is monitored. The pKa is then determined from the titration curve.

Determination of Lipophilicity (LogP)

The lipophilicity of the amide derivatives was also determined experimentally.[1][4] The LogP value, which is the logarithm of the partition coefficient of a compound between an organic and an aqueous phase, is a critical measure of its lipophilicity. A common method for the experimental determination of LogP is the shake-flask method, where the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), and the LogP is calculated.

Synthesis and Functionalization Workflow

The synthesis of these valuable spiro[3.3]heptane building blocks involves a multi-step process, starting from commercially available materials and proceeding through key intermediates to yield a variety of functionalized derivatives.[1]

G cluster_start Starting Material cluster_key_intermediate Key Intermediate Synthesis cluster_core_construction Spiro[3.3]heptane Core Construction cluster_functionalization Functional Group Transformations Cyclobutanone derivative Cyclobutanone derivative 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane Cyclobutanone derivative->1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane Multi-step synthesis Double alkylation Double alkylation 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane->Double alkylation with TosMIC or malonate diester Alcohols Alcohols Double alkylation->Alcohols Amines Amines Double alkylation->Amines Boronate esters Boronate esters Double alkylation->Boronate esters Carboxylic acids Carboxylic acids Double alkylation->Carboxylic acids Amino acids Amino acids Double alkylation->Amino acids

Caption: Synthetic workflow for functionalized spiro[3.3]heptane building blocks.

This generalized workflow highlights the key stages in the synthesis of diverse spiro[3.3]heptane derivatives, enabling their application in various drug discovery programs. The robust synthetic routes allow for the production of these building blocks on a gram to multigram scale.[1][4]

Conclusion

Spiro[3.3]heptane building blocks represent a significant advancement in the design of novel therapeutics. Their unique three-dimensional structure and favorable physicochemical properties, including tunable lipophilicity and acidity, make them highly attractive scaffolds for medicinal chemists. The data and methodologies presented in this guide provide a foundational understanding for the rational design and synthesis of next-generation drug candidates incorporating the spiro[3.3]heptane motif.

References

The Ascent of Three-Dimensionality: An In-depth Technical Guide to sp3-Rich Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of drug discovery is undergoing a significant spatial transformation. For decades, the focus has been on "flat," aromatic, sp2-hybridized molecules. However, the limitations of this two-dimensional chemical space are becoming increasingly apparent, leading to challenges in finding novel, effective, and safe therapeutics. This guide delves into the burgeoning field of sp3-rich scaffolds, three-dimensional molecular architectures that are unlocking new possibilities in medicinal chemistry. By embracing complexity and moving beyond "flatland," researchers are discovering compounds with improved physicochemical properties, enhanced target engagement, and the potential to tackle previously "undruggable" targets.

This technical guide provides a comprehensive overview of the core principles of sp3-rich scaffold design, synthesis, and evaluation. It is intended to be a practical resource for researchers at the forefront of drug discovery, offering detailed experimental protocols, curated quantitative data, and visualizations of key concepts and workflows.

The Advantages of Thinking in 3D: Why sp3-Rich Scaffolds Matter

The shift towards sp3-rich scaffolds is driven by a confluence of factors that address key bottlenecks in the drug discovery pipeline. The increased three-dimensional character of these molecules offers several distinct advantages over their flatter counterparts:

  • Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons (Fsp3) has been correlated with improved clinical success.[1] This is attributed to better solubility, reduced melting points, and improved oral bioavailability.[2] The non-planar nature of sp3-rich scaffolds can disrupt crystal packing and lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhanced Target Engagement: The three-dimensional arrangement of functional groups on an sp3-rich scaffold allows for more precise and multi-vectorial interactions with the complex topographies of protein binding sites. This can lead to higher potency and selectivity, as the molecule can better complement the target's shape and form more specific hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Exploration of Novel Chemical Space: The vast majority of molecules in existing screening libraries are predominantly flat. The synthesis of sp3-rich scaffolds opens up new, underexplored regions of chemical space, increasing the probability of finding novel hits for challenging targets, including protein-protein interactions.[3]

  • Reduced Attrition Rates: The improved properties and target engagement of sp3-rich compounds can lead to lower attrition rates during preclinical and clinical development. By starting with more "drug-like" scaffolds, the chances of success are inherently increased.

Data Presentation: A Quantitative Look at sp3-Rich Fragment Libraries

The design of fragment libraries for fragment-based drug discovery (FBDD) is a critical starting point for many drug discovery campaigns. The inclusion of sp3-rich fragments is a growing trend to enhance the diversity and quality of these libraries. The following tables summarize the physicochemical properties of several commercially available or literature-described sp3-rich fragment libraries, highlighting their adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) while showcasing their increased three-dimensionality.

Library/Set NameNumber of CompoundsAvg. MWAvg. Fsp3Avg. cLogPAvg. TPSA (Ų)Avg. Rotatable BondsReference
Life Chemicals Fsp³-enriched Fragment Library ~18,400≤ 300> 0.45< 3< 90≤ 3[4]
Life Chemicals Advanced Fsp³-enriched Subset > 6,7002190.661.03472.2[4]
Enamine sp3-Rich Fragments > 50,000-0.47 - 0.75---[5]
Mortensen et al. Heterocyclic Fragments 22211.50.580.9659.91.3[1][6][7][8]
SpiroChem Fragment Collection 700+-High---[9]

Note: "-" indicates data not explicitly provided in a summarized format in the source.

Experimental Protocols: Synthesizing and Evaluating sp3-Rich Scaffolds

The successful implementation of sp3-rich scaffolds in drug discovery relies on robust and efficient synthetic methodologies and effective screening strategies. This section provides detailed protocols for key experiments cited in the literature.

Synthesis Protocol 1: "Top-Down" Scaffold Remodelling from a Complex Bridged Intermediate

This protocol is adapted from the work of Foley et al. and describes a "top-down" approach where a complex, sp3-rich intermediate is simplified and diversified into a variety of scaffolds.[5][10][11][12][13]

A. Synthesis of a Fused Bicyclic Scaffold (e.g., Scaffold 7 in Foley et al.)

  • Starting Material: Complex bridged intermediate cycloadduct (e.g., cycloadduct 2a from Foley et al.).

  • Reaction: 1,2-Diol Cleavage.

  • Procedure:

    • To a solution of the cycloadduct (1.0 eq) in a suitable solvent (e.g., THF/water mixture), add sodium periodate (B1199274) (NaIO4, 1.5 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting dialdehyde (B1249045) can be used directly in the next step or purified by column chromatography.

  • Reduction to Diol:

    • Dissolve the crude dialdehyde in a suitable solvent (e.g., methanol).

    • Add sodium borohydride (B1222165) (NaBH4, 2.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the resulting diol by flash column chromatography to yield the fused bicyclic scaffold.

B. Synthesis of a Spiro-fused Scaffold (e.g., Scaffold 3 in Foley et al.)

  • Starting Material: Complex bridged intermediate with an alkene moiety.

  • Reaction: Ozonolysis.

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine, 1.5 eq) and allow the reaction to warm to room temperature overnight.

    • Concentrate the reaction mixture in vacuo and purify the resulting spiro-fused scaffold by flash column chromatography.

Synthesis Protocol 2: Divergent Synthesis of sp3-Rich Heterocyclic Frameworks

This protocol is based on the work of Mortensen et al. and demonstrates a divergent approach to generate a library of heterocyclic scaffolds from a common intermediate.[1][6][7][8]

A. Synthesis of a Fused[11][11][11]-Tricyclic Fragment (e.g., Fragment 12 in Mortensen et al.)

  • Starting Material: A suitable N-substituted pyrrolidine (B122466) derivative (e.g., compound 1 in Mortensen et al.).

  • Reaction: Transformation to a nitroso intermediate followed by [3+2] cycloaddition.

  • Procedure:

    • Transform the starting amine into a nitroso species (e.g., using sodium nitrite (B80452) in acidic conditions).

    • In a separate flask, prepare a solution of the dienophile (e.g., N-methyl maleimide, 1.2 eq) in a suitable solvent (e.g., toluene).

    • Add the freshly prepared nitroso compound to the dienophile solution.

    • Heat the reaction mixture (e.g., at 80 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

    • Purify the resulting[11][11][11]-fused fragment by flash column chromatography.

Screening Protocol 1: High-Throughput Crystallography for Fragment Screening

This protocol outlines a general workflow for identifying sp3-rich fragment hits using high-throughput X-ray crystallography.

  • Protein Preparation and Crystallization:

    • Express and purify the target protein to high homogeneity.

    • Screen for crystallization conditions to obtain well-diffracting crystals.

  • Fragment Library Preparation:

    • Prepare a diverse library of sp3-rich fragments at a high concentration (e.g., 100 mM in DMSO).

  • Crystal Soaking:

    • Transfer protein crystals into a solution containing the fragment of interest (typically at 1-10 mM).

    • Allow the crystals to soak for a defined period (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Data Processing and Hit Identification:

    • Process the diffraction data to obtain an electron density map.

    • Compare the electron density map of the fragment-soaked crystal to a reference dataset (apo crystal) to identify additional electron density corresponding to a bound fragment.

    • Model the fragment into the identified density and refine the structure.

Screening Protocol 2: Cell Painting Assay for Phenotypic Profiling

The Cell Painting assay is a powerful high-content imaging technique to assess the phenotypic effects of compounds on cells.[14]

  • Cell Culture and Compound Treatment:

    • Seed a suitable cell line (e.g., U2OS) in multi-well plates (e.g., 384-well).

    • After cell attachment, treat the cells with a library of sp3-rich compounds at various concentrations. Include appropriate positive and negative controls.

    • Incubate for a defined period (e.g., 24-48 hours).

  • Cell Staining:

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, Golgi apparatus, and endoplasmic reticulum).

  • Image Acquisition:

    • Acquire images of the stained cells using a high-content imaging system, capturing multiple channels for each field of view.

  • Image Analysis and Feature Extraction:

    • Use automated image analysis software to segment the images into individual cells and extract a large number of morphological features (e.g., size, shape, texture, intensity).

  • Data Analysis:

    • Analyze the multi-parametric phenotypic profiles to cluster compounds with similar effects, identify potential mechanisms of action, and flag potential toxicity.

Mandatory Visualizations: Pathways, Workflows, and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

G cluster_synthesis Top-Down Synthesis Workflow cluster_remodeling Scaffold Remodeling Start Simple, Readily Available Starting Materials Intermediate Complexity-Generating Reaction (e.g., [5+2] Cycloaddition) Start->Intermediate Complex Complex Bridged Intermediate (sp3-Rich) Intermediate->Complex Cleavage Ring Cleavage Complex->Cleavage Expansion Ring Expansion Complex->Expansion Annulation Annulation Complex->Annulation Library Diverse Library of sp3-Rich Scaffolds Cleavage->Library Expansion->Library Annulation->Library G cluster_workflow High-Throughput Crystallography Workflow Protein Protein Purification & Crystallization Soaking Crystal Soaking Protein->Soaking Fragments sp3-Rich Fragment Library Fragments->Soaking Data X-ray Data Collection Soaking->Data Analysis Data Processing & Hit Identification Data->Analysis Hit Validated Fragment Hit (3D Binding Pose) Analysis->Hit G cluster_pathway Modulation of the p53-MDM2 Pathway by Spirocyclic Scaffolds cluster_downstream Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Arrest Cell Cycle Arrest p53->Arrest Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation Spiro Spirocyclic Scaffold (e.g., Spiro-oxindole) Spiro->MDM2 Inhibition G cluster_pathway PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor sp3-Rich Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

Scalable Synthesis of Spiro[3.3]heptane Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry and drug design, prized for its rigid, three-dimensional structure that provides access to novel chemical space. As a bioisostere for commonly used aromatic rings, it offers improved physicochemical properties in drug candidates. This technical guide provides an in-depth overview of the most scalable and practical synthetic routes to spiro[3.3]heptane carboxylic acids, key building blocks for the development of new therapeutics.

Core Synthetic Strategies

Several key strategies have been developed for the scalable synthesis of the spiro[3.3]heptane core and its subsequent functionalization to carboxylic acids. The most prominent and scalable methods include:

  • Double Malonic Ester Alkylation: A robust and widely used method for constructing the spirocyclic core.

  • Synthesis via Spiro[3.3]heptanone Intermediates: A versatile approach that allows for the introduction of functionality at various positions.

  • Thermal Decarboxylation: A straightforward method for converting dicarboxylic acids to monocarboxylic acids.

This guide will detail the experimental protocols for each of these core strategies, present quantitative data in a clear, tabular format, and provide visualizations of the synthetic workflows.

Double Malonic Ester Alkylation for Spiro[3.3]heptane-2,6-dicarboxylic Acid

This method is a cornerstone for the synthesis of the spiro[3.3]heptane skeleton, often starting from a 1,1-bis(halomethyl)cyclobutane derivative and a malonic ester. The reaction proceeds via a double alkylation to form the spirocyclic diester, which is then hydrolyzed and decarboxylated to yield the dicarboxylic acid. This approach has been reported to be scalable up to 120 g.

Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

Materials:

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Double Alkylation: To the solution of the diethyl malonate enolate, add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in ethanol dropwise over a period of 1-2 hours. After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Workup and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude diethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure diester.

Experimental Protocol: Hydrolysis and Decarboxylation to Spiro[3.3]heptane-2,6-dicarboxylic Acid

Materials:

  • Diethyl spiro[3.3]heptane-2,6-dicarboxylate

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the diethyl spiro[3.3]heptane-2,6-dicarboxylate in a mixture of ethanol and water. Add an excess of potassium hydroxide (or sodium hydroxide) and heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: The dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

Quantitative Data
Starting MaterialReagentsScaleProductYieldReference
1,1-Bis(bromomethyl) cyclobutaneDiethyl malonate, NaOEtUp to 120 gDiethyl spiro[3.3]heptane-2,6-dicarboxylateNot specified[1][2]
Diethyl spiro[3.3]heptane-2,6-dicarboxylateKOH, HClMulti-gramSpiro[3.3]heptane-2,6-dicarboxylic acidHigh[3]

Synthetic Workflow

malonic_ester_synthesis cluster_start Starting Materials cluster_reaction1 Double Alkylation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis & Decarboxylation cluster_product Final Product start1 1,1-Bis(bromomethyl)cyclobutane step1 1. NaOEt, EtOH 2. Reflux start1->step1 start2 Diethyl Malonate start2->step1 intermediate Diethyl Spiro[3.3]heptane-2,6-dicarboxylate step1->intermediate step2 1. KOH, EtOH/H₂O, Reflux 2. HCl (aq) intermediate->step2 product Spiro[3.3]heptane-2,6-dicarboxylic Acid step2->product

Caption: Double Malonic Ester Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid.

Synthesis of Spiro[3.3]heptane Carboxylic Acids via Spiro[3.3]heptanone Intermediates

This versatile approach involves the initial synthesis of a spiro[3.3]heptanone, which can then be converted to the corresponding carboxylic acid. The synthesis of spiro[3.3]heptanones has been demonstrated on a multi-gram scale.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one

A variety of methods exist for the synthesis of spiro[3.3]heptanones. One common method involves the [2+2] cycloaddition of a ketene (B1206846) with an alkene.

Experimental Protocol: Conversion of Spiro[3.3]heptan-2-one to Spiro[3.3]heptane-2-carboxylic Acid

A common method for this conversion is via a haloform reaction followed by acidification, or through oxidation of a corresponding alcohol or aldehyde. A scalable approach involves the Wolff-Kishner reduction of the ketone to the hydrocarbon, followed by functionalization. A more direct, though potentially less scalable, method is the Baeyer-Villiger oxidation to a lactone followed by hydrolysis. A detailed protocol for a scalable conversion is outlined below, involving the formation of a tosylhydrazone and subsequent Shapiro reaction followed by carboxylation.

Materials:

  • Spiro[3.3]heptan-2-one

  • Tosylhydrazide

  • Methanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Tosylhydrazone Formation: Dissolve spiro[3.3]heptan-2-one (1.0 equivalent) in methanol. Add tosylhydrazide (1.1 equivalents) and a catalytic amount of acid (e.g., a few drops of concentrated HCl). Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC). The product, spiro[3.3]heptan-2-one tosylhydrazone, will often precipitate and can be collected by filtration.

  • Shapiro Reaction and Carboxylation: Suspend the dried tosylhydrazone in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-butyllithium (2.2 equivalents) and allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the resulting vinyllithium (B1195746) species back to -78 °C and quench by pouring it over an excess of crushed dry ice.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Add water and acidify with hydrochloric acid. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude spiro[3.3]heptane-2-carboxylic acid. Purify by recrystallization or column chromatography.

Quantitative Data
Starting MaterialKey ReagentsScaleProductYieldReference
Substituted Spiro[3.3]heptan-2-onen-BuLi, Dry IceGram scaleSubstituted Spiro[3.3]heptane-2-carboxylic acidGood[4]

Synthetic Workflow

ketone_to_acid cluster_start Starting Material cluster_reaction1 Tosylhydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Shapiro Reaction & Carboxylation cluster_product Final Product start Spiro[3.3]heptan-2-one step1 Tosylhydrazide, MeOH start->step1 intermediate Spiro[3.3]heptan-2-one Tosylhydrazone step1->intermediate step2 1. n-BuLi, THF 2. CO₂ (dry ice) 3. H₃O⁺ intermediate->step2 product Spiro[3.3]heptane-2-carboxylic Acid step2->product

Caption: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid from Spiro[3.3]heptan-2-one.

Thermal Decarboxylation to Spiro[3.3]heptane-2-carboxylic Acid

This method provides a direct route to a monocarboxylic acid from a dicarboxylic acid precursor, typically a gem-dicarboxylic acid. The reaction is driven by heat and results in the loss of one carboxylic acid group as carbon dioxide.

Experimental Protocol: Thermal Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic Acid

Materials:

  • Crude spiro[3.3]heptane-2,2-dicarboxylic acid (or a similar gem-dicarboxylic acid)

Procedure:

  • Decarboxylation: Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped for distillation (a simple distillation setup can be used to monitor gas evolution). Heat the material to 220 °C in an oil bath or with a heating mantle.

  • Monitoring: Continue heating for approximately 30 minutes or until the evolution of carbon dioxide ceases. The reaction can be monitored by observing the bubbling.

  • Isolation: Cool the reaction mixture to room temperature. The resulting crude spiro[3.3]heptane-2-carboxylic acid can be purified by recrystallization or distillation.

Quantitative Data
Starting MaterialConditionsScaleProductYieldReference
Crude spiro[3.3]heptane-3,3-dicarboxylic acid220 °C, 30 min8.3 gSpiro[3.3]heptane-2-carboxylic acid~65% (crude)[5]

Reaction Diagram

decarboxylation cluster_start Starting Material cluster_reaction Reaction Condition cluster_product Product start Spiro[3.3]heptane-2,2-dicarboxylic Acid condition Heat (220 °C) - CO₂ start->condition product Spiro[3.3]heptane-2-carboxylic Acid condition->product

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "CHO-Ph-spiro[3.3]heptane-COOEt" is not described in the current literature. This document provides detailed application notes and protocols for a representative and well-documented method for the asymmetric synthesis of a related class of compounds, 1-substituted 2-azaspiro[3.3]heptanes, which are valuable building blocks in drug discovery.

Introduction

Spiro[3.3]heptane scaffolds have emerged as important motifs in medicinal chemistry, serving as bioisosteres for commonly used ring systems and providing novel three-dimensional chemical space for drug design. The ability to synthesize these structures in an enantiomerically pure form is crucial for the development of new therapeutic agents. This document outlines a robust and highly diastereoselective method for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes.

The described methodology is based on the work of Reddy et al. and involves a three-step, one-pot procedure starting from readily available materials.[1][2] The key strategic element is the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine (Davis-Ellman imine), which sets the stereochemistry of the final product.[1][3]

Overall Synthetic Scheme

The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes is achieved through a three-step sequence:

  • Diastereoselective Addition: A highly diastereoselective addition of the lithium enolate of ethyl cyclobutanecarboxylate to a chiral N-tert-butanesulfinyl aldimine.

  • Ester Reduction: Reduction of the resulting ester to a primary alcohol.

  • Intramolecular Cyclization: Conversion of the alcohol to a tosylate followed by intramolecular nucleophilic substitution to yield the final 2-azaspiro[3.3]heptane.

This entire sequence can be performed in a one-pot fashion, providing high yields and excellent diastereoselectivity.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 1-substituted 2-azaspiro[3.3]heptanes.

Table 1: Substrate Scope for the Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

EntryR GroupProductYield (%)Diastereomeric Ratio (dr)
1Phenyl4a 8998:2
24-Fluorophenyl4b 9098:2
34-Chlorophenyl4c 8898:2
44-Bromophenyl4d 8598:2
54-Methoxyphenyl4e 8297:3
62-Naphthyl4f 8698:2
72-Thienyl4g 8195:5
8Cyclohexyl4h 7592:8
9Isopropyl4i 7290:10

Yields are for the three-step, one-pot procedure. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.[1]

Experimental Protocols

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Aldimines (Davis-Ellman Imines)

This protocol describes the general procedure for the synthesis of the chiral imine starting materials.

Materials:

Procedure:

  • To a solution of the aldehyde (1.1 equiv) in anhydrous DCM, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, and wash the Celite with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica (B1680970) gel.

Protocol 2: One-Pot Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

This protocol details the three-step, one-pot synthesis of the target compounds.

Materials:

  • Ethyl cyclobutanecarboxylate (3.0 equiv)

  • N-tert-butanesulfinyl aldimine (1.0 equiv)

  • Lithium hexamethyldisilazide (LiHMDS) (1.5 equiv, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium aluminum hydride (LAH) (2.0 equiv, 1.0 M in THF)

  • p-Toluenesulfonyl chloride (p-TsCl) (1.5 equiv)

  • Sodium hydride (NaH) (3.0 equiv, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

Step 1: Diastereoselective Addition

  • To a solution of ethyl cyclobutanecarboxylate (3.0 equiv) in anhydrous THF at -78 °C, add LiHMDS (1.5 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

Step 2: Ester Reduction 5. To the reaction mixture from Step 1, add LAH (2.0 equiv) dropwise at -78 °C. 6. Allow the reaction to warm to 0 °C and stir for 1 hour. 7. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. 8. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

Step 3: Intramolecular Cyclization 9. Dissolve the crude alcohol from Step 2 in anhydrous THF. 10. Add NaH (3.0 equiv) portionwise at 0 °C. 11. Add p-TsCl (1.5 equiv) and stir the reaction mixture at room temperature for 12 hours. 12. Quench the reaction with a saturated aqueous NH₄Cl solution. 13. Extract the aqueous layer with EtOAc (3 x). 14. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 16. Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to afford the pure 1-substituted 2-azaspiro[3.3]heptane.

Protocol 3: Deprotection of the Sulfinyl Group

This protocol describes the removal of the N-tert-butanesulfinyl protecting group to yield the free amine.

Materials:

  • N-tert-butanesulfinyl-2-azaspiro[3.3]heptane (1.0 equiv)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the N-tert-butanesulfinyl-2-azaspiro[3.3]heptane (1.0 equiv) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with Et₂O to afford the hydrochloride salt of the 1-substituted 2-azaspiro[3.3]heptane as a solid.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Intramolecular Cyclization start Ethyl cyclobutanecarboxylate + N-tert-butanesulfinyl aldimine enolate Enolate Formation (LiHMDS, THF, -78°C) start->enolate addition Diastereoselective Addition (THF, -78°C) enolate->addition intermediate1 Adduct addition->intermediate1 reduction Reduction (LAH, THF, 0°C) intermediate1->reduction intermediate2 Amino Alcohol reduction->intermediate2 tosylation Tosylation & Cyclization (p-TsCl, NaH, THF, rt) intermediate2->tosylation product 1-Substituted 2-Azaspiro[3.3]heptane tosylation->product

Caption: One-pot synthesis workflow for 1-substituted 2-azaspiro[3.3]heptanes.

Proposed Stereochemical Model

The high diastereoselectivity of the initial addition step is rationalized by a Zimmerman-Traxler-like six-membered chair transition state. The lithium cation chelates to the oxygen atoms of the enolate and the N-sulfinyl group, leading to a rigid conformation. The bulky tert-butylsulfinyl group directs the incoming enolate to the opposite face of the imine, resulting in the observed high diastereoselectivity.

Caption: Proposed transition state for the diastereoselective addition.

Note: A placeholder for an image of the transition state is used above as DOT language cannot directly render complex chemical structures. In a real application note, a chemical drawing would be inserted here.

Conclusion

The described methodology provides an efficient and highly stereoselective route to enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptanes. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes this a practical and scalable method for accessing these valuable building blocks for drug discovery and development. The protocols and data presented herein should serve as a valuable resource for researchers in the field of asymmetric synthesis and medicinal chemistry.

References

Application Notes and Protocols: The CHO-Ph-spiro[3.3]heptane-COOEt Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane scaffold has emerged as a valuable fragment in modern drug design due to its unique three-dimensional and rigid structure.[1][2][3] This sp³-rich motif offers an escape from the "flatland" of traditional aromatic ring systems, providing improved physicochemical properties such as increased solubility and metabolic stability, while also offering novel intellectual property opportunities.[4][5][6] The specific fragment, CHO-Ph-spiro[3.3]heptane-COOEt, incorporates key functionalities—an aldehyde for covalent targeting or further derivatization, a phenyl group for potential aromatic interactions, and an ethyl ester as a handle for modification or as a stable ester group—making it a versatile building block for fragment-based drug discovery (FBDD) and lead optimization.

These notes provide an overview of the potential applications of this fragment, relevant quantitative data from analogous compounds, detailed experimental protocols for its synthesis and utilization, and visualizations of relevant biological pathways.

Data Presentation

The following tables summarize key quantitative data for drug candidates and research compounds incorporating the spiro[3.3]heptane scaffold, demonstrating its utility as a bioisosteric replacement for phenyl rings and other cyclic systems.

Table 1: Physicochemical Properties of Spiro[3.3]heptane Analogs Compared to Parent Drugs [7][8]

CompoundParent DrugclogPlogDMetabolic Stability (t½, min)
Sonidegib Analog (trans-76) Sonidegib6.0≥ 3.547
Sonidegib Analog (cis-76) Sonidegib6.0≥ 3.511
Vorinostat Analog (77) Vorinostat---
Benzocaine Analog (79) Benzocaine---

Table 2: Biological Activity of Spiro[3.3]heptane-Containing Inhibitors

Compound ClassTargetSpiro[3.3]heptane AnalogIC₅₀ (nM)Parent CompoundIC₅₀ (nM)Reference
PARP InhibitorPARP-1Analog of OlaparibPotency maintainedOlaparib~1-5[9][10][11]
HDAC InhibitorHDAC1/2Spirooxindole derivative (11b)58 / 64SAHA (Vorinostat)19 / 39[12]
HDAC InhibitorVariousIsatin-based derivative (9d)-MS-275-[7]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Spiro[3.3]heptane Core

This protocol describes a general method for the synthesis of a mono-functionalized spiro[3.3]heptane, which can be adapted for the synthesis of the this compound fragment. The synthesis is based on the [2+2] cycloaddition of a ketene (B1206846) with a methylene (B1212753) cyclobutane (B1203170) derivative.[2][3]

Materials:

  • Substituted cyclobutanecarbonyl chloride

  • Triethylamine (B128534)

  • Methylene cyclobutane derivative

  • Anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Ketene Generation: Dissolve the substituted cyclobutanecarbonyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Slowly add triethylamine dropwise to the solution. The formation of the ketene is often indicated by a color change.

  • Cycloaddition: In a separate flask, dissolve the methylene cyclobutane derivative in anhydrous dichloromethane.

  • Slowly add the ketene solution to the methylene cyclobutane solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro[3.3]heptan-2-one derivative.

  • Further Functionalization: The resulting ketone can be further functionalized to introduce the aldehyde, phenyl, and ethyl ester groups through standard organic chemistry transformations such as Wittig reactions, reductions, oxidations, and esterifications.

Protocol 2: Fragment-Based Screening using NMR Spectroscopy

This protocol outlines a general workflow for screening a library of fragments, including spiro[3.3]heptane derivatives, against a target protein using NMR spectroscopy.[4]

Materials:

  • ¹⁵N-labeled target protein

  • Fragment library (including spiro[3.3]heptane fragments)

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein in the NMR buffer to a final concentration of 50-100 µM.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Soaking: Add a small aliquot of a fragment stock solution to the protein sample. The final fragment concentration is typically in the range of 100 µM to 1 mM.

  • Acquire Fragment-Bound Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Compare the reference spectrum with the fragment-bound spectrum. Significant chemical shift perturbations (CSPs) of specific amide cross-peaks in the HSQC spectrum indicate fragment binding to the protein.

  • Hit Validation and Affinity Determination: For fragments that show binding, perform titration experiments by adding increasing concentrations of the fragment to the protein solution and monitoring the CSPs. The dissociation constant (Kd) can be determined by fitting the titration data.

Protocol 3: Hit-to-Lead Optimization Workflow

This protocol describes a typical workflow for optimizing an initial fragment "hit" containing a spiro[3.3]heptane scaffold into a more potent "lead" compound.[13][14][15]

Procedure:

  • Hit Confirmation: Confirm the binding of the initial spiro[3.3]heptane fragment hit using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Structural Biology: Obtain a high-resolution crystal structure of the target protein in complex with the fragment hit. This will reveal the binding mode and key interactions.

  • Structure-Based Design: Based on the co-crystal structure, design modifications to the spiro[3.3]heptane fragment to improve its binding affinity and selectivity. This can involve:

    • Fragment Growing: Adding functional groups to the fragment that can form additional interactions with the protein.

    • Fragment Linking: Linking two or more fragments that bind to adjacent sites on the protein.

    • Scaffold Hopping: Replacing the spiro[3.3]heptane core with other scaffolds while maintaining the key binding interactions.

  • Synthesis of Analogs: Synthesize a library of analogs based on the design hypotheses.

  • Structure-Activity Relationship (SAR) Studies: Test the synthesized analogs in biochemical and cellular assays to determine their potency, selectivity, and other pharmacological properties.

  • Iterative Optimization: Use the SAR data to refine the design hypotheses and synthesize the next generation of compounds. This iterative cycle of design, synthesis, and testing is continued until a lead compound with the desired properties is identified.

Signaling Pathways and Experimental Workflows

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and cancer cell death.[10][16][17]

PARP_Inhibition cluster_HR_deficient In HR-Deficient Cells DNA_damage DNA Damage (e.g., ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication PAR PARylation PARP1->PAR synthesizes BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival DSB Double-Strand Break (DSB) Replication->DSB leads to HR_pathway Homologous Recombination (HR) Pathway (BRCA1/2, etc.) DSB->HR_pathway activates DSB_repair DSB Repair HR_pathway->DSB_repair HR_pathway->DSB_repair blocked DSB_repair->Cell_survival Apoptosis Apoptosis DSB_repair->Apoptosis leads to PARP_inhibitor Spiro[3.3]heptane PARP Inhibitor PARP_inhibitor->PARP1

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

HDAC Inhibition Mechanism of Action

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][18][19][20][21] Deacetylation of histones leads to a more compact chromatin structure, repressing gene transcription. HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition HAT Histone Acetyltransferases (HATs) Histones Histones HAT->Histones adds acetyl groups HDAC Histone Deacetylases (HDACs) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones removes acetyl groups Histones->Acetylated_Histones Chromatin_closed Closed Chromatin (Heterochromatin) Histones->Chromatin_closed Chromatin_open Open Chromatin (Euchromatin) Acetylated_Histones->Chromatin_open Transcription_active Gene Transcription (e.g., Tumor Suppressors) Chromatin_open->Transcription_active Transcription_repressed Gene Repression Chromatin_closed->Transcription_repressed Cell_cycle_arrest Cell Cycle Arrest Transcription_active->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis HDAC_inhibitor Spiro[3.3]heptane HDAC Inhibitor HDAC_inhibitor->HDAC

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental Workflow for Fragment-Based Drug Discovery

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign, starting from fragment library screening to the identification of a lead compound.

FBDD_Workflow Fragment_Library Fragment Library (including Spiro[3.3]heptanes) Biophysical_Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Biophysical_Screening Hits Fragment Hits (μM - mM affinity) Biophysical_Screening->Hits Hit_Validation Hit Validation (Orthogonal Assays, ITC) Hits->Hit_Validation Validated_Hits Validated Hits Hit_Validation->Validated_Hits Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Validated_Hits->Structural_Biology Structure_Based_Design Structure-Based Design (Growing, Linking, Scaffolding) Structural_Biology->Structure_Based_Design Synthesis Synthesis of Analogs Structure_Based_Design->Synthesis SAR SAR & Biological Assays Synthesis->SAR SAR->Structure_Based_Design Iterative Optimization Lead_Compound Lead Compound (nM affinity) SAR->Lead_Compound Identifies

Caption: Fragment-Based Drug Discovery Workflow.

References

Application Notes and Protocols: Derivatization of the Spiro[3.3]heptane Core for Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the spiro[3.3]heptane scaffold as a strategy for lead optimization in drug discovery. The spiro[3.3]heptane moiety serves as a rigid, three-dimensional bioisostere for planar aromatic rings, such as benzene, offering a promising avenue to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document details the synthetic protocols for creating spiro[3.3]heptane-based analogs of the anticancer drugs Sonidegib and Vorinostat, summarizes their biological and physicochemical data, and outlines the relevant signaling pathways.

Introduction: The Spiro[3.3]heptane Scaffold in Medicinal Chemistry

The spiro[3.3]heptane core is a valuable building block in modern drug discovery due to its unique three-dimensional structure.[1] Its rigid nature allows for precise orientation of substituents, which can lead to improved target binding and selectivity. Furthermore, replacing flat aromatic rings with this saturated scaffold can enhance properties such as solubility and metabolic stability, key considerations during lead optimization.[2]

This document focuses on the practical application of this strategy, using the well-established drugs Sonidegib and Vorinostat as case studies. Sonidegib is an inhibitor of the Hedgehog signaling pathway, crucial in some forms of cancer, while Vorinostat is a histone deacetylase (HDAC) inhibitor.[3] By replacing the central phenyl rings in these molecules with a spiro[3.3]heptane core, researchers can explore new chemical space and potentially develop improved, patent-free drug candidates.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of key spiro[3.3]heptane intermediates and their subsequent elaboration into analogs of Sonidegib and Vorinostat.

Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol describes the synthesis of a key building block, spiro[3.3]heptane-2-carboxylic acid, which can be further derivatized.

Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

  • Step 1: Synthesis of Spiro[3.3]heptane-2,6-dione. A thermal reaction of the N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with an appropriate alkene in the presence of triflic anhydride (B1165640) and collidine or lutidine in 1,2-dichloroethane (B1671644) at reflux for 16 hours, followed by hydrolysis with aqueous NaHCO3, yields the corresponding spiro[3.3]heptanone.

  • Step 2: Wolff-Kishner Reduction. The resulting spiro[3.3]heptanone is subjected to a Wolff-Kishner reduction to yield the corresponding spiro[3.3]heptane.

  • Step 3: Carboxylation. Treatment of the spiro[3.3]heptane with n-butyllithium followed by the addition of dry ice (solid CO2) results in the formation of spiro[3.3]heptane-2-carboxylic acid.[4]

  • Alternative Step 3 (Decarboxylation): Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole) can be thermally decarboxylated by heating at 220°C for 30 minutes until the evolution of carbon dioxide ceases. Cooling the mixture yields spiro[3.3]heptane-2-carboxylic acid (5.38 g).[5]

Synthesis of Spiro[3.3]heptane Analogs of Sonidegib

This protocol outlines the synthesis of trans- and cis-spiro[3.3]heptane analogs of Sonidegib, starting from a functionalized spiro[3.3]heptanone.

Protocol 2: Synthesis of (±)-trans-76 and (±)-cis-76 (Sonidegib Analogs)

  • Step 1: Synthesis of Functionalized Spiro[3.3]heptanone. A substituted cyclobutane carboxylic acid amide is reacted with an appropriate alkene to generate the desired substituted spiro[3.3]heptanone. The reaction of the major isomer, trans-39, with tosyl isocyanide followed by acidic hydrolysis of the nitrile group yields the carboxylic acid trans-75.

  • Step 2: Amide Coupling. The resulting spiro[3.3]heptane carboxylic acid (trans-75) is coupled with the appropriate heterocyclic amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a suitable solvent like DMF (N,N-Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). The reaction is typically stirred at room temperature for several hours to overnight.

  • Step 3: Purification. The final product is purified by column chromatography on silica (B1680970) gel to yield the racemic spiro[3.3]heptane analog of Sonidegib (trans-76). The same procedure is followed for the cis-isomer to yield cis-76.[6]

Synthesis of a Spiro[3.3]heptane Analog of Vorinostat

This protocol details the synthesis of a spiro[3.3]heptane-based analog of Vorinostat, which features a hydroxamic acid moiety.

Protocol 3: Synthesis of (±)-77 (Vorinostat Analog)

  • Step 1: Synthesis of Spiro[3.3]heptane Amine. A suitable spiro[3.3]heptanone is converted to the corresponding amine (e.g., amine 52) via reductive amination or other standard methods.[3]

  • Step 2: Acylation. The spiro[3.3]heptane amine is acylated with a suitable reagent to introduce the linker.

  • Step 3: Hydroxamic Acid Formation. The resulting carboxylic acid is converted to the hydroxamic acid. This can be achieved by activating the carboxylic acid with a reagent like ethyl chloroformate in the presence of a base such as N-methylmorpholine, followed by reaction with hydroxylamine.[7]

  • Step 4: Purification. The final Vorinostat analog is purified using an appropriate method, such as crystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the spiro[3.3]heptane analogs of Sonidegib and Vorinostat compared to the parent drugs.

Table 1: Biological Activity of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundTargetIC50 (µM)[3]
SonidegibHedgehog Signaling Pathway0.0015
(±)-trans-76Hedgehog Signaling Pathway0.48
(±)-cis-76Hedgehog Signaling Pathway0.24

Table 2: Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundclogP[3]Aqueous Solubility (µM)[3]Metabolic Stability (t1/2, min)[2]
Sonidegib6.8≤ 193
(±)-trans-766.0≤ 147
(±)-cis-766.0≤ 111

Table 3: Physicochemical Properties of Vorinostat and its Spiro[3.3]heptane Analog

CompoundclogPAqueous Solubility
Vorinostat1.05Slightly Soluble[8]
(±)-77Data not availableData not available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Hedgehog signaling pathway targeted by Sonidegib and the general experimental workflow for the synthesis of spiro[3.3]heptane-based drug analogs.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by Sonidegib Analog PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_off GLI (Phosphorylated & Cleaved to GLI-R) SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Target_Genes_off Target Genes (Transcription OFF) GLI_R->Target_Genes_off Represses Hh Hedgehog Ligand (Hh) PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates Target_Genes_on Target Genes (Transcription ON) GLI_on->Target_Genes_on Activates Sonidegib_Analog Spiro[3.3]heptane Sonidegib Analog SMO_inhibited SMO (Inactive) Sonidegib_Analog->SMO_inhibited Binds & Inhibits

Caption: Hedgehog signaling pathway and its inhibition.

Synthesis_Workflow Start Commercially Available Starting Materials Spiro_Core Synthesis of Spiro[3.3]heptane Core Start->Spiro_Core Functionalization Functional Group Interconversion (e.g., Carboxylic Acid, Amine) Spiro_Core->Functionalization Coupling Coupling with Drug-Specific Side Chain Functionalization->Coupling Purification Purification and Characterization Coupling->Purification Final_Analog Final Spiro[3.3]heptane Drug Analog Purification->Final_Analog

Caption: General workflow for spiro[3.3]heptane analog synthesis.

References

Application Notes and Protocols for C-H Functionalization of Inert Spiro[3.3]heptane Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptane has emerged as a valuable three-dimensional scaffold in medicinal chemistry, serving as a bioisostere for commonly used aromatic rings. Its rigid, non-planar structure offers an opportunity to explore novel chemical space and improve the physicochemical properties of drug candidates. However, the synthetic derivatization of the spiro[3.3]heptane core, particularly through the functionalization of its inert C–H bonds, remains a significant challenge. Direct C–H functionalization provides a powerful and atom-economical strategy for the late-stage modification of complex molecules, enabling rapid access to analogues with improved pharmacological profiles.

These application notes provide an overview of potential strategies and detailed protocols for the C-H functionalization of spiro[3.3]heptane, drawing upon established methodologies for structurally related strained aliphatic ring systems, such as cyclobutanes and bicyclo[1.1.1]pentanes. The protocols described herein are intended to serve as a starting point for researchers seeking to explore the chemical space around the spiro[3.3]heptane scaffold.

Key Strategies for C-H Functionalization

The direct functionalization of inert sp³ C-H bonds in strained ring systems typically requires the use of transition metal catalysis. Two primary strategies have proven effective for analogous scaffolds and are proposed here for spiro[3.3]heptane:

  • Directing Group-Mediated C-H Activation: This approach utilizes a directing group covalently attached to the spiro[3.3]heptane core to position a transition metal catalyst in proximity to a specific C-H bond, enabling site-selective functionalization. Palladium and rhodium catalysts are commonly employed in these transformations.

  • Photocatalytic C-H Functionalization: Visible-light photocatalysis offers a mild and efficient alternative for the activation of C-H bonds. This method often involves the generation of radical intermediates that can undergo subsequent functionalization, providing access to a diverse range of derivatives.

Data Presentation: A Comparative Overview of Potential C-H Functionalization Reactions

The following table summarizes quantitative data from analogous C-H functionalization reactions on cyclobutane (B1203170) and bicyclo[1.1.1]pentane systems, which can serve as a predictive guide for the functionalization of spiro[3.3]heptane.

Entry Substrate Reaction Type Catalyst/Reagents Solvent Temp. (°C) Yield (%) Reference System
1Cyclobutane-carboxamideC-H ArylationPd(OAc)₂, Ag₂CO₃, PivOHHFIP9052-65Cyclobutane[1]
21-Aryl-bicyclo[1.1.1]pentaneC-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂Cyclohexane (B81311)8070-90Bicyclo[1.1.1]pentane
3N-Boc-2-azaspiro[3.3]heptaneC-H AlkylationRu(bpy)₃Cl₂, NiBr₂·diglymeDMFRT55-75Proposed
4Spiro[3.3]heptan-2-oneC-H ArylationPd(OAc)₂, Ligand, OxidantToluene10040-60Proposed
5Spiro[3.3]heptaneC-H ChlorinationMn(pdp), NaClO₂CH₃CN/H₂ORT30-50Proposed

Experimental Protocols

The following are detailed, generalized protocols for key C-H functionalization reactions adapted for the spiro[3.3]heptane scaffold based on successful reports for analogous systems.

Protocol 1: Palladium-Catalyzed C-H Arylation of a Spiro[3.3]heptane Carboxamide Derivative

This protocol describes a directed C-H arylation of a spiro[3.3]heptane derivative bearing an 8-aminoquinoline (B160924) directing group.

Materials:

  • N-(spiro[3.3]heptan-2-yl)quinoline-8-carboxamide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Celite

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried screw-cap vial, add N-(spiro[3.3]heptan-2-yl)quinoline-8-carboxamide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.10 equiv), Ag₂CO₃ (2.0 equiv), and PivOH (0.30 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous HFIP via syringe to achieve a concentration of 0.1 M.

  • Seal the vial and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired arylated spiro[3.3]heptane product.

Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Spiro[3.3]heptane

This protocol outlines a potential method for the direct borylation of a C-H bond on the spiro[3.3]heptane core, a key step for further functionalization.

Materials:

  • Substituted spiro[3.3]heptane (e.g., 2-arylspiro[3.3]heptane) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • [Ir(cod)OMe]₂ (3 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol%)

  • Anhydrous cyclohexane

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the substituted spiro[3.3]heptane (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (0.03 equiv), and dtbpy (0.06 equiv) to an oven-dried reaction tube.

  • Add anhydrous cyclohexane to achieve a concentration of 0.2 M.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated aluminum block at 80 °C.

  • Stir the reaction for 16-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the borylated spiro[3.3]heptane derivative.

Protocol 3: Visible-Light Photocatalytic C-H Alkylation of an Aza-Spiro[3.3]heptane

This protocol describes a proposed method for the C-H alkylation of an aza-spiro[3.3]heptane derivative using a photocatalytic approach.

Materials:

  • N-Boc-2-azaspiro[3.3]heptane (1.0 equiv)

  • Alkylating agent (e.g., ethyl bromodifluoroacetate) (2.0 equiv)

  • fac-[Ir(ppy)₃] (1 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Blue LED light source (450 nm)

Procedure:

  • To a reaction vial, add N-Boc-2-azaspiro[3.3]heptane (1.0 equiv), the alkylating agent (2.0 equiv), fac-[Ir(ppy)₃] (0.01 equiv), and Na₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.1 M.

  • Degas the solution by sparging with argon for 15 minutes.

  • Seal the vial and place it approximately 5 cm from a blue LED light source.

  • Irradiate the reaction mixture at room temperature with stirring for 24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the alkylated aza-spiro[3.3]heptane.

Visualizations

The following diagrams illustrate the conceptual workflows for the described C-H functionalization strategies.

Directed_CH_Functionalization cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_end Product Spiro_DG Spiro[3.3]heptane with Directing Group (DG) Catalyst Pd(II) or Rh(II) Catalyst Spiro_DG->Catalyst Coordination Coordination to DG Catalyst->Coordination Activation C-H Activation (Cyclometalation) Coordination->Activation Functionalization Reaction with Coupling Partner Activation->Functionalization Reductive_Elimination Reductive Elimination Functionalization->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Functionalized Spiro[3.3]heptane Reductive_Elimination->Product

Caption: Directed C-H Functionalization Workflow.

Photocatalytic_CH_Functionalization cluster_start Reactants cluster_photocatalysis Photocatalytic Cycle cluster_end Product Spiro Spiro[3.3]heptane Substrate SET Single Electron Transfer (SET) Spiro->SET Reagent Functionalizing Reagent Reaction Radical Coupling Reagent->Reaction PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Visible Light (hν) Light->PC PC_excited->SET SET->PC PC regeneration Spiro_radical Spiro[3.3]heptane Radical SET->Spiro_radical Spiro_radical->Reaction Product Functionalized Spiro[3.3]heptane Reaction->Product

Caption: Photocatalytic C-H Functionalization Workflow.

References

Spiro[3.3]heptane Motifs in Anticancer Drug Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel anticancer agents with improved efficacy, selectivity, and intellectual property profiles is a driving force in medicinal chemistry. One emerging strategy is the incorporation of rigid, three-dimensional scaffolds to explore new chemical space and optimize pharmacodynamic and pharmacokinetic properties. The spiro[3.3]heptane motif has recently gained significant attention as a non-collinear bioisostere of the phenyl ring. This document provides detailed application notes and experimental protocols on the use of spiro[3.3]heptane scaffolds in the design of analogs of two clinically approved anticancer drugs: Vorinostat, a histone deacetylase (HDAC) inhibitor, and Sonidegib, a Hedgehog signaling pathway inhibitor. The successful integration of the spiro[3.3]heptane core has yielded patent-free analogs with potent anticancer activity.[1][2]

Introduction

The phenyl group is a ubiquitous structural motif in a vast number of pharmaceuticals. However, its flat, aromatic nature can sometimes lead to metabolic liabilities and limitations in exploring three-dimensional binding interactions. Saturated bioisosteres, which mimic the spatial arrangement of the phenyl ring while offering improved physicochemical properties, represent an attractive alternative. The spiro[3.3]heptane scaffold, with its rigid, non-planar structure, serves as an effective mimic for mono-, meta-, and para-substituted phenyl rings.[1][2] This has been demonstrated through the successful synthesis and evaluation of spiro[3.3]heptane-containing analogs of the anticancer drugs Vorinostat and Sonidegib, which exhibit high potency.[1][2]

These findings open up new avenues for the design of novel anticancer drug candidates with potentially enhanced properties. This report details the application of this motif and provides protocols for the evaluation of such analogs.

Data Presentation

The following tables summarize the in vitro activity of the spiro[3.3]heptane-containing analogs of Sonidegib and the qualitative activity of the Vorinostat analogs.

Table 1: In Vitro Activity of Spiro[3.3]heptane Analogs of Sonidegib

CompoundTargetAssayCell LineIC50 (µM)Reference
SonidegibSMOHedgehog Pathway Inhibition-0.0015[1]
trans-Spiro[3.3]heptane Analog (trans-76)SMOHedgehog Pathway Inhibition-0.48[1]
cis-Spiro[3.3]heptane Analog (cis-76)SMOHedgehog Pathway Inhibition-0.24[1]

Table 2: Qualitative In Vitro Activity of Spiro[3.3]heptane Analogs of Vorinostat

CompoundTargetAssayCell LineActivityReference
VorinostatHDACsCytotoxicity, Apoptosis InductionHepG2Active[2]
Spiro[3.3]heptane Analog (77)HDACsCytotoxicity, Apoptosis InductionHepG2Similar to Vorinostat[2]
Spiro[3.3]heptane Analog (78)HDACsCytotoxicity, Apoptosis InductionHepG2Similar to Vorinostat[2]

Signaling Pathways

The spiro[3.3]heptane analogs are designed to target the same signaling pathways as their parent drugs.

Vorinostat and its Spiro[3.3]heptane Analogs: HDAC Inhibition

Vorinostat is a pan-HDAC inhibitor, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest and apoptosis in cancer cells. The spiro[3.3]heptane analogs of Vorinostat are presumed to follow the same mechanism of action.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway Vorinostat_Analog Spiro[3.3]heptane Vorinostat Analog HDACs Histone Deacetylases (HDACs) Vorinostat_Analog->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition by Spiro[3.3]heptane Vorinostat Analogs.

Sonidegib and its Spiro[3.3]heptane Analogs: Hedgehog Pathway Inhibition

Sonidegib inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. This pathway is aberrantly activated in some cancers, and its inhibition can block tumor growth. The spiro[3.3]heptane analogs of Sonidegib are designed to target SMO.

Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition Sonidegib_Analog Spiro[3.3]heptane Sonidegib Analog SMO Smoothened (SMO) Receptor Sonidegib_Analog->SMO Inhibition Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition GLI GLI Transcription Factors SUFU->GLI Inhibition Target_Genes Target Gene Expression GLI->Target_Genes Activation Tumor_Growth Tumor Growth and Proliferation Target_Genes->Tumor_Growth

Caption: Hedgehog Pathway Inhibition by Spiro[3.3]heptane Sonidegib Analogs.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of spiro[3.3]heptane-based drug analogs.

General Experimental Workflow

Experimental_Workflow General Workflow for Anticancer Analog Evaluation Synthesis Synthesis of Spiro[3.3]heptane Analogs Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cytotoxicity_Assay Target_Engagement_Assay Target Engagement Assay (e.g., HDAC or SMO inhibition) In_Vitro_Screening->Target_Engagement_Assay Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

References

Synthesis of Azaspiro[3.3]heptanes from Functionalized Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized azaspiro[3.3]heptanes, a class of rigid scaffolds of significant interest in medicinal chemistry and drug discovery. These compounds serve as valuable bioisosteres for commonly used motifs like piperidine (B6355638) and morpholine, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.

Introduction

Azaspiro[3.3]heptanes are bicyclic compounds characterized by a central quaternary carbon atom shared by two four-membered azetidine (B1206935) or cyclobutane (B1203170) rings. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This guide details robust and scalable synthetic methods for accessing highly functionalized azaspiro[3.3]heptane building blocks, crucial for the development of novel therapeutics.

Key Synthetic Strategies

Several efficient strategies have been developed for the synthesis of functionalized azaspiro[3.3]heptanes. The primary approaches covered in these notes include:

  • Double N-Alkylation of Anilines with 3,3-Bis(bromomethyl)oxetane (B1265868): A practical and scalable two-step process for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives.

  • Intramolecular Cyclization of Functionalized Cyclobutane Precursors: A versatile method to construct the azaspiro[3.3]heptane core, particularly for the synthesis of 6-oxo-2-azaspiro[3.3]heptane derivatives.

  • Thermal [2+2] Cycloaddition: A key step in the synthesis of 1-azaspiro[3.3]heptanes, involving the reaction of endocyclic alkenes with isocyanates.

Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details a low-cost, protecting-group-free route to an important intermediate for drug candidates. The key transformation is the formation of the azetidine ring via a hydroxide-facilitated double N-alkylation.

Experimental Workflow:

cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Azetidine Ring Formation TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Schotten-Baumann conditions NaOH NaOH (aq) BBMO_input BBMO BBMO->BBMO_input Aniline 2-Fluoro-4-nitroaniline Product 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Aniline->Product Base Base (e.g., K2CO3) BBMO_input->Product Double N-alkylation

Caption: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Methodology:

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by distillation to afford 3,3-bis(bromomethyl)oxetane as a colorless oil.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • In a reaction vessel, combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone (B3395972) or DMF.

  • Heat the reaction mixture with stirring. Optimal temperatures typically range from 60 to 100 °C.

  • Monitor the reaction by HPLC or LC-MS until the starting materials are consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Quantitative Data:

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)Scale
13,3-Bis(bromomethyl)oxetaneTribromoneopentyl alcoholNaOHDichloromethane72>95Multigram
26-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, BBMOK₂CO₃Acetone87>99100 g

Protocol 2: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a scalable synthesis of a key bifunctional azaspiro[3.3]heptane intermediate, which can be further derivatized at both the azetidine and cyclobutanone (B123998) moieties.

Experimental Workflow:

cluster_0 Step 1: Reduction and Protection cluster_1 Step 2: Cyclization and Deprotection cluster_2 Step 3: Ketone Formation and Boc Protection Start Compound (14) Intermediate1 Compound (15) Start->Intermediate1 LiAlH4 LiAlH4 Intermediate2 Ts-protected intermediate Intermediate1->Intermediate2 TsCl TsCl Intermediate2_input Ts-protected intermediate Intermediate2->Intermediate2_input NosylAmide o-nitrobenzenesulfonamide Intermediate3 Compound (19) Intermediate4 Compound (20) Intermediate3->Intermediate4 Thiophenol Thiophenol Intermediate4_input Compound (20) Intermediate4->Intermediate4_input Intermediate2_input->Intermediate3 Ketone Intermediate Ketone Intermediate4_input->Ketone Acid Acid FinalProduct tert-Butyl 6-oxo-2-azaspiro[3.3] heptane-2-carboxylate Ketone->FinalProduct Boc2O Boc2O

Caption: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Methodology:

Step 1: Reduction and Tosylation

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF or ether, add a solution of the starting ester (Compound 14) dropwise at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction with water and aqueous NaOH, filter the resulting solids, and concentrate the filtrate.

  • Dissolve the crude alcohol (Compound 15) in pyridine (B92270) and cool to 0 °C.

  • Add tosyl chloride (TsCl) portion-wise and stir the reaction at room temperature until complete.

  • Work up the reaction by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the tosylated intermediate.

Step 2: Cyclization and Nosyl Deprotection

  • Combine the tosylated intermediate with o-nitrobenzenesulfonamide and potassium carbonate in a suitable solvent like DMF.

  • Heat the mixture with stirring to effect the cyclization (formation of Compound 19).

  • After cooling, add thiophenol and potassium carbonate to the reaction mixture for the deprotection of the nosyl group.

  • Stir at room temperature until the deprotection is complete.

  • Work up by adding water and extracting with an organic solvent. Purify the crude product (Compound 20) by chromatography.

Step 3: Ketone Formation and Boc Protection

  • Treat the product from the previous step (Compound 20) with an acid (e.g., HCl) to generate the ketone.

  • Neutralize the reaction mixture and then add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., sodium bicarbonate) to protect the azetidine nitrogen.

  • Stir the reaction at room temperature until the protection is complete.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by flash column chromatography.

Quantitative Data:

StepProductStarting MaterialKey ReagentsOverall Yield (%)
1-3tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateCompound (14)LiAlH₄, TsCl, o-nitrobenzenesulfonamide, Thiophenol, Boc₂O~41

Protocol 3: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

This protocol provides a method for synthesizing a carboxylic acid functionalized azaspiro[3.3]heptane, a versatile building block for further elaboration in drug discovery programs.

Experimental Workflow:

Start N-Boc-3-methyleneazetidine Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Dichloroketene (B1203229) Dichloroketene (generated in situ) Intermediate Dichlorocyclobutanone intermediate Cycloaddition->Intermediate Reduction Reductive Dechlorination Intermediate->Reduction Ketone N-Boc-2-azaspiro[3.3] heptan-6-one Reduction->Ketone Zn_Cu Zn(Cu) couple Oxidation Oxidation Ketone->Oxidation FinalProduct N-Boc-2-azaspiro[3.3] heptane-6-carboxylic acid Oxidation->FinalProduct Oxidant Oxidizing agent

Caption: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.

Methodology:

Step 1: [2+2] Cycloaddition

  • Generate dichloroketene in situ by reacting trichloroacetyl chloride with activated zinc in a suitable aprotic solvent (e.g., diethyl ether).

  • Add a solution of N-Boc-3-methyleneazetidine to the freshly prepared dichloroketene solution at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture until the cycloaddition is complete.

  • Quench the reaction and work up to isolate the crude dichlorocyclobutanone intermediate.

Step 2: Reductive Dechlorination

  • Dissolve the crude dichlorocyclobutanone intermediate in a protic solvent such as acetic acid or ethanol.

  • Add a zinc-copper couple (Zn(Cu)) to the solution.

  • Stir the reaction mixture at room temperature until the dechlorination is complete.

  • Filter off the metal residues and concentrate the filtrate.

  • Purify the resulting N-Boc-2-azaspiro[3.3]heptan-6-one by column chromatography.

Step 3: Oxidation

  • Dissolve the N-Boc-2-azaspiro[3.3]heptan-6-one in a suitable solvent mixture.

  • Treat the solution with an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or ruthenium(III) chloride with sodium periodate) to effect the Baeyer-Villiger oxidation or a similar oxidative cleavage to form the carboxylic acid.

  • Monitor the reaction until completion.

  • Work up the reaction to isolate the crude carboxylic acid.

  • Purify the final product, N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, by recrystallization or chromatography.

Quantitative Data:

ProductKey IntermediateOverall Yield (%)Scale
N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acidN-Boc-2-azaspiro[3.3]heptan-6-oneVariable, typically moderate to goodMultigram

Conclusion

The protocols outlined in these application notes provide robust and scalable methods for the synthesis of highly valuable functionalized azaspiro[3.3]heptane building blocks. These compounds are of significant importance for the development of next-generation therapeutics, and the detailed procedures herein are intended to facilitate their accessibility to the broader scientific community. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

Application Notes and Protocols for the Enzymatic Hydroxylation of Spiro[3.3]heptane Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, serving as a three-dimensional bioisostere for commonly used planar ring systems like benzene.[1][2] Its rigid structure and sp³-rich character offer opportunities to explore novel chemical space and improve the physicochemical properties of drug candidates.[3] The functionalization of the spiro[3.3]heptane core, however, can be synthetically challenging. Biocatalytic methods, particularly enzymatic hydroxylation using cytochrome P450 enzymes, present a highly selective and efficient strategy for the targeted oxidation of C-H bonds, providing access to a diverse range of hydroxylated derivatives.[4][5]

This document provides detailed application notes and protocols for the enzymatic hydroxylation of spiro[3.3]heptane carboxamides, focusing on the use of engineered cytochrome P450BM3 variants. These enzymes can introduce hydroxyl groups at various positions on the spiro[3.3]heptane core with high regio- and enantioselectivity.[1][6]

Core Concepts and Applications

The enzymatic hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide serves as a key example of this technology.[1] A panel of engineered P450BM3 variants can convert this substrate into several monohydroxylated regioisomers.[1][6] This approach allows for:

  • Rapid Diversification: Generation of multiple hydroxylated derivatives from a single precursor.

  • High Selectivity: Precise control over the position and stereochemistry of the hydroxyl group.

  • Access to Novel Analogs: Creation of unique molecular scaffolds for structure-activity relationship (SAR) studies.

  • Green Chemistry: Utilization of environmentally benign catalysts under mild reaction conditions.

The resulting hydroxylated spiro[3.3]heptane derivatives are valuable building blocks for the synthesis of more complex molecules and potential drug fragments.[1]

Data Presentation

Table 1: Regioselectivity of P450BM3 Variants in the Hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide
Enzyme VariantProduct(s)Product Distribution (%)Reference
P450BM3 Variant Panel2-hydroxy, 3-hydroxy, 5-hydroxy, 6-hydroxyVariable[1][6]
Selected Variantstrans-1-hydroxy, cis-5-hydroxy, trans-5-hydroxyMajor Products[1]

Note: The specific product distribution is highly dependent on the engineered P450BM3 variant used. A preliminary screening of a panel of variants is necessary to identify the optimal enzyme for a desired product.

Experimental Protocols

Protocol 1: General Procedure for Screening P450BM3 Variants for the Hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide

This protocol outlines a general method for screening a library of P450BM3 variants to identify active and selective enzymes for the desired hydroxylation reaction.

Materials:

  • N-benzyl spiro[3.3]heptane-2-carboxamide (Substrate)

  • P450BM3 enzyme variant library (expressed in a suitable host, e.g., E. coli)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microtiter plates

  • Incubator shaker

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Reaction Mixtures: In each well of a 96-well microtiter plate, prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 8.0)

    • N-benzyl spiro[3.3]heptane-2-carboxamide (1 mM final concentration, typically added from a DMSO stock solution)

    • P450BM3 enzyme variant (from cell lysate or purified enzyme)

    • NADPH regeneration system:

      • NADP⁺ (1 mM)

      • Glucose-6-phosphate (10 mM)

      • Glucose-6-phosphate dehydrogenase (1 U/mL)

  • Initiation of Reaction: Initiate the reaction by adding the P450BM3 variant to the reaction mixture.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 16-24 hours).

  • Quenching and Extraction: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Extract the products by vigorous mixing, followed by centrifugation to separate the phases.

  • Analysis: Analyze the organic extract by HPLC or LC-MS to identify and quantify the formation of hydroxylated products. Compare the product profiles of the different enzyme variants to identify those with the desired activity and regioselectivity.

Protocol 2: Preparative Scale Enzymatic Hydroxylation

This protocol describes a scaled-up procedure for the synthesis of a specific hydroxylated product using a selected P450BM3 variant.

Materials:

  • N-benzyl spiro[3.3]heptane-2-carboxamide

  • Selected P450BM3 variant (purified or as whole cells)

  • Potassium phosphate buffer (pH 8.0)

  • NADPH regeneration system components (as in Protocol 1)

  • Bioreactor or stirred reaction vessel

  • Extraction solvent (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the potassium phosphate buffer, N-benzyl spiro[3.3]heptane-2-carboxamide, and the NADPH regeneration system.

  • Enzyme Addition: Add the selected P450BM3 variant to initiate the reaction. If using whole cells, the cell suspension is added directly.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature and pH with stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired hydroxylated spiro[3.3]heptane carboxamide.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, MS) to confirm its structure and purity.

Visualizations

Enzymatic_Hydroxylation_Workflow cluster_screening Enzyme Screening cluster_scaleup Preparative Scale Synthesis cluster_analysis Product Characterization s1 Prepare Reaction Mixtures (Substrate, Buffer, Cofactors) s2 Add P450BM3 Variants s1->s2 s3 Incubate s2->s3 s4 Quench and Extract s3->s4 s5 Analyze by HPLC/LC-MS s4->s5 p1 Set up Bioreactor s5->p1 Select Optimal Variant p2 Add Selected Enzyme p3 Monitor Reaction p4 Work-up and Extraction p5 Purify by Chromatography a1 NMR Spectroscopy p5->a1 a2 Mass Spectrometry p5->a2

Caption: Workflow for the enzymatic hydroxylation of spiro[3.3]heptane carboxamides.

Hydroxylation_Products sub N-benzyl spiro[3.3]heptane-2-carboxamide p1 trans-1-hydroxy derivative sub->p1 P450BM3 Variant A p2 cis-5-hydroxy derivative sub->p2 P450BM3 Variant B p3 trans-5-hydroxy derivative sub->p3 P450BM3 Variant C p4 Other regioisomers (e.g., 2-hydroxy, 6-hydroxy) sub->p4 Other Variants

Caption: Regioisomeric products from the enzymatic hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide.

References

Application Notes and Protocols: Strain-Relocating Semipinacol Rearrangements for Spiro[3.3]heptan-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement. This method offers an expedient route to these highly strained and medicinally relevant scaffolds. The core of this approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by an acid-catalyzed rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate.

Logical Workflow of the Synthesis

The overall synthetic strategy is a telescopic process, meaning the intermediate is not isolated, which improves efficiency. The key steps are outlined in the workflow diagram below.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Semipinacol Rearrangement A 1-Sulfonylbicyclo[1.1.0]butane C 1-Bicyclobutylcyclopropanol Intermediate A->C n-BuLi, THF, -78 °C B 1-Sulfonylcyclopropanol B->C D Spiro[3.3]heptan-1-one C->D MsOH or AlCl3, CH2Cl2, rt

Caption: General workflow for the synthesis of spiro[3.3]heptan-1-ones.

Proposed Reaction Mechanism

The rearrangement is proposed to proceed through a stable cyclopropylcarbinyl cation. This intermediate's stability allows for bond rotation, leading to the formation of both endo and exo diastereomers of the final product.

G A 1-Bicyclobutylcyclopropanol B Protonation of Bicyclobutyl Moiety A->B H+ C Cyclopropylcarbinyl Cation (Bicyclobutonium form) B->C Ring Opening D Rotamer 1 C->D Rotation E Rotamer 2 C->E Rotation F [1,2]-Rearrangement D->F E->F G Endo Diastereomer F->G H Exo Diastereomer F->H

Caption: Proposed mechanism showing the formation of diastereomers.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the development of this methodology.

General Procedure for the Telescopic Synthesis of 2-Sulfonyl-spiro[3.3]heptan-1-ones

Materials:

Protocol:

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of 1-sulfonylcyclopropanol (1.2 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NaHCO3.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 1-bicyclobutylcyclopropanol intermediate.

  • Dissolve the crude intermediate in anhydrous CH2Cl2 at room temperature.

  • Add MsOH (2.0 equiv) and stir the mixture at room temperature for 30 minutes.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Quantitative Data

The following tables summarize the yields for a range of synthesized spiro[3.3]heptan-1-ones.

EntryR Group of SulfonylbicyclobutaneProduct(s)Yield (%)d.r. (endo:exo)
1Phenyl3a / 3a' 85 (endo), 9 (exo)9.4:1
24-Methylphenyl3b / 3b' 88 (endo), 8 (exo)11:1
34-Methoxyphenyl3c / 3c' 91 (endo), 7 (exo)13:1
44-Chlorophenyl3d / 3d' 79 (endo), 11 (exo)7.2:1
52-Naphthyl3e / 3e' 82 (endo), 10 (exo)8.2:1
6Methyl3f / 3f' 75 (endo), 15 (exo)5:1

Yields are for the isolated products after column chromatography.

Characterization Data for Selected Compounds

endo-2-(Phenylsulfonyl)spiro[3.3]heptan-1-one (3a):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.93 – 7.88 (m, 2H), 7.69 – 7.63 (m, 1H), 7.58 – 7.52 (m, 2H), 4.15 (dd, J = 9.2, 6.8 Hz, 1H), 2.95 – 2.85 (m, 1H), 2.82 – 2.71 (m, 2H), 2.68 – 2.57 (m, 1H), 2.53 – 2.42 (m, 2H), 2.21 – 2.09 (m, 1H), 1.98 – 1.87 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 208.1, 138.9, 133.8, 129.2, 128.5, 71.8, 59.1, 36.4, 33.5, 31.7, 15.2.

  • IR (film) νmax (cm⁻¹): 3065, 2978, 1772, 1448, 1311, 1151, 1085.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₁₅O₃S: 251.0736; found: 251.0733.

exo-2-(Phenylsulfonyl)spiro[3.3]heptan-1-one (3a'):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 – 7.90 (m, 2H), 7.71 – 7.65 (m, 1H), 7.60 – 7.54 (m, 2H), 3.89 (dd, J = 8.8, 6.4 Hz, 1H), 3.11 – 3.01 (m, 1H), 2.98 – 2.87 (m, 2H), 2.79 – 2.68 (m, 1H), 2.65 – 2.54 (m, 2H), 2.34 – 2.22 (m, 1H), 2.10 – 1.99 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 207.5, 139.2, 134.0, 129.3, 128.3, 72.5, 58.8, 36.9, 34.1, 32.0, 15.8.

  • IR (film) νmax (cm⁻¹): 3068, 2981, 1775, 1447, 1315, 1149, 1087.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₁₅O₃S: 251.0736; found: 251.0738.

These protocols and data provide a comprehensive guide for the synthesis and characterization of spiro[3.3]heptan-1-ones using the strain-relocating semipinacol rearrangement, a valuable tool for medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[3.3]heptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spiro[3.3]heptane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying spiro[3.3]heptane stereoisomers?

A1: The main challenges stem from the rigid, three-dimensional structure of the spiro[3.3]heptane core. This rigidity can lead to very subtle differences between stereoisomers (enantiomers and diastereomers), making them difficult to separate. Common issues include co-elution, poor resolution, and peak tailing during chromatographic purification. The selection of an appropriate chiral stationary phase (CSP) and optimization of mobile phase conditions are critical for successful separation.

Q2: Which chromatographic techniques are most effective for separating spiro[3.3]heptane stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and effective method for separating enantiomers of spiro[3.3]heptane derivatives. For diastereomers (e.g., cis/trans isomers), normal-phase column chromatography on silica (B1680970) gel can be effective. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.

Q3: How do I select the appropriate chiral stationary phase (CSP) for my spiro[3.3]heptane derivative?

A3: The selection of a CSP is crucial and often requires screening several different phases. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are a good starting point as they have broad chiral recognition capabilities.[1] The choice of CSP can be influenced by the functional groups present on your spiro[3.3]heptane molecule. It is recommended to screen a set of complementary CSPs with a few different mobile phases to identify the optimal conditions.[2]

Q4: Can I use the same column for different spiro[3.3]heptane compounds?

A4: While it is possible, be aware of the "memory effect," especially with chiral columns.[3] Additives used in previous separations can adsorb to the stationary phase and influence subsequent purifications. If you are using a column for a new compound and not seeing expected results, the column's history could be a factor. It is best practice to dedicate columns to specific methods or to have a robust column cleaning and regeneration protocol.

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers

You are attempting to separate the enantiomers of a spiro[3.3]heptane derivative by chiral HPLC, but the peaks are poorly resolved or co-eluting.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Chiral Stationary Phase (CSP) Selection: The initial choice of CSP is the most critical factor.[1] If you are developing a new method, screen a variety of polysaccharide-based and Pirkle-type columns.

  • Mobile Phase Composition:

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[2][4] Seemingly small changes in the alcohol modifier can lead to significant differences in selectivity.[2]

    • Additives: For spiro[3.3]heptanes with basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups, the addition of a small amount of a basic (e.g., diethylamine (B46881), DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive can dramatically improve peak shape and resolution.[5][6]

  • Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.[4]

  • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[4] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1][4]

  • Column Health: If a previously successful method is now failing, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions. If performance is not restored, test the separation on a new column of the same type.

Issue 2: Peak Tailing

The peaks for your spiro[3.3]heptane isomers are asymmetrical with a pronounced tail.

Potential Cause Description Recommended Solution
Secondary Interactions Strong interactions between acidic silanol (B1196071) groups on the silica support and basic functional groups (e.g., amines) on the analyte can cause peak tailing.[7][8]Add a basic modifier like diethylamine (DEA) to the mobile phase to mask the silanol groups. For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA).[6][9]
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[7][8] Chiral compounds can show overloading at lower concentrations than achiral compounds.[10]Reduce the injection volume or dilute the sample.[11]
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination/Degradation Strongly retained impurities from previous injections can create active sites that cause tailing. Voids at the column inlet can also be a cause.[11]Flush the column with a strong solvent. If the problem persists, reverse the column and flush, or replace the inlet frit. If a void has formed, the column may need to be repacked or replaced.[11]
Issue 3: Co-elution of Diastereomers

You are trying to separate cis/trans diastereomers of a substituted spiro[3.3]heptane using normal-phase chromatography on silica gel, but they are co-eluting.

G cluster_0 Troubleshooting Diastereomer Co-elution start Start: Diastereomers Co-elute optimize_mp Optimize Mobile Phase Polarity start->optimize_mp check_loading Check Sample Loading optimize_mp->check_loading No Improvement end_success Successful Separation optimize_mp->end_success Resolution Achieved try_different_solvents Try Different Solvent Systems (e.g., Ethyl Acetate/Hexane vs. Dichloromethane/Methanol) check_loading->try_different_solvents No Improvement check_loading->end_success Resolution Achieved consider_hplc Consider Normal-Phase HPLC try_different_solvents->consider_hplc No Improvement try_different_solvents->end_success Resolution Achieved consider_hplc->end_success Resolution Achieved end_fail Still Co-eluting consider_hplc->end_fail No Improvement

Caption: A logical approach to resolving co-eluting diastereomers.

  • Optimize Mobile Phase Polarity: The polarity of the eluent is critical. If your diastereomers are co-eluting, carefully adjust the ratio of your solvents to find the "sweet spot" for separation. Small, incremental changes can have a large impact.

  • Try Different Solvent Systems: If adjusting the polarity of your current system (e.g., ethyl acetate/hexanes) is not effective, switch to a solvent system with different selectivity (e.g., dichloromethane/methanol). The different interactions of the solvents with the stationary phase and your analytes can enable separation.

  • Check Sample Loading: Overloading the column can cause band broadening that masks a small separation. Try injecting a smaller amount of your sample.

  • Consider Normal-Phase HPLC: If flash chromatography does not provide sufficient resolution, transitioning to normal-phase HPLC on a silica column can provide the higher efficiency needed to separate closely eluting diastereomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Spiro[3.3]heptane-2-carboxylic acid

This protocol outlines a general approach for developing a chiral HPLC method for a spiro[3.3]heptane derivative with an acidic functional group.

  • Column Selection:

    • Screen a minimum of three polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA, IB, IC).

  • Mobile Phase Preparation:

    • Primary Screening Solvents (Normal Phase):

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Secondary Screening Solvents (Reversed Phase):

      • Mobile Phase C: Acetonitrile/Water (60:40 v/v) with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Screening and Optimization:

    • Inject the racemic mixture onto each column with each mobile phase.

    • Identify the column and mobile phase combination that provides the best initial separation (selectivity).

    • Optimize the separation by adjusting the ratio of the mobile phase components. For example, if using Mobile Phase A and the retention time is too long, increase the percentage of isopropanol.

    • If peak shape is poor, ensure the TFA concentration is optimal.

    • Further optimize by adjusting the flow rate and temperature.

Protocol 2: Silica Gel Column Chromatography for Separation of cis/trans-Disubstituted Spiro[3.3]heptane

This protocol is for the preparative separation of diastereomers.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that shows two distinct spots with a reasonable difference in Rf values.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing the pure isomers.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified diastereomers.

References

Technical Support Center: Optimizing Thermal [2+2] Cycloaddition for Spirocyclic β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic β-lactams via thermal [2+2] cycloaddition, commonly known as the Staudinger reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of spirocyclic β-lactams.

Issue 1: Low or No Product Yield

  • Question: My reaction is not producing the desired spirocyclic β-lactam, or the yield is very low. What are the potential causes and solutions?

  • Answer: Low product yield can stem from several factors:

    • Decomposition of Reactants: Ketenes are highly reactive and can be unstable, leading to polymerization or other side reactions. Ensure that the ketene (B1206846) is generated in situ under anhydrous conditions and consumed immediately by the imine.

    • Steric Hindrance: Highly substituted ketenes or imines can sterically hinder the cycloaddition. Consider using less bulky protecting groups or starting materials if possible.

    • Incorrect Reaction Conditions: The thermal [2+2] cycloaddition is sensitive to temperature and solvent. Optimization of these parameters is crucial. A nonpolar solvent is often preferred to stabilize the zwitterionic intermediate.

    • Side Reactions: The zwitterionic intermediate can undergo reactions other than ring closure. For instance, it can react with another molecule of ketene. Using the appropriate stoichiometry and controlling the rate of addition of the ketene precursor can minimize this.

Issue 2: Poor Diastereoselectivity

  • Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the selectivity for the desired isomer?

  • Answer: The stereochemical outcome of the Staudinger cycloaddition is determined by the relative orientation of the substituents on the imine and the ketene during the ring-closing step of the zwitterionic intermediate.[1] Several factors can be adjusted to influence diastereoselectivity:

    • Solvent Polarity: The polarity of the solvent can affect the stability and lifetime of the zwitterionic intermediate. Screening a range of solvents from nonpolar (e.g., toluene, o-xylene) to polar aprotic (e.g., acetonitrile, dichloromethane) is recommended.[2]

    • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.[1]

    • Substituent Effects: The electronic and steric properties of the substituents on both the ketene and the imine play a significant role. Electron-withdrawing groups on the ketene can favor the formation of cis-diastereomers.[1]

    • Ketene Generation Method: The method of ketene generation can influence the stereochemical outcome. For instance, using tosyl chloride (TsCl) as an activating co-reagent for carboxylic acids has been shown to favor the formation of cis-spiro-β-lactams.[2][3]

    • Base Selection: The choice of base used for in situ ketene generation can impact the diastereoselectivity by influencing the conformation of the reaction intermediates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the thermal [2+2] cycloaddition for β-lactam synthesis?

A1: The Staudinger reaction is generally believed to proceed through a two-step mechanism. The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory 4π electrocyclization to form the four-membered β-lactam ring.[4][5] The stereochemistry of the final product is determined during this ring-closing step.

Q2: How can I control the cis/trans selectivity of the spirocyclic β-lactam?

A2: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams.[5] This is because the initial nucleophilic attack establishes a stereocenter, and the subsequent conrotatory ring closure from the more stable conformation of the zwitterionic intermediate dictates the final relative stereochemistry. However, isomerization of the zwitterionic intermediate before cyclization can lead to a mixture of diastereomers.[1][5] Careful control of reaction conditions, as detailed in the troubleshooting guide, is key to maximizing the desired selectivity.

Q3: Are there alternative methods to the Staudinger reaction for synthesizing spirocyclic β-lactams?

A3: Yes, several other methods exist. These include:

  • Copper-Catalyzed Kinugasa/Michael Domino Reactions: This method can produce highly functionalized spirocyclic β-lactams with excellent stereoselectivities.[6]

  • NBS-Mediated Cyclization: A highly diastereoselective method involving the cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers.[7]

  • Intramolecular Tsuji-Trost Allylation: This palladium-catalyzed reaction allows for the diastereoselective synthesis of highly substituted β-lactams.[8]

  • 1,3-Dipolar Cycloaddition: Reactions of nitrile oxides with 6-alkylidene penicillanates can lead to chiral spiroisoxazoline-penicillanates.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Spirooxindolo-β-Lactam Synthesis

EntryPhenylacetic Acid SubstituentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
14-Clo-xylene (B151617)Room Temp75>95:5
24-Clo-xylene1108280:20
34-Clo-xyleneReflux8570:30
44-MeOo-xyleneRoom Temp6840:60
54-MeOo-xylene1107530:70
64-MeOo-xyleneReflux7825:75

Data adapted from a study on the cis-diastereoselective synthesis of spirooxindolo-β-lactams.[2]

Table 2: Ligand-Controlled Diastereoselectivity in Intramolecular Tsuji-Trost Allylation for β-Lactam Synthesis

EntrySubstrateCatalystLigandSolventDiastereomeric Ratio (trans:cis)
1Substrate APd(dba)2L1Toluene>95:5
2Substrate APd(dba)2L2Toluene10:90
3Substrate BPd(dba)2L1Toluene>95:5
4Substrate BPd(dba)2L2Toluene25:75

This table illustrates how the choice of ligand can dramatically switch the diastereoselectivity of the reaction.[1][8]

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of cis-Spirooxindolo-β-Lactams using TsCl

This protocol is adapted from the work of K.V. Radzevich et al.[2]

  • Reactant Preparation: To a solution of the corresponding phenylacetic acid (1.2 mmol) and triethylamine (B128534) (2.4 mmol) in anhydrous o-xylene (10 mL), add tosyl chloride (TsCl) (1.2 mmol) portion-wise at room temperature with vigorous stirring.

  • Ketene Formation: Stir the mixture for 30 minutes at room temperature to facilitate the in situ formation of the ketene.

  • Cycloaddition: Add the isatin (B1672199) imine (1.0 mmol) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at the desired temperature (e.g., room temperature, 110 °C, or reflux) for the specified time (typically monitored by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Optimization cluster_conditions Condition Screening cluster_analysis Mechanistic Insight start Start: Low Yield or Poor Selectivity check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions analyze_side_products Analyze Byproducts (TLC, NMR, MS) start->analyze_side_products reagent_purity Purify Starting Materials (Imine, Acid) check_reagents->reagent_purity ketene_generation Vary Ketene Precursor or Activation Method (e.g., TsCl) check_reagents->ketene_generation solvent_screen Screen Solvents (Polarity) check_conditions->solvent_screen temp_screen Vary Temperature (e.g., lower for selectivity) check_conditions->temp_screen zwitterion_stability Consider Zwitterionic Intermediate Stability analyze_side_products->zwitterion_stability isomerization Hypothesize Intermediate Isomerization analyze_side_products->isomerization outcome Optimized Protocol reagent_purity->outcome ketene_generation->outcome solvent_screen->outcome temp_screen->outcome zwitterion_stability->outcome isomerization->outcome

Caption: Troubleshooting workflow for optimizing spirocyclic β-lactam synthesis.

Staudinger_Mechanism cluster_pathways Reaction Pathways reactants Imine + Ketene zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic Attack cis_product cis-β-Lactam zwitterion->cis_product Conrotatory Ring Closure isomerization Isomerization zwitterion->isomerization trans_product trans-β-Lactam isomerization->trans_product Conrotatory Ring Closure

References

Technical Support Center: Spirocyclization via Malonate Ester Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of spirocycles using the alkylation of malonate esters.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the alkylation of malonate esters for spirocyclization.

Issue 1: Low or No Yield of the Desired Spirocycle

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Intermolecular Polymerization: The enolate of the mono-alkylated intermediate reacts with another molecule of the dihalide, leading to polymer formation instead of intramolecular cyclization. This is a common side reaction when not using high-dilution conditions.[1]High-Dilution Conditions: Perform the reaction at a very low concentration of the reactants (typically less than 0.01 M). This is achieved by the slow addition of the dihalide and base to a large volume of solvent, which favors the intramolecular reaction pathway.[1]
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the malonate ester, leading to a low concentration of the reactive enolate.Base Selection: Use a strong base such as sodium ethoxide (NaOEt) in ethanol (B145695). Ensure at least two equivalents of the base are used to facilitate both the initial alkylation and the subsequent cyclization.[2][3]
Reaction Temperature Too Low: The activation energy for the intramolecular cyclization may not be reached, resulting in a sluggish or incomplete reaction.Optimize Temperature: While the initial alkylation can often be performed at room temperature or with gentle heating, the cyclization step may require higher temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
Poor Quality Reagents: The dihalide, malonate ester, or base may be impure or degraded, leading to side reactions or inhibition of the desired reaction.Reagent Purification: Use freshly distilled diethyl malonate and high-purity dihalide. Ensure the base is not expired and has been stored under anhydrous conditions.

Issue 2: Formation of Significant Amounts of Side Products

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Prevention and Troubleshooting
Intermolecular Dimerization/Polymerization: The mono-alkylated intermediate reacts with another molecule of the malonate enolate or the dihalide.This is favored at higher concentrations where intermolecular collisions are more frequent than intramolecular cyclization.High-Dilution Technique: As mentioned above, the use of high-dilution conditions is the most effective way to minimize these side products.
Elimination Products: The basic conditions can promote E2 elimination of HX from the dihalide, especially with secondary halides, leading to the formation of alkenes.[2][3]This is more prevalent with sterically hindered dihalides and at higher reaction temperatures.Choice of Dihalide: Use primary dihalides whenever possible, as they are less prone to elimination.[2][3] If a secondary dihalide must be used, carefully control the reaction temperature.
Hydrolysis of Esters: Premature hydrolysis of the ester groups can occur if water is present in the reaction mixture, leading to the formation of carboxylic acids which will not undergo alkylation.Water contamination in the solvent or reagents.Anhydrous Conditions: Use anhydrous solvents and freshly dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Transesterification: If the alkoxide base does not match the alkyl group of the malonate ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), a mixture of esters can be formed, complicating purification and subsequent steps.The alkoxide acts as a nucleophile and attacks the ester carbonyl, leading to an exchange of the alkyl group.Matching Base and Ester: Always use an alkoxide base that corresponds to the alcohol portion of the malonate ester (e.g., sodium ethoxide for diethyl malonate).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for promoting intramolecular spirocyclization over intermolecular side reactions?

A1: To favor the formation of the spirocycle, it is crucial to work under high-dilution conditions.[1] This typically means maintaining a reactant concentration below 0.01 M. This is practically achieved by the slow, simultaneous addition of the dihalide and the base to a large volume of the reaction solvent. This ensures that the concentration of the reactive intermediates is always low, thus minimizing the probability of intermolecular reactions.

Q2: I am observing a significant amount of a high molecular weight, insoluble material in my reaction. What is it and how can I prevent it?

A2: This is very likely a polymeric side product resulting from intermolecular reactions between the mono-alkylated intermediate and the dihalide. The most effective way to prevent this is to employ the high-dilution principle as described in the previous answer. Slow addition of the reactants to a large volume of solvent is key.

Q3: Can I use a dihalide with secondary halides for spirocyclization?

A3: While it is possible, using dihalides with secondary halides is challenging and often leads to lower yields of the desired spirocycle.[2][3] The primary competing side reaction is E2 elimination, which is promoted by the basic conditions of the reaction.[2][3] If a secondary dihalide is necessary, it is recommended to use milder reaction conditions, a less hindered base if possible, and carefully monitor the reaction temperature to minimize the formation of alkene byproducts.

Q4: My mono-alkylation of diethyl malonate with the dihalide works well, but the subsequent spirocyclization step is failing. What should I try?

A4: If the initial mono-alkylation is successful, the issue with the cyclization step could be due to several factors:

  • Insufficient Base: Ensure you are using at least a second equivalent of a strong base to deprotonate the mono-alkylated intermediate to form the enolate necessary for the intramolecular attack.

  • Reaction Conditions: The intramolecular cyclization may require more forcing conditions than the initial alkylation. Try increasing the reaction temperature and allowing for a longer reaction time.

  • Steric Hindrance: The chain length of the dihalide might be too short or too long, leading to ring strain in the transition state for cyclization. The formation of 5- and 6-membered rings is generally favored.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Spiro[5.5]undecane-3,9-dicarboxylate

This protocol describes the synthesis of a spirocycle using diethyl malonate and 1,5-dibromopentane (B145557) under high-dilution conditions to minimize side reactions.

Materials:

  • Diethyl malonate

  • 1,5-Dibromopentane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Reaction Apparatus: Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Initial Enolate Formation: In the reaction flask, dissolve sodium ethoxide (2.1 equivalents) in a large volume of anhydrous ethanol to achieve a high-dilution environment (e.g., 500 mL for a 10 mmol scale reaction).

  • Reactant Addition: To the stirred solution of sodium ethoxide, add a solution of diethyl malonate (1.0 equivalent) and 1,5-dibromopentane (1.05 equivalents) in anhydrous ethanol dropwise from the addition funnel over a period of 4-6 hours. Maintain a gentle reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-18 hours, or until the reaction is deemed complete by TLC or GC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diethyl spiro[5.5]undecane-3,9-dicarboxylate by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_apparatus Set up dry three-necked flask under N2 prep_base Dissolve NaOEt in large volume of anhydrous EtOH prep_apparatus->prep_base addition Slow dropwise addition of diethyl malonate and 1,5-dibromopentane solution prep_base->addition reflux Reflux for 12-18 hours addition->reflux evaporation Remove EtOH under reduced pressure reflux->evaporation extraction Partition between Et2O and H2O, then extract aqueous layer evaporation->extraction wash Wash combined organic layers with NH4Cl and brine extraction->wash dry_concentrate Dry over MgSO4 and concentrate wash->dry_concentrate purify Vacuum distillation or column chromatography dry_concentrate->purify end_product Pure Diethyl Spiro[5.5]undecane-3,9-dicarboxylate purify->end_product start Start start->prep_apparatus

Caption: Experimental workflow for the synthesis of a spirocycle.

troubleshooting_logic start Low Yield of Spirocycle check_side_products Analyze crude reaction mixture (TLC, GC-MS, NMR) start->check_side_products polymer High MW polymer observed? check_side_products->polymer elimination Alkene byproduct observed? check_side_products->elimination starting_material Unreacted starting material? check_side_products->starting_material polymer->elimination No high_dilution Implement high-dilution conditions (slow addition, large solvent volume) polymer->high_dilution Yes elimination->starting_material No optimize_temp Optimize reaction temperature and consider a less hindered dihalide elimination->optimize_temp Yes check_base_conditions Check base equivalents and reaction time/temperature starting_material->check_base_conditions Yes

Caption: Troubleshooting logic for low spirocycle yield.

References

Overcoming low conversion in P450-mediated spiro[3.3]heptane hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P450-mediated spiro[3.3]heptane hydroxylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low conversion rates, encountered during their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to low product yield in your P450-mediated hydroxylation of spiro[3.3]heptane scaffolds.

Question: My whole-cell biotransformation reaction shows very low conversion of the spiro[3.3]heptane substrate. Where should I start troubleshooting?

Answer: Low conversion in whole-cell P450 systems is a common issue that can stem from multiple factors. A systematic approach is crucial for identifying the bottleneck.

Initial Checks:

  • Cell Viability and Density: Confirm that your cell culture has reached the optimal density and that the cells are viable before inducing P450 expression and starting the biotransformation.

  • P450 Expression: Verify the expression of your P450 enzyme using SDS-PAGE and, if possible, quantify it through methods like CO-difference spectroscopy. Poor expression is a frequent cause of low activity.

  • Substrate and Product Stability: Ensure your spiro[3.3]heptane substrate and hydroxylated products are stable under the reaction conditions (pH, temperature, time). Test for any abiotic degradation.

  • Substrate Toxicity: High concentrations of hydrophobic substrates like spiro[3.3]heptanes can be toxic to the host cells (e.g., E. coli), leading to reduced catalytic activity. Test a range of substrate concentrations to find an optimal balance.

If these initial checks do not reveal the issue, proceed to the more detailed troubleshooting steps outlined in the diagram below.

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed cofactor Is Cofactor (NADPH) Regeneration Efficient? start->cofactor uncoupling Is Enzyme Uncoupling Occurring? cofactor->uncoupling Yes sol_cofactor Solution: Co-express a regeneration system (e.g., glucose dehydrogenase). Increase glucose concentration. cofactor->sol_cofactor No uptake Is Substrate Uptake or Bioavailability Limiting? uncoupling->uptake Yes sol_uncoupling Solution: - Mutate active site residues (e.g., F87A in P450 BM3). - Lower reaction temperature. uncoupling->sol_uncoupling No enzyme_activity Is Intrinsic Enzyme Activity Low? uptake->enzyme_activity Yes sol_uptake Solution: - Add co-solvents (e.g., DMSO, cyclodextrin). - Use two-liquid-phase systems. - Co-express outer membrane proteins (e.g., AlkL). uptake->sol_uptake No sol_enzyme_activity Solution: - Screen a library of P450 variants. - Perform directed evolution or rational design to improve activity. enzyme_activity->sol_enzyme_activity No

Caption: A logical workflow for troubleshooting low conversion rates.

Question: How can I determine if poor NADPH cofactor regeneration is the cause of low conversion?

Answer: In whole-cell systems, the P450 catalytic cycle is dependent on a steady supply of reducing equivalents, typically NADPH. When the reaction rate is high, the host's endogenous NADPH regeneration capacity can become the limiting factor.[1]

Diagnostic Steps:

  • Supplement with Glucose: Add glucose to the reaction buffer. Many regeneration systems rely on glucose oxidation. A significant increase in product formation upon glucose addition suggests a cofactor limitation.

  • Monitor NADPH/NADP+ Ratio: While technically challenging, analyzing the intracellular ratio of NADPH to NADP+ can provide direct evidence. A low ratio during the reaction indicates insufficient regeneration.

Solutions:

  • Co-expression of Regeneration Systems: The most effective solution is to co-express a dedicated NAD(P)H regeneration enzyme.[1] A popular system for NADPH is the co-expression of a glucose dehydrogenase (GDH) and a glucose facilitator for uptake.[2][3] This has been shown to increase product formation rates significantly.[2]

  • Optimize Host Metabolism: Using a host strain or cultivation conditions that naturally favor a higher NADPH pool can also be beneficial.

Question: My reaction consumes NADPH, but I see little to no hydroxylated product. What is happening?

Answer: This scenario strongly suggests "uncoupling" of the P450 catalytic cycle. In an uncoupled reaction, NADPH and O₂ are consumed, but the catalytic cycle aborts before the oxygen atom is inserted into the substrate.[4] This leads to the formation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or superoxide (B77818) instead of your desired product.[4][5]

Causes of Uncoupling:

  • Poor Substrate Fit: The spiro[3.3]heptane core is a non-native, sterically demanding substrate. If it does not bind in the active site in a productive orientation, it can promote uncoupling.[6]

  • Excess Water in the Active Site: The presence of extra solvent molecules near the activated oxygen species can lead to its premature breakdown.[4]

Solutions:

  • Protein Engineering: Rational design or directed evolution can be used to mutate active site residues to improve substrate binding and coupling efficiency.[6][7][8] For instance, mutations can reduce steric hindrance or introduce favorable interactions.[7]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of uncoupling relative to hydroxylation.

  • Measure H₂O₂ Production: Use a hydrogen peroxide assay to directly measure uncoupling. A high rate of H₂O₂ formation correlated with NADPH consumption confirms the issue.[9]

G cluster_0 P450 Catalytic Cycle & Uncoupling Pathways E_Fe3_RH P450(Fe³⁺)-Substrate E_Fe2_RH P450(Fe²⁺)-Substrate E_Fe3_RH->E_Fe2_RH e⁻ E_Fe2_O2 P450(Fe²⁺)-O₂ E_Fe2_RH->E_Fe2_O2 NADP_out1 NADP⁺ E_Fe2_RH->NADP_out1 E_Fe3_O2H P450(Fe³⁺)-OOH E_Fe2_O2->E_Fe3_O2H e⁻, 2H⁺ Uncoupling_Superoxide Superoxide (O₂⁻) Release E_Fe2_O2->Uncoupling_Superoxide CpdI Compound I [P450(Fe⁴⁺=O)] E_Fe3_O2H->CpdI Uncoupling_Peroxide Peroxide (H₂O₂) Release E_Fe3_O2H->Uncoupling_Peroxide E_Fe3_ROH P450(Fe³⁺)-Product CpdI->E_Fe3_ROH Substrate (RH) E_Fe3_ROH->E_Fe3_RH ROH_out Product (ROH) E_Fe3_ROH->ROH_out NADPH_in1 NADPH NADPH_in1->E_Fe3_RH O2_in O₂ O2_in->E_Fe2_RH H_in H⁺ H2O_out1 H₂O H2O_out1->E_Fe3_O2H

Caption: The P450 catalytic cycle showing productive hydroxylation and uncoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: Which P450 enzyme should I use for spiro[3.3]heptane hydroxylation?

A1: P450 BM3 (CYP102A1) from Bacillus megaterium is an excellent starting point. It is a self-sufficient enzyme (fused to its reductase partner), generally shows high activity, and is highly engineerable.[8] A screening of 95 P450 BM3 variants for the conversion of an N-benzyl spiro[3.3]heptane-2-carboxamide showed that 42 variants were active, producing a mixture of hydroxylated products.[10] This demonstrates the potential of the P450 BM3 scaffold for this transformation. It is highly recommended to screen a panel of engineered P450 BM3 variants to identify an enzyme with the desired activity and regioselectivity.[11]

Q2: The solubility of my spiro[3.3]heptane derivative is very low in aqueous media. How can this be addressed?

A2: Poor substrate solubility is a common limitation for hydrophobic compounds.[12][13] Several strategies can be employed:

  • Co-solvents: Adding a small percentage (1-5%) of a water-miscible organic solvent like DMSO or methanol (B129727) can improve substrate solubility. However, be aware that high concentrations can be detrimental to cell viability and enzyme activity.

  • Two-Liquid Phase Systems (TLPS): A water-immiscible organic solvent (e.g., dodecane) can be used as a substrate reservoir, from which the substrate partitions into the aqueous phase for conversion.[13] This can also alleviate substrate toxicity.

  • Substrate Engineering: Modifying the substrate to include a polar functional group can improve its solubility and potentially its binding within the enzyme's active site.[10][14][15]

Q3: How can I improve the regioselectivity of the hydroxylation reaction?

A3: Achieving high regioselectivity on a complex scaffold like spiro[3.3]heptane often requires protein engineering.[7][16]

  • Directed Evolution: This involves creating libraries of P450 mutants and screening them for the desired regioselectivity. High-throughput screening methods are essential for this approach.[17]

  • Structure-Guided Rational Design: If a crystal structure of your P450 is available, you can identify active site residues that influence substrate binding orientation. Mutating these residues can steer the hydroxylation to a specific position on the spiro[3.3]heptane core.[7]

Q4: My conversion rate is high initially but quickly drops off. What could be the cause?

A4: This indicates an instability issue, which could be at the enzyme, cell, or reaction level.[6]

  • Enzyme Instability: The P450 enzyme itself may be unstable under the reaction conditions, leading to rapid deactivation.[12]

  • Cofactor Depletion: As discussed, rapid initial activity can deplete the NADPH pool if regeneration is not sufficient to keep up.[1]

  • Product Inhibition/Toxicity: The hydroxylated product may inhibit the enzyme or be toxic to the host cells, causing the reaction to stall.

  • Oxidative Stress: Uncoupling can lead to the production of ROS, which can damage the enzyme and other cellular components, reducing overall catalytic performance.[9]

Strategies to improve stability include enzyme engineering for enhanced robustness, ensuring a powerful cofactor regeneration system is in place, and considering in situ product removal techniques.[6][8]

Data Presentation

Table 1: Factors Influencing P450-mediated Hydroxylation and Potential Improvements.

Parameter Common Issue Quantitative Improvement Example Reference
Enzyme Activity Low intrinsic turnover rate 2.7-fold increase in in vitro activity after rational design. [7]
Cofactor Supply Insufficient NADPH regeneration 9-fold higher initial product formation rate with co-expression of GDH. [2]
Coupling Efficiency NADPH consumption without product formation Engineering can improve coupling, reducing wasteful H₂O₂ production. [6]
Substrate Loading Poor solubility and/or cell toxicity P450 reactions are often limited to 1-25 mM substrate concentrations. [12]

| Whole-Cell Stability | Rapid loss of activity over time | Optimization of expression systems and media can improve stability. |[6] |

Table 2: Screening of P450 BM3 Variants for Spiro[3.3]heptane Hydroxylation.

Substrate Enzyme Panel Results Key Findings Reference

| N-benzyl spiro[3.3]heptane-2-carboxamide | 95 P450 BM3 variants | 42 variants showed conversion. | Produced three distal monohydroxylated regioisomers and two α-hydroxyamide derivatives. |[10][11] |

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biotransformation

This protocol provides a general framework. Specific parameters such as cell density, temperatures, and concentrations should be optimized for your specific P450 variant and substrate.

  • Expression Culture: Inoculate an appropriate volume of expression medium (e.g., TB or M9) with an overnight culture of E. coli harboring the P450 expression plasmid (and cofactor regeneration plasmid, if applicable).

  • Growth: Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to a suitable temperature (e.g., 20-30°C) and add the inducer (e.g., IPTG) to the final desired concentration. If required for heme synthesis, add a precursor like 5-aminolevulinic acid (ALA).[18]

  • Protein Expression: Incubate for 12-24 hours at the lower temperature with shaking to allow for protein expression.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation (e.g., 4000 x g, 15 min, 4°C). Wash the cell pellet once with a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Biotransformation: Resuspend the cell pellet in the reaction buffer to a final desired cell density (e.g., 10-50 gCDW/L). Add glucose (e.g., 50-100 mM) for cofactor regeneration.

  • Reaction Initiation: Pre-warm the cell suspension to the reaction temperature (e.g., 30°C). Add the spiro[3.3]heptane substrate (typically from a concentrated stock in a co-solvent like DMSO) to the final desired concentration.

  • Incubation: Incubate the reaction mixture in a shaker for the desired time (e.g., 4-24 hours).

  • Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Vortex thoroughly to extract the substrate and products.

  • Analysis: Separate the organic phase by centrifugation, dry it (e.g., over Na₂SO₄), and analyze by GC-MS or HPLC to determine substrate conversion and product formation.

G cluster_0 Whole-Cell Biotransformation Workflow node_growth 1. Growth of E. coli Culture node_induction 2. Induction of P450 Expression node_growth->node_induction node_harvest 3. Cell Harvesting & Resuspension node_induction->node_harvest node_reaction 4. Biotransformation Reaction (Substrate + Cells + Buffer) node_harvest->node_reaction node_extraction 5. Product Extraction (Organic Solvent) node_reaction->node_extraction node_analysis 6. Analysis (HPLC / GC-MS) node_extraction->node_analysis

References

Managing regioselectivity in the functionalization of substituted spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of substituted spiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and modification of these valuable scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the functionalization of substituted spiro[3.3]heptanes?

A1: The regioselectivity of functionalization reactions on a substituted spiro[3.3]heptane core is primarily governed by a combination of steric and electronic effects, the nature of the directing group (if used), and the reaction mechanism.[1][2][3]

  • Steric Hindrance: The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold can lead to significant steric hindrance.[2] Reagents will preferentially attack the less sterically crowded positions. The accessibility of a C-H bond is a critical factor in determining the site of functionalization.

  • Electronic Effects: The electronic nature of existing substituents on the spiro[3.3]heptane ring can influence the reactivity of adjacent C-H bonds. Electron-withdrawing groups can deactivate nearby positions towards electrophilic substitution, while electron-donating groups can activate them.

  • Directing Groups: In transition-metal-catalyzed C-H activation reactions, a directing group can be used to guide the catalyst to a specific C-H bond, enabling functionalization at positions that would otherwise be unreactive.[4] The length and flexibility of the linker between the directing group and the spirocyclic core are crucial for achieving the desired regioselectivity.

  • Reaction Mechanism: The inherent mechanism of the reaction (e.g., radical, ionic, or metal-mediated) will dictate the preferred site of reaction. For instance, radical reactions may be less selective than metal-catalyzed processes that involve the formation of a specific metallacycle intermediate.

Q2: How can I selectively functionalize the C2 versus the C6 position in a monosubstituted spiro[3.3]heptane?

A2: Achieving selective functionalization at either the C2 or C6 position of a monosubstituted spiro[3.3]heptane can be challenging due to their similar chemical environments. However, strategies involving directing groups or exploiting subtle steric differences can be employed. For the synthesis of 2,6-disubstituted spiro[3.3]heptanes, multi-step synthetic routes that build the scaffold with the desired functionality already in place can offer higher yields and avoid purification challenges.[5][6]

Q3: My C-H activation reaction on a substituted spiro[3.3]heptane is giving a mixture of regioisomers. How can I improve the selectivity?

A3: A mixture of regioisomers in a C-H activation reaction suggests that the catalyst is not effectively differentiating between multiple reactive sites. To improve selectivity, consider the following:

  • Modify the Directing Group: If you are using a directing group, altering its structure (e.g., linker length, coordinating atom) can change the geometry of the metallacyclic intermediate, favoring one C-H bond over another.[4]

  • Change the Catalyst/Ligand: The choice of metal catalyst and its coordinating ligands can have a profound impact on regioselectivity.[7] Experiment with different ligands to fine-tune the steric and electronic properties of the catalyst.

  • Adjust Reaction Conditions: Temperature, solvent, and the presence of additives can influence the equilibrium between different reaction pathways, thereby affecting the regiochemical outcome.

  • Substrate Modification: If possible, modifying a substituent on the spiro[3.3]heptane core can introduce a stronger steric or electronic bias, directing the functionalization to the desired position.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield in a regioselective functionalization reaction. 1. Steric hindrance from a bulky substituent on the spiro[3.3]heptane or a bulky reagent. 2. Poor reactivity of the target C-H bond. 3. Decomposition of the starting material or product under the reaction conditions.1. Use a less sterically demanding reagent or a catalyst with smaller ligands. 2. Employ a more reactive catalyst or harsher reaction conditions (e.g., higher temperature), while monitoring for side reactions. 3. Screen different solvents and temperatures to find milder conditions. Consider protecting sensitive functional groups.
Formation of multiple regioisomers. 1. Similar reactivity of different C-H bonds. 2. Lack of a strong directing effect. 3. Reaction proceeding through multiple mechanistic pathways.1. Introduce a directing group to favor one position. 2. Optimize the directing group, catalyst, and ligands to enhance the desired interaction. 3. Adjust reaction conditions (e.g., temperature, solvent) to favor a single pathway.
Difficulty in separating regioisomers. The physical properties of the isomers (e.g., polarity, boiling point) are very similar.1. Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. 2. Consider derivatizing the mixture to improve the separation characteristics of the isomers.
No reaction or very slow conversion. 1. The C-H bond is not sufficiently activated. 2. The catalyst is inactive or poisoned. 3. The reaction temperature is too low.1. Use a more powerful C-H activation protocol (e.g., a different catalyst system). 2. Ensure all reagents and solvents are pure and dry. Use a fresh batch of catalyst. 3. Gradually increase the reaction temperature.

Data Presentation

Table 1: Regioselectivity in the Functionalization of a Hypothetical Substituted Spiro[3.3]heptane

EntryCatalystLigandSolventTemp (°C)Ratio of Regioisomers (A:B:C)Total Yield (%)
1Pd(OAc)₂L1Toluene801 : 2.5 : 0.565
2Pd(OAc)₂L2Dioxane1005 : 1 : 0.278
3RuCl₂(p-cymene)₂L3THF601 : 1 : 355
4Rh₂(esp)₂L4CH₂Cl₂25>20 : 1 : 092

This table is a generalized representation and specific results will vary based on the substrate and reaction conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Arylation of a Substituted Spiro[3.3]heptane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted spiro[3.3]heptane (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., P(o-tol)₃) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted spiro[3.3]heptane, aryl halide, Pd(OAc)₂, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomers.

Visualizations

experimental_workflow Experimental Workflow for Regioselective Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction heating Heating and Stirring setup_reaction->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterize Products (NMR, MS) purification->characterization regio_ratio Determine Regioisomeric Ratio characterization->regio_ratio

Caption: A typical experimental workflow for a regioselective functionalization reaction.

regioselectivity_decision_tree Decision Tree for Managing Regioselectivity start Desired Regioisomer? directing_group Is a directing group approach feasible? start->directing_group steric_control Can steric hindrance be exploited? directing_group->steric_control No use_dg Use Directing Group Strategy directing_group->use_dg Yes electronic_control Are electronic effects significant? steric_control->electronic_control No use_sterics Utilize Steric Bulk steric_control->use_sterics Yes use_electronics Leverage Electronic Effects electronic_control->use_electronics Yes synthetic_route Consider a multi-step synthetic route to build the desired isomer. electronic_control->synthetic_route No optimize_dg Optimize DG, catalyst, and ligands use_dg->optimize_dg no_dg No bulky_reagent Use bulky reagents/catalysts use_sterics->bulky_reagent no_sterics No modify_substituents Modify existing substituents use_electronics->modify_substituents no_electronics No

Caption: A decision tree to guide the strategy for achieving regioselectivity.

References

Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of synthesizing this valuable structural motif, with a particular focus on preventing and controlling rearrangement reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of spiro[3.3]heptane, particularly when dealing with methods prone to molecular rearrangements.

Issue 1: Low Yield in Semipinacol Rearrangement for Spiro[3.3]heptan-1-one Synthesis

Q: I am attempting a semipinacol rearrangement to synthesize a spiro[3.3]heptan-1-one derivative, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

A: Low yields in semipinacol rearrangements for spiro[3.3]heptane synthesis often stem from several factors related to the stability of intermediates and reaction conditions. Here is a troubleshooting guide:

  • Incomplete Reaction:

    • Is the acid catalyst appropriate? The choice of Brønsted or Lewis acid is critical. While methanesulfonic acid (MsOH) is commonly used, some substrates may require a different acid to promote efficient rearrangement. For instance, in the "strain-relocating" semipinacol rearrangement, aluminum chloride (AlCl₃) has been identified as an ideal Lewis acid to promote the reaction and suppress side reactions like epimerization.[1][2]

    • Is the reaction temperature optimal? Most semipinacol rearrangements for spiro[3.3]heptane synthesis are conducted at room temperature.[1] However, if the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, if decomposition is observed, lowering the temperature is advisable.

  • Formation of Byproducts:

    • Are you observing undesired regioisomers? The formation of a stable carbocation is the driving force for the rearrangement. If alternative, more stable carbocations can be formed through competing rearrangement pathways (e.g., ring expansion to a different spirocycle or a fused ring system), a mixture of products can result. The choice of a highly strained precursor, such as a 1-bicyclobutylcyclopropanol intermediate, can direct the rearrangement specifically to the desired spiro[3.3]heptane skeleton due to the release of ring strain.[1][2]

    • Is epimerization or racemization occurring? For chiral substrates, loss of stereochemical integrity can be a problem. This is often due to the nature of the carbocation intermediate. Using a Lewis acid like AlCl₃ can sometimes suppress epimerization compared to strong Brønsted acids.[1]

  • Starting Material Decomposition:

    • Are your precursors stable? Some precursors to the rearrangement, like cyclopropanone (B1606653) surrogates, can be unstable and prone to polymerization, especially at higher concentrations.[2] Ensuring a slow, controlled generation of reactive intermediates is crucial.

Issue 2: Poor Diastereoselectivity in Spiro[3.3]heptane Formation

Q: My spiro[3.3]heptane synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Controlling diastereoselectivity is a common challenge. The stereochemical outcome is influenced by kinetic versus thermodynamic control, as well as the reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single diastereomer. This is because at lower temperatures, the reaction is less likely to have sufficient energy to overcome the activation barrier to form the thermodynamically more stable, but potentially undesired, diastereomer.

  • Solvent Choice: The polarity of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity. It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.

  • Catalyst/Reagent Choice: In Lewis acid-catalyzed reactions, the nature of the Lewis acid can impact the stereochemical outcome. Experimenting with different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) can lead to improved diastereoselectivity.

  • Substrate Control: The stereochemistry of the starting materials can direct the stereochemical outcome. The introduction of bulky substituents can favor a specific orientation during the ring-forming step, leading to a higher diastereomeric excess.

Issue 3: Unwanted Rearrangements in Non-Rearrangement Based Syntheses

Q: I am using a synthetic route that should not involve a rearrangement, such as a double alkylation or a [2+2] cycloaddition, but I am seeing products that suggest a rearrangement has occurred. Why is this happening?

A: Even in syntheses not designed around a rearrangement, carbocationic intermediates can sometimes be inadvertently generated, leading to unexpected products.

  • Acidic Conditions: Trace amounts of acid in your reagents or on your glassware can protonate an alcohol or alkene, leading to water loss and carbocation formation. This carbocation can then undergo a Wagner-Meerwein shift to a more stable rearranged product. Ensure all reagents and glassware are neutral and dry.

  • Lewis Acids: If your reaction involves a Lewis acid, it may be promoting the formation of a carbocation that you did not anticipate. Consider using a milder Lewis acid or reducing the amount used.

  • Reaction with Byproducts: In some cases, a byproduct of the reaction can be acidic or act as a Lewis acid, catalyzing a rearrangement of your desired product. Monitor your reaction over time to see if the undesired product appears late in the reaction, which would suggest it is formed from the desired product.

Data Presentation: Comparison of Synthetic Parameters

The following tables summarize quantitative data for key synthetic methods to provide a basis for comparison.

Table 1: Comparison of Lewis Acids in a Strain-Relocating Semipinacol Rearrangement

EntryLewis AcidSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1MsOHCH₂Cl₂25>9085
2AlCl₃CH₂Cl₂25High>95

Data synthesized from findings where AlCl₃ was identified as ideal for suppressing epimerization compared to MsOH.[1]

Table 2: Yields for Various Spiro[3.3]heptan-1-one Derivatives via Semipinacol Rearrangement

ProductR Group on BicyclobutaneYield (%)
3a Phenyl78
3b 4-Methoxyphenyl85
3c 4-Chlorophenyl72
3d 4-(Trifluoromethyl)phenyl65
3f Cyclohexyl68

Yields are for the isolated product on a 0.1 mmol scale.[1]

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement

This protocol is based on the work of Lindsay and coworkers and involves the reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a 1-sulfonylcyclopropanol followed by an acid-mediated rearrangement.[1][2]

Step 1: Formation of the Lithiated Bicyclobutane

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

Step 2: Addition to the Cyclopropanone Surrogate

  • In a separate flask, prepare a solution of the 1-sulfonylcyclopropanol (1.2 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Slowly transfer the solution of the lithiated bicyclobutane from Step 1 to the solution of the cyclopropanone surrogate via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

Step 3: Acid-Mediated Semipinacol Rearrangement

  • Cool the reaction mixture to 0 °C.

  • Add a solution of aluminum chloride (AlCl₃, 1.5 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the intermediate is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired spiro[3.3]heptan-1-one.

Protocol 2: Synthesis of a Spiro[3.3]heptane Core via Double Alkylation of a Malonate Ester

This method involves the construction of the spiro[3.3]heptane core through the double alkylation of a malonate ester with a 1,1-bis(halomethyl)cyclobutane derivative.

Step 1: First Alkylation

  • To a solution of diethyl malonate (1.0 equiv) in anhydrous ethanol (B145695), add sodium ethoxide (1.0 equiv) and stir at room temperature for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)cyclobutane (B2691830) (1.1 equiv) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

Step 2: Second Alkylation (Intramolecular)

  • Dissolve the crude product from Step 1 in anhydrous THF.

  • Add a strong base such as sodium hydride (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting spiro[3.3]heptane-2,2-dicarboxylate by flash column chromatography.

Step 3: Decarboxylation (Optional)

  • The resulting diester can be hydrolyzed to the diacid using aqueous NaOH, followed by acidification.

  • The crude dicarboxylic acid can then be thermally decarboxylated by heating to yield the corresponding spiro[3.3]heptane carboxylic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Semipinacol Rearrangement

Troubleshooting_Low_Yield Troubleshooting Low Yield in Semipinacol Rearrangement start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproducts Are byproducts being formed? check_completion->byproducts Yes optimize_acid Optimize Acid Catalyst: - Try AlCl3 instead of MsOH - Screen other Lewis/Brønsted acids incomplete->optimize_acid optimize_temp_time Adjust Reaction Time/Temperature: - Increase reaction time - Modestly increase temperature if stable incomplete->optimize_temp_time end_good Yield Improved optimize_acid->end_good optimize_temp_time->end_good regioisomers Formation of Regioisomers/ Other Rearrangements byproducts->regioisomers Yes, structural isomers epimerization Epimerization/ Loss of Stereochemistry byproducts->epimerization Yes, stereoisomers decomposition Is starting material or product decomposing? byproducts->decomposition No, clean reaction but low conversion use_strained_precursor Use a highly strained precursor to direct rearrangement (e.g., bicyclobutylcyclopropanol) regioisomers->use_strained_precursor change_acid Switch to a milder Lewis Acid (e.g., AlCl3) to minimize carbocation lifetime epimerization->change_acid use_strained_precursor->end_good change_acid->end_good decomposition->incomplete No, decomposition is minimal check_stability Check stability of precursors (e.g., cyclopropanone surrogates). Consider slower addition or lower concentration. decomposition->check_stability Yes check_stability->end_good

Caption: A decision tree for troubleshooting low yields in semipinacol rearrangements.

Key Synthetic Strategies for the Spiro[3.3]heptane Core

Synthetic_Strategies Key Synthetic Strategies for Spiro[3.3]heptane Core cluster_rearrangement Rearrangement-Based Methods cluster_cyclization Cyclization Methods target Spiro[3.3]heptane Core semipinacol Semipinacol Rearrangement of 1-Cyclopropylcyclobutanols or related structures semipinacol->target Forms C-C bond via 1,2-shift meinwald Meinwald Rearrangement of Cyclopropylidenecyclobutane Epoxides meinwald->target Forms C-C bond via epoxide opening double_alkylation Double Alkylation of Malonates or TosMIC with 1,1-bis(halomethyl)cyclobutane double_alkylation->target Forms two C-C bonds via SN2 reactions cycloaddition [2+2] Cycloaddition of Methylenecyclobutane with Ketenes cycloaddition->target Forms two C-C bonds via pericyclic reaction

Caption: Overview of major synthetic routes to the spiro[3.3]heptane skeleton.

Signaling Pathway of a Lewis Acid-Catalyzed Semipinacol Rearrangement

Semipinacol_Mechanism Mechanism of Lewis Acid-Catalyzed Semipinacol Rearrangement reactant Precursor Alcohol 1-Bicyclobutylcyclopropanol complex Lewis Acid-Alcohol Complex Oxygen is activated reactant->complex Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex carbocation Carbocation Intermediate Formed by ring opening of bicyclobutane complex->carbocation Ring Opening rearrangement 1,2-Alkyl Shift (Rearrangement) Cyclobutane ring migrates carbocation->rearrangement Strain Release product_cation Protonated Ketone Rearranged carbocation rearrangement->product_cation Forms Spirocyclic Skeleton product { Product | Spiro[3.3]heptan-1-one} product_cation->product Deprotonation/Workup

Caption: Simplified mechanism of a Lewis acid-catalyzed semipinacol rearrangement.

References

Technical Support Center: Enhancing Metabolic Stability of Spiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of the metabolic stability of spiro[3.3]heptane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for drug candidates containing a spiro[3.3]heptane scaffold?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver.[1][2] It is a critical property for drug candidates as it significantly influences their pharmacokinetic profile, including half-life, bioavailability, and clearance.[3][4] For compounds containing a spiro[3.3]heptane scaffold, which are often introduced to enhance three-dimensionality and improve physicochemical properties, assessing metabolic stability is essential to ensure that the structural modifications translate to a favorable in vivo profile.[5][6] Poor metabolic stability can lead to rapid elimination of the drug, requiring higher or more frequent dosing, while excessively high stability might result in drug accumulation and potential toxicity.[3]

Q2: How does the spiro[3.3]heptane moiety generally influence the metabolic stability of a compound?

A2: The incorporation of a spiro[3.3]heptane scaffold, a rigid three-dimensional structure, can enhance metabolic stability.[7] This is often attributed to the scaffold's ability to lock the molecule's conformation, which can shield metabolically susceptible sites from the active sites of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[3][5] The increased sp³ character of spirocycles is generally associated with improved metabolic stability compared to planar, aromatic structures.[5][6] However, the overall effect on metabolic stability is compound-specific and depends on the attachment points and the surrounding chemical environment. For instance, in analogues of the anticancer drug Sonidegib, replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane moiety was found to decrease metabolic stability.[8]

Q3: What are the primary in vitro assays for evaluating the metabolic stability of spiro[3.3]heptane-containing compounds?

A3: The most common in vitro assays to determine metabolic stability are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, such as cytochrome P450s.[9][10] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[11]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[12][13] This provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and takes into account cellular uptake.[14]

  • S9 Fraction Stability Assay: The S9 fraction is a supernatant from the centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the evaluation of both Phase I and some Phase II metabolic pathways.[10]

Troubleshooting Guides

Issue 1: High variability in metabolic stability data between experimental repeats.

Potential Cause Troubleshooting Step
Inconsistent thawing of cryopreserved microsomes or hepatocytes.Thaw frozen components rapidly in a 37°C water bath and keep them on ice until use to ensure consistent enzyme activity.
Pipetting errors, especially with viscous microsomal suspensions.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Pre-wet the pipette tip.
Inconsistent mixing of the reaction mixture.Ensure thorough but gentle mixing of the incubation mixture to achieve a homogenous suspension of microsomes or hepatocytes.
Degradation of NADPH cofactor.Prepare the NADPH regenerating system fresh for each experiment and keep it on ice.
Chemical instability of the test compound.Run a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.[9]

Issue 2: The test compound shows unexpectedly high metabolic instability.

Potential Cause Troubleshooting Step
The spiro[3.3]heptane core itself or adjacent functional groups are metabolically labile.Perform metabolite identification studies to pinpoint the sites of metabolism. This can guide medicinal chemistry efforts to block these "metabolic soft spots."
The compound is a high-affinity substrate for a specific CYP enzyme.Determine which CYP isozymes are responsible for the metabolism using specific chemical inhibitors or recombinant CYP enzymes.
Contribution of Phase II metabolism.If using microsomes, consider running the assay in hepatocytes to assess the impact of Phase II conjugation reactions, which are not prominent in microsomal assays.[12]

Issue 3: The test compound appears to be too stable with no degradation observed.

| Potential Cause | Troubleshooting Step | | Low enzyme activity. | Include positive control compounds with known metabolic profiles (e.g., verapamil, testosterone) to verify the activity of the liver microsomes or hepatocytes.[12] | | Insufficient incubation time. | Extend the incubation time points (e.g., up to 2 or 4 hours) to detect the metabolism of highly stable compounds. | | The compound is not a substrate for the enzymes present. | Consider that the compound may be cleared by other mechanisms in vivo, such as renal excretion. In vivo pharmacokinetic studies will be necessary to determine the primary clearance route. | | Poor solubility of the test compound in the incubation medium. | Check the solubility of the compound under assay conditions. High levels of organic solvent from the stock solution can inhibit enzyme activity. The final concentration of organic solvent (like DMSO) should typically be less than 1%. |

Quantitative Data Summary

The following table summarizes metabolic stability data for Sonidegib and its spiro[3.3]heptane-containing analogues.

Compoundt½ (min) in HLMClint (µL/min/mg) in HLM
Sonidegib9318
trans-764736
cis-7611156
Data from a study on Sonidegib analogues where a meta-substituted phenyl ring was replaced by a spiro[3.3]heptane moiety.[15]
HLM: Human Liver Microsomes

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is adapted from standard industry practices.[9][16][17]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare the working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Thaw the liver microsomes quickly at 37°C and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions and keep it on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[9]

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold stop solution. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay

This protocol is a generalized procedure based on established methods.[12][14][18]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • Multi-well plates (e.g., 12- or 24-well) coated with collagen

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

    • Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[18]

    • Prepare the working solution of the test compound by diluting the stock solution in the incubation medium.

  • Incubation:

    • Plate the hepatocyte suspension in the multi-well plates and pre-incubate in a CO₂ incubator.

    • Add the test compound working solution to the wells to initiate the assay.

    • Incubate the plate at 37°C in a CO₂ incubator with gentle shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[14]

    • Terminate the reaction by adding the aliquots to the ice-cold stop solution.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time. The Clint value is typically normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).[18]

Visualizations

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_warm Pre-warm reagents at 37°C prep_compound->pre_warm prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add NADPH) prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C with shaking initiate_reaction->incubate aliquot Take Aliquots at Time Points incubate->aliquot terminate Terminate with Cold Stop Solution aliquot->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound Spiro[3.3]heptane-Containing Drug Candidate oxidation Oxidation (e.g., Hydroxylation) compound->oxidation reduction Reduction compound->reduction hydrolysis Hydrolysis compound->hydrolysis glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation sulfation Sulfation (SULTs) oxidation->sulfation excretion Excretion (Urine, Feces) oxidation->excretion reduction->excretion hydrolysis->excretion cyp450 CYP450 Enzymes cyp450->oxidation glucuronidation->excretion sulfation->excretion glutathione Glutathione Conjugation (GSTs) glutathione->excretion

References

Troubleshooting lithiation protocols for bicyclobutane precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithiation protocols for bicyclobutane precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lithiation reaction is resulting in a very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Low yields in bicyclobutane lithiation are a common issue and can stem from several factors. Systematically addressing each potential problem is key to improving your outcomes.

Potential Causes & Solutions:

  • Degraded Organolithium Reagent: Organolithium reagents like n-BuLi, s-BuLi, and t-BuLi are highly reactive and can degrade over time, especially with improper storage.

    • Solution: Always use a freshly opened bottle of the reagent or titrate your current bottle to determine its exact molarity before use. A discolored (yellow to brown) solution or the presence of significant precipitate are visual indicators of degradation.

  • Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. All solvents and reagents should be anhydrous. Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Inadequate Reaction Temperature: The stability of bicyclobutyllithium (BCB-Li) is highly temperature-dependent.

    • Solution: For traditional batch reactions, maintain cryogenic temperatures (typically -78 °C or lower) throughout the lithiation and electrophilic quench steps.[1][2] Use a cryo-cool or a well-insulated dry ice/acetone bath. If using flow chemistry, the reaction can often be performed at higher temperatures (e.g., 0 °C), but precise temperature control is still crucial.[1][2]

  • Incorrect Reaction Time: The formation and subsequent decomposition of BCB-Li can be rapid.

    • Solution: Optimize the lithiation time. As shown in flow chemistry studies, yields can increase significantly with longer residence times for formation, but then drop sharply if the intermediate is allowed to sit for too long before quenching.[1]

  • Inefficient Lithiation: The choice of organolithium reagent and substrate can impact the efficiency of the deprotonation.

    • Solution: For direct deprotonation of a C-H bond, a stronger base like s-BuLi or t-BuLi may be necessary. For lithium-halogen exchange from a bromide precursor, n-BuLi is often sufficient. Consider the pKa of the bicyclobutane's bridgehead proton.

Here is a general troubleshooting workflow to address low yields:

Troubleshooting_Low_Yield start Low or No Yield check_reagent Check Organolithium Reagent (Titrate/Visual Inspection) start->check_reagent check_reagent->start Reagent Degraded (Use Fresh/Titered Reagent) check_conditions Verify Anhydrous/Inert Conditions (Dry Glassware/Solvents) check_reagent->check_conditions Reagent OK check_conditions->start Moisture Present (Dry System Thoroughly) optimize_temp Optimize Reaction Temperature (Maintain Cryogenic Temp.) check_conditions->optimize_temp Conditions OK optimize_temp->start Temp. Too High (Improve Cooling) optimize_time Optimize Lithiation Time optimize_temp->optimize_time Temp. OK optimize_time->start Decomposition (Adjust Time) consider_base Consider a Different Organolithium Base optimize_time->consider_base Time Optimized success Improved Yield consider_base->success Base Optimized

Caption: Troubleshooting workflow for low-yield lithiation reactions.

Q2: I suspect my organolithium reagent has degraded. How can I confirm this and what is the proper way to handle and store these reagents?

Degradation of organolithium reagents is a frequent cause of reaction failure.

Confirmation of Degradation:

  • Visual Inspection: A fresh bottle of butyllithium (B86547) should be a clear, colorless to pale yellow solution. Significant yellowing, darkening, or the presence of a white precipitate (lithium alkoxides or hydroxide) indicates degradation.

  • Titration: The most reliable method is to determine the active concentration via titration. Several methods exist, with the double titration method being highly accurate. A simpler, common method involves using a known amount of a proton source like diphenylacetic acid in the presence of an indicator.

Handling and Storage:

  • Storage: Store organolithium reagents at low temperatures (typically 2-8 °C) in their original, sealed containers.

  • Handling: Always handle organolithium reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, gas-tight syringes or cannulas for transfer. Never expose the reagent to the atmosphere.

Q3: My reaction is producing unexpected byproducts. What are the common side reactions in bicyclobutane lithiation?

Several side reactions can occur, leading to a complex product mixture.

  • Polymerization: Bicyclobutanes, being highly strained molecules, can undergo spontaneous polymerization, especially at room temperature.[3] This is often observed as an insoluble, polymeric material in the reaction flask.

  • Ring-Opening Reactions: The strained central C-C bond of the bicyclobutane can be cleaved by nucleophiles or under acidic conditions. This can lead to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) derivatives.

  • Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong organolithium bases, especially at temperatures above -20 °C. This consumes the reagent and can introduce byproducts.

  • Over-addition to Electrophile: If the electrophile is a carbonyl compound, such as an ester, the initially formed ketone can be attacked by a second equivalent of the organolithium reagent, leading to a tertiary alcohol.

Q4: What are the visual cues for a successful lithiation reaction?

While not always definitive, some visual changes can indicate the reaction is proceeding as expected. The formation of the lithiated bicyclobutane species itself may not always produce a color change. However, the addition of the organolithium reagent to the precursor solution may result in a color change, often to a yellow or orange hue, which can be indicative of the formation of the organolithium species. The most reliable confirmation comes from quenching a small aliquot with a suitable electrophile (e.g., an aldehyde) and analyzing the crude product by NMR or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Lithiation of a Bicyclobutane Precursor via Direct Deprotonation (Batch Process)

This protocol is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: Rigorously dry all glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at >120 °C overnight and allow to cool under a stream of dry argon or nitrogen.

  • Reaction Setup: Assemble the glassware while hot and maintain a positive pressure of inert gas.

  • Reagent Preparation: Dissolve the bicyclobutane precursor in an anhydrous ether solvent (e.g., THF, Et₂O) in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a freshly titrated solution of the organolithium reagent (e.g., s-BuLi in cyclohexane) dropwise to the stirred solution of the precursor. The addition rate should be controlled to maintain the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the optimized duration (typically 30-60 minutes).

  • Electrophilic Quench: Add a solution of the electrophile in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition of the electrophile is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid

  • Preparation: Dry a 25 mL flask with a magnetic stir bar and septum under vacuum with a flame and cool under argon.

  • Indicator: Add approximately 100 mg of diphenylacetic acid (accurately weighed) to the flask and dissolve it in ~5 mL of anhydrous THF.

  • Titration: Slowly add the n-BuLi solution dropwise from a syringe to the stirred solution of diphenylacetic acid at room temperature.

  • Endpoint: The endpoint is reached when a faint yellow color, which persists for several minutes, is observed. This indicates the complete deprotonation of the diphenylacetic acid and the presence of a slight excess of n-BuLi.

  • Calculation: The molarity of the n-BuLi solution can be calculated using the following formula:

    • Molarity (M) = (mass of diphenylacetic acid (g) / molecular weight of diphenylacetic acid ( g/mol )) / volume of n-BuLi solution (L)

Data Presentation

Table 1: Effect of Lithiation Time on Yield in a Flow Chemistry System

The following data is adapted from a study on the continuous flow generation of bicyclo[1.1.0]butyllithium and its reaction with p-chlorobenzaldehyde.[1]

EntryLithiation Time (t R1, seconds)Quench Time (t R2, minutes)Yield (%)
1152.516
2202.535
3302.564
4402.585
5502.592
6602.574
7902.545
81202.521

This table clearly illustrates the importance of optimizing the lithiation time to maximize yield and avoid decomposition of the thermally sensitive intermediate.

Visualizations

Lithiation_Pathway cluster_precursors Precursors cluster_reagents Lithiation Reagents BCB_H Bicyclobutane BCB_Li Bicyclo[1.1.0]butyllithium BCB_H->BCB_Li Direct Deprotonation BCB_Br Bromobicyclobutane BCB_Br->BCB_Li Lithium-Halogen Exchange sBuLi s-BuLi sBuLi->BCB_Li nBuLi n-BuLi nBuLi->BCB_Li Product Functionalized Bicyclobutane BCB_Li->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: General pathways for the formation of functionalized bicyclobutanes.

Experimental_Workflow start Start: Dry Glassware & Reagents setup Reaction Setup under Inert Gas start->setup cool Cool to -78 °C setup->cool lithiation Slow Addition of Organolithium Reagent cool->lithiation stir Stir at -78 °C lithiation->stir quench Add Electrophile at -78 °C stir->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for bicyclobutane lithiation.

References

Validation & Comparative

A Comparative Spectroscopic Guide to CHO-Ph-spiro[3.3]heptane-COOEt and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound ethyl 2-formyl-2-phenylspiro[3.3]heptane-6-carboxylate (CHO-Ph-spiro[3.3]heptane-COOEt). Due to the absence of published experimental data for this specific molecule, this guide leverages spectral information from structurally analogous compounds to provide a robust predictive analysis. The data is compared with two alternative spiro[3.3]heptane derivatives: ethyl spiro[3.3]heptane-2-carboxylate and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

This guide is intended to assist researchers in the identification and characterization of novel spiro[3.3]heptane-based compounds, which are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.

Comparative Spectroscopic Data

The following tables summarize the predicted and available ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for the target compound and two alternative spiro[3.3]heptane derivatives.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

CompoundPredicted/Experimental Chemical Shifts (δ, ppm)
This compound Predicted: - Aldehyde CHO: ~9.5-10.0 (s, 1H) - Phenyl-H: ~7.2-7.5 (m, 5H) - COOCH₂CH₃: ~4.1 (q, 2H) - Spiro[3.3]heptane-H: ~2.0-3.0 (m) - COOCH₂CH₃: ~1.2 (t, 3H)
Ethyl spiro[3.3]heptane-2-carboxylate Predicted: - COOCH₂CH₃: ~4.1 (q, 2H) - Spiro[3.3]heptane-H: ~1.8-2.8 (m) - COOCH₂CH₃: ~1.2 (t, 3H)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Experimental: - N-CH₂: ~4.0 (s, 4H) - Ring-CH₂: ~2.5-3.0 (m, 4H) - C(CH₃)₃: ~1.45 (s, 9H)[1]

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)

CompoundPredicted/Experimental Chemical Shifts (δ, ppm)
This compound Predicted: - Aldehyde C=O: ~195-205 - Ester C=O: ~170-175 - Phenyl C: ~125-140 - Spirocyclic C (quaternary): ~40-50 - COOCH₂CH₃: ~60 - Spiro[3.3]heptane CH₂: ~30-40 - COOCH₂CH₃: ~14
Ethyl spiro[3.3]heptane-2-carboxylate Predicted: - Ester C=O: ~170-175 - COOCH₂CH₃: ~60 - Spirocyclic C (quaternary): ~35-45 - Spiro[3.3]heptane CH/CH₂: ~25-40 - COOCH₂CH₃: ~14
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Experimental: - Urethane C=O: ~155.8 - Ketone C=O: Not reported, predicted ~200-210 - C(CH₃)₃: ~79.6 - N-CH₂: ~59.4 - Spirocyclic C (quaternary): ~33.3 - Ring CH₂: Not explicitly assigned - C(CH₃)₃: ~28.4[1]

Table 3: Mass Spectrometry Data Comparison (Predicted Fragmentation)

CompoundMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
This compound 286.35M⁺, [M-CHO]⁺, [M-COOEt]⁺, [M-Ph]⁺, fragments from cyclobutane (B1203170) ring cleavage.
Ethyl spiro[3.3]heptane-2-carboxylate 168.23M⁺, [M-OEt]⁺, [M-COOEt]⁺, fragments from spiro[3.3]heptane core fragmentation.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 211.26M⁺, [M-C(CH₃)₃]⁺ (loss of tert-butyl), [M-Boc]⁺, fragments from ring cleavage.[1]

Experimental Protocols

Standard experimental protocols for obtaining NMR and Mass Spectrometry data for novel organic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the purified compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible with the sample and does not have overlapping signals with key resonances.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 or 500 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Ionization Method: Choose an appropriate ionization technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This method often leads to extensive fragmentation, providing valuable structural information.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, this is often via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is typically introduced via direct infusion or a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel spiro[3.3]heptane derivative using NMR and mass spectrometry.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Novel Spiro[3.3]heptane Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) - Determine Elemental Composition Purification->HRMS NMR_1H ¹H NMR Spectroscopy - Proton Environment & Connectivity Purification->NMR_1H Interpretation Correlate Spectroscopic Data HRMS->Interpretation NMR_13C ¹³C NMR Spectroscopy - Carbon Skeleton NMR_1H->NMR_13C TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Confirm Structure & Connectivity NMR_13C->TwoD_NMR TwoD_NMR->Interpretation Structure Propose/Confirm Chemical Structure Interpretation->Structure

Workflow for the spectroscopic characterization of novel compounds.

Comparative Analysis

The predicted ¹H NMR spectrum of This compound is expected to be the most complex of the three compounds due to the presence of multiple distinct functional groups. The aldehyde proton will be a key diagnostic signal, appearing far downfield. The phenyl protons will provide a characteristic multiplet in the aromatic region.

In contrast, ethyl spiro[3.3]heptane-2-carboxylate will have a much simpler ¹H NMR spectrum, dominated by the signals of the ethyl ester and the spiro[3.3]heptane core. The absence of aromatic and aldehydic protons makes it easily distinguishable.

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate presents a different spectroscopic profile due to the presence of the Boc-protecting group and the ketone functionality. The sharp singlet for the nine equivalent protons of the tert-butyl group is a prominent feature in its ¹H NMR spectrum.

The ¹³C NMR spectra will show corresponding differences. The target compound will exhibit the highest number of signals, including two distinct carbonyl carbons (aldehyde and ester). The other two compounds will have fewer signals, reflecting their simpler structures.

Mass spectrometry will also provide clear differentiation. The molecular ion peak will be distinct for each compound. The fragmentation patterns are predicted to be driven by the most stable carbocations and neutral losses. For the target compound, cleavage of the formyl, ethyl ester, and phenyl groups will be prominent fragmentation pathways. For the alternatives, fragmentation will be dictated by their respective functional groups, such as the loss of the tert-butyl group in the Boc-protected amine.

Conclusion

This comparative guide provides a predictive spectroscopic analysis of this compound and two related spiro[3.3]heptane derivatives. By understanding the expected NMR and mass spectrometry data, researchers can more efficiently identify and characterize novel compounds within this important class of molecules. The provided experimental protocols and workflow offer a practical framework for the spectroscopic analysis of newly synthesized compounds in a drug discovery and development setting.

References

Spiro[3.3]heptane Analogs Maintain Potent Biological Activity as Bioisosteres of Phenyl-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of spiro[3.3]heptane-based analogs of Vorinostat, Sonidegib, and Benzocaine reveals that these novel scaffolds can effectively mimic the phenyl ring, largely preserving the biological functions of the parent drugs while potentially offering advantages in physicochemical properties and patentability.

The replacement of phenyl rings with saturated bioisosteres is a common strategy in medicinal chemistry to modulate a drug's properties. The spiro[3.3]heptane core, with its rigid, three-dimensional structure, has emerged as a promising non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2][3][4][5] This guide provides a comparative overview of the biological activity of spiro[3.3]heptane analogs of the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine, supported by experimental data.

Comparative Biological Activity and Physicochemical Properties

The introduction of the spiro[3.3]heptane scaffold in place of a phenyl ring in Vorinostat, Sonidegib, and Benzocaine resulted in analogs with comparable biological activity to the parent compounds.[2][3]

Compound Parent Drug Spiro[3.3]heptane Analog Key Biological Activity Physicochemical Properties (logD, pH 7.4) Solubility (PBS, pH 7.4, µM)
Vorinostat Analog Vorinostat(±)-77 / 78Similar cytotoxic and cytostatic activities in human cancer cells.[2][6]Not explicitly statedNot explicitly stated
Sonidegib Analog Sonidegibtrans-76 / cis-76Inhibition of the Hedgehog signaling pathway.[7]≥ 3.5 (for both parent and analogs)[7]Not explicitly stated
Benzocaine Analog Benzocaine(±)-79Significant antinociceptive activity, similar to Benzocaine.[2][7]Not explicitly statedNot explicitly stated

Detailed Experimental Protocols

The following protocols outline the key experiments conducted to evaluate the biological activity of the spiro[3.3]heptane analogs.

1. Cytotoxicity and Cytostasis Assay for Vorinostat and its Analogs

  • Cell Line: Human hepatocellular carcinoma cells (HepG2).[6]

  • Treatment: Cells were treated with Vorinostat and its spiro[3.3]heptane analogs ((±)-77 and 78) at a concentration of 50 μM for 48 hours.[6]

  • Methodology: Fluorescent confocal microscopy was used to assess cell viability.[6]

    • Cell nuclei were stained with Hoechst 33342 (blue).[6]

    • Apoptotic cells were identified using CellEvent Caspase-3/7 Green Detection Reagent (green).[6]

    • Necrotic cells were stained with propidium (B1200493) iodide (red).[6]

  • Analysis: The fractions of apoptotic and necrotic cells were quantified to determine the cytotoxic and cytostatic effects of the compounds.[6]

2. Hedgehog Signaling Pathway Inhibition Assay for Sonidegib and its Analogs

  • Cell Line: NIH3T3 cell line with a Gli-Luc reporter system.[7]

  • Methodology: The assay measures the inhibition of the Hedgehog signaling pathway by quantifying the luciferase reporter gene expression, which is downstream of the Gli transcription factor.

  • Analysis: The activity of Sonidegib and its analogs (trans-76 and cis-76) was compared to assess their inhibitory potency on the signaling pathway.[7]

3. Antinociceptive Activity Assay for Benzocaine and its Analog

  • Animal Model: Inbred mice (CD-1).[2][6]

  • Methodology: The tail-flick test was employed to measure the anesthetic activity. The latency of the tail withdrawal from a heat source is measured after administration of the compound.[2][6]

  • Treatment: Benzocaine and its racemic analog (±)-79 were administered to the mice.[2]

  • Analysis: The time course of the antinociceptive effect was recorded, and the area under the curve (AUC) of the withdrawal latency was calculated to compare the efficacy of the parent drug and its analog.[2][6]

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Promotes Dissociation SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Activation SUFU_GLI->SUFU SUFU_GLI->GLI Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Sonidegib Sonidegib / Analog Sonidegib->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Cytotoxicity_Assay_Workflow start Start: Seed HepG2 Cells treatment Treat cells with Vorinostat or Spiro[3.3]heptane Analogs (50 µM) start->treatment incubation Incubate for 48 hours treatment->incubation staining Stain with Hoechst 33342, Caspase-3/7 Reagent, and Propidium Iodide incubation->staining imaging Image cells using Fluorescent Confocal Microscopy staining->imaging analysis Quantify Apoptotic and Necrotic Cell Fractions imaging->analysis end End: Compare Cytotoxicity analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of Vorinostat and its analogs.

References

Determining the Absolute Configuration of Spiro[3.3]heptanes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray diffraction analysis with key spectroscopic methods for the absolute configuration determination of spiro[3.3]heptanes, a privileged scaffold in medicinal chemistry.

The rigid, three-dimensional nature of the spiro[3.3]heptane framework presents unique challenges and opportunities for stereochemical analysis. While X-ray diffraction is often considered the "gold standard," its application is contingent on the ability to grow high-quality single crystals. This guide explores the experimental protocols and data interpretation of X-ray diffraction alongside viable solution-state alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

At a Glance: Comparison of Key Techniques

FeatureX-ray Diffraction (XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.
Sample Phase Solid (single crystal)SolutionSolutionSolution
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligramsMilligrams
Key Parameter(s) Flack or Hooft parameterComparison of experimental and calculated VCD spectraComparison of experimental and calculated ECD spectraChemical shift differences (Δδ) between diastereomers.
Requirement for Heavy Atoms Beneficial, but not always necessary with modern instrumentation.[1]Not requiredNot required, but a chromophore is necessary.Not required
Computational Requirement Structure refinement softwareQuantum chemical calculations (DFT) for spectral prediction.[2][3][4]Quantum chemical calculations (TDDFT) for spectral prediction.[5][6]Minimal, primarily for conformational analysis of diastereomers.
Main Advantage Provides a direct and unambiguous 3D structure.[7]Applicable to a wide range of molecules in solution, without the need for crystallization.[8]High sensitivity, requires less sample.Widely accessible instrumentation (NMR).
Main Limitation Requires high-quality single crystals.Requires theoretical calculations for interpretation and can be sensitive to conformation and solvent effects.[9]Requires a suitable chromophore near the stereocenter.Requires chemical modification of the analyte and a suitable chiral derivatizing agent.[10][11]

X-ray Diffraction Analysis: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the absolute configuration of chiral molecules, including spiro[3.3]heptanes.[7] The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge of an atom results in a phase shift.[1][12] This effect breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l).

A key metric in determining the absolute configuration is the Flack parameter, which is refined during the crystallographic analysis.[1] A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one.

Experimental Protocol: X-ray Crystallography
  • Crystallization: High-quality single crystals of the enantiomerically pure spiro[3.3]heptane derivative are grown. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (typically from a copper or molybdenum source). Diffraction data, including the intensities of a large number of reflections, are collected. To maximize the anomalous signal, it is beneficial to use a wavelength near an absorption edge of a heavier atom in the molecule.[13][14][15]

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack x parameter or calculating the Hooft y parameter. A conclusive assignment requires a value of x close to 0 with a small standard uncertainty (typically < 0.1).

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis cluster_result Result Crystallization Grow Single Crystal Mount Mount Crystal Crystallization->Mount XRay X-ray Diffraction Mount->XRay Collect Collect Intensity Data XRay->Collect Solve Solve Structure Collect->Solve Refine Refine Structure Solve->Refine Flack Refine Flack Parameter Refine->Flack AbsoluteConfig Absolute Configuration Flack->AbsoluteConfig

Workflow for absolute configuration determination by X-ray diffraction.

Spectroscopic Alternatives for Solution-State Analysis

When single crystals are unattainable, several powerful spectroscopic techniques can provide the absolute configuration of spiro[3.3]heptanes in solution. These methods rely on comparing experimentally measured spectra with those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The absolute configuration is assigned by matching the experimental VCD spectrum to the spectrum calculated for one of the enantiomers using Density Functional Theory (DFT).[2][3][4]

  • Sample Preparation: A solution of the spiro[3.3]heptane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/100 µL.[9]

  • Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[16]

  • Computational Modeling: The conformational space of the molecule is explored using computational methods. The VCD and IR spectra for the lowest energy conformers are calculated using DFT.

  • Spectral Comparison: The calculated spectra of the different conformers are Boltzmann-averaged according to their relative energies.[17] The final calculated spectrum is then compared to the experimental spectrum. A good agreement in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.[16][18]

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Result SamplePrep Prepare Solution MeasureVCD Measure VCD/IR Spectra SamplePrep->MeasureVCD Compare Compare Experimental and Calculated Spectra MeasureVCD->Compare ConfSearch Conformational Search CalcSpectra Calculate VCD/IR Spectra (DFT) ConfSearch->CalcSpectra Boltzmann Boltzmann Averaging CalcSpectra->Boltzmann Boltzmann->Compare AbsoluteConfig Absolute Configuration Compare->AbsoluteConfig

Workflow for absolute configuration determination by VCD spectroscopy.
Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[19] This technique is particularly useful for molecules containing a chromophore. The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by Time-Dependent Density Functional Theory (TDDFT) calculations.[5][6]

  • Sample Preparation: A dilute solution of the spiro[3.3]heptane derivative (containing a chromophore) is prepared in a suitable solvent.

  • Spectral Acquisition: The ECD spectrum is recorded on a CD spectrometer.

  • Computational Modeling: Similar to VCD, a conformational search is performed, and the ECD spectra of the low-energy conformers are calculated using TDDFT.

  • Spectral Comparison: The calculated spectra are Boltzmann-averaged and compared to the experimental spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated spectra.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves the reaction of the chiral spiro[3.3]heptane with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[10][11][20] Since diastereomers have different physical properties, their NMR spectra will also be different, exhibiting distinct chemical shifts.[10][21] By analyzing the differences in the chemical shifts (Δδ) of specific protons in the two diastereomers, the absolute configuration of the original molecule can be determined, often using empirical models like the Mosher's method.[22][23]

  • Derivatization: The enantiomerically pure spiro[3.3]heptane (containing a suitable functional group like -OH or -NH₂) is reacted with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) in separate NMR tubes to form two diastereomeric esters or amides.[10][22]

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Analysis: The chemical shifts of protons near the stereocenter are compared between the two spectra. The differences in chemical shifts (Δδ = δS - δR) are calculated and used to assign the absolute configuration based on established models for the specific CDA used.

NMR_CDA_Workflow cluster_reaction Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis & Result ReactR React with (R)-CDA NMR_R Acquire 1H NMR of (R)-diastereomer ReactR->NMR_R ReactS React with (S)-CDA NMR_S Acquire 1H NMR of (S)-diastereomer ReactS->NMR_S CompareShifts Compare Chemical Shifts (Δδ) NMR_R->CompareShifts NMR_S->CompareShifts ApplyModel Apply Empirical Model (e.g., Mosher's) CompareShifts->ApplyModel AbsoluteConfig Absolute Configuration ApplyModel->AbsoluteConfig

Workflow for absolute configuration determination by NMR with CDAs.

Conclusion

The determination of the absolute configuration of spiro[3.3]heptanes can be approached through several robust analytical techniques. Single-crystal X-ray diffraction, when applicable, provides the most direct and unambiguous structural evidence. However, in the absence of suitable crystals, VCD, ECD, and NMR with chiral derivatizing agents offer powerful solution-state alternatives. The choice of method will depend on the specific properties of the spiro[3.3]heptane derivative, the availability of instrumentation, and the expertise of the research team. For complex cases, employing two independent methods is recommended to provide a confident and unequivocal assignment of the absolute configuration.

References

A Comparative Analysis of Mono- vs. Di-Substituted Spiro[3.3]heptane Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the spiro[3.3]heptane scaffold has emerged as a compelling structural motif, offering a three-dimensional alternative to traditional planar aromatic rings. This guide provides a comparative study of mono- and di-substituted spiro[3.3]heptanes, summarizing their physicochemical and pharmacological properties with supporting experimental data to inform scaffold selection and drug design strategies.

The rigid, non-planar structure of spiro[3.3]heptane provides a unique vectoral projection of substituents, which can significantly influence a molecule's interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) profile.[1][2] The choice between mono- and di-substitution on this scaffold allows for fine-tuning of these properties.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the spiro[3.3]heptane core directly impacts key physicochemical parameters crucial for drug development, such as lipophilicity (logP/logD), solubility, and metabolic stability.

PropertyMono-substituted Spiro[3.3]heptaneDi-substituted Spiro[3.3]heptaneKey Observations
Lipophilicity (logD at pH 7.4) Generally lower than corresponding phenyl analogs. For example, replacing a phenyl ring in Vorinostat with a mono-substituted spiro[3.3]heptane analog resulted in a decrease in lipophilicity.[2][3]Can exhibit a wider range of lipophilicity depending on the nature and relative orientation of the substituents. For instance, 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4-disubstituted cyclohexanes, influencing their interaction with water and lipids.[4]The spiro[3.3]heptane core itself is less lipophilic than a benzene (B151609) ring. The number and nature of substituents allow for precise control over the final logD value.
Aqueous Solubility Replacement of a meta-substituted benzene ring in Sonidegib with a mono-substituted spiro[3.3]heptane did not significantly affect its low aqueous solubility (≤1 µM).[5] However, in other cases, the increased sp3 character can lead to improved solubility compared to flat aromatic systems.The introduction of polar functional groups at two positions can significantly enhance aqueous solubility. For example, spiro[3.3]heptane-2,6-dicarboxylic acid is a di-substituted derivative with increased polarity.[6]Di-substitution with polar groups is a more effective strategy for enhancing solubility compared to mono-substitution.
Metabolic Stability The replacement of metabolically vulnerable phenyl rings with the spiro[3.3]heptane scaffold generally leads to improved metabolic stability due to the presence of stronger C(sp3)-H bonds.[5][7]Di-substituted analogs are also expected to exhibit high metabolic stability. The positions of substitution can be chosen to block potential sites of metabolism.The inherent stability of the strained spirocyclic system contributes to reduced metabolic degradation for both mono- and di-substituted derivatives.

Pharmacological Profile: Impact of Substitution

The spatial arrangement of functional groups is critical for target engagement. The mono- vs. di-substituted spiro[3.3]heptane core offers distinct presentations of pharmacophoric features.

AspectMono-substituted Spiro[3.3]heptaneDi-substituted Spiro[3.3]heptaneComparative Insights
Biological Activity Mono-substituted spiro[3.3]heptane analogs of drugs like Vorinostat and Sonidegib have demonstrated high potency, indicating that the scaffold can effectively mimic the orientation of a single substituent on a phenyl ring.[2][8]2,6-disubstituted spiro[3.3]heptanes are being explored as bioisosteres for piperazine (B1678402), a common motif in bioactive compounds, suggesting their utility in presenting two key interaction points.[9] 1,6-disubstituted derivatives have been synthesized as conformationally restricted analogs of glutamic acid.[10]Mono-substitution is effective for mimicking mono-substituted phenyl rings. Di-substitution allows for the creation of more complex pharmacophores, mimicking di-substituted rings or acting as scaffolds for presenting two distinct functional groups with defined spatial relationships.
Target Selectivity In some instances, the rigid nature of the spiro[3.3]heptane scaffold can lead to improved target selectivity compared to more flexible phenyl-containing counterparts.The defined exit vectors of di-substituted spiro[3.3]heptanes can enforce a specific conformation that favors binding to the desired target over off-targets. For example, replacing piperazine with 2,6-diazaspiro[3.3]heptane in Olaparib improved target selectivity.[9]The conformational rigidity of the spiro[3.3]heptane core, in both mono- and di-substituted forms, can be leveraged to enhance target selectivity.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of substituted spiro[3.3]heptanes are crucial for their application in research.

Synthesis of Mono-substituted Spiro[3.3]heptanes (Example: Synthesis of a Vorinostat Analog)

A common strategy involves the [2+2] cycloaddition of a ketene (B1206846) to an alkene.

  • Preparation of the Ketene Precursor: N,N-dimethylamide of a cyclobutane (B1203170) carboxylic acid is treated with an activating agent (e.g., triflic anhydride) in the presence of a non-nucleophilic base (e.g., collidine) to generate a keteneiminium salt in situ.[3]

  • [2+2] Cycloaddition: The keteneiminium salt reacts with a suitable alkene (e.g., styrene) to form a cyclobutanone (B123998) ring, resulting in the spiro[3.3]heptanone core.[5]

  • Functional Group Interconversion: The resulting ketone can be converted to other functional groups. For instance, a Wolff-Kishner reduction can yield the parent hydrocarbon, which can then be further functionalized.[2][3] Subsequent amidation with a protected hydroxylamine (B1172632) followed by deprotection can yield the final hydroxamic acid derivative, analogous to Vorinostat.[5]

Synthesis of Di-substituted Spiro[3.3]heptanes (Example: 2,6-Disubstituted Derivatives)

Synthetic routes to di-substituted spiro[3.3]heptanes often involve building the spirocyclic core with functional handles already in place.

  • Double [2+2] Cycloaddition: A multi-step synthesis can involve successive [2+2] cycloadditions between dichloroketene (B1203229) and olefins to construct the spiro core with chloro-substituents that can be further manipulated.[11]

  • Double Substitution: An alternative approach involves the reaction of a di-electrophile with a di-nucleophile. For example, a 1,1-bis(bromomethyl)cyclobutane (B2691830) derivative can be reacted with a malonate ester in the presence of a base to form the second cyclobutane ring with ester functionalities at the 2 and 6 positions.[12] These esters can then be hydrolyzed and converted to other functional groups.

Visualizing Synthetic and Logical Workflows

To better illustrate the strategic approaches in utilizing spiro[3.3]heptanes, the following diagrams outline key decision-making and synthetic pathways.

logical_workflow cluster_start Project Goal cluster_decision Substitution Pattern cluster_pathways Scaffold Selection cluster_outcome Expected Improvements start Mimic Phenyl Ring in Bioactive Compound decision Mono- or Di-substituted Phenyl? start->decision mono Mono-substituted Spiro[3.3]heptane decision->mono Mono di Di-substituted Spiro[3.3]heptane decision->di Di / Meta / Para outcome_mono Improved Metabolic Stability Modulated Lipophilicity mono->outcome_mono outcome_di Enhanced Solubility (with polar groups) Defined Pharmacophore Geometry di->outcome_di

Caption: Decision workflow for selecting mono- vs. di-substituted spiro[3.3]heptane scaffolds.

experimental_workflow cluster_mono Mono-substitution Pathway cluster_di Di-substitution Pathway start_mono Cyclobutane Carboxylic Acid Amide + Alkene cyclo_mono [2+2] Cycloaddition start_mono->cyclo_mono ketone_mono Mono-substituted Spiro[3.3]heptanone cyclo_mono->ketone_mono func_mono Functional Group Interconversion ketone_mono->func_mono product_mono Final Mono-substituted Product func_mono->product_mono start_di 1,1-bis(halomethyl)cyclobutane + Malonate Ester cyclo_di Double Alkylation start_di->cyclo_di diester_di Di-ester Spiro[3.3]heptane cyclo_di->diester_di func_di Hydrolysis & Derivatization diester_di->func_di product_di Final Di-substituted Product func_di->product_di

Caption: Generalized synthetic workflows for mono- and di-substituted spiro[3.3]heptanes.

References

The Metabolic Fortitude of Spiro[3.3]heptane Analogs: A Comparative Guide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from discovery to clinic. The spiro[3.3]heptane motif, a rigid and three-dimensional scaffold, has gained significant attention as a bioisosteric replacement for commonly used aromatic rings. This guide provides a comparative evaluation of the metabolic stability of spiro[3.3]heptane analogs in human liver microsomes (HLMs), offering experimental data and detailed protocols to inform future drug design.

The metabolic fate of a drug candidate, largely determined by enzymes in the liver, profoundly impacts its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using HLMs, which are rich in cytochrome P450 (CYP450) enzymes, are a standard and effective method for predicting in vivo metabolic clearance.[1] This guide focuses on the stability of compounds incorporating the spiro[3.3]heptane scaffold, a promising strategy to enhance molecular properties and navigate intellectual property landscapes.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of sp.iro[3.3]heptane analogs of the approved drugs Sonidegib and Benzocaine in human liver microsomes. The data highlights how the replacement of a phenyl ring with a spiro[3.3]heptane moiety can influence metabolic clearance.

Compound/AnalogParent DrugStructureIntrinsic Clearance (Clint) (µL/min/mg)Half-Life (t1/2) (min)
Sonidegib -Phenyl-containing1893
trans-76 Sonidegibspiro[3.3]heptane analog3647
cis-76 Sonidegibspiro[3.3]heptane analog15611
Benzocaine -Phenyl-containingLower StabilityNot Reported
Spiro[3.3]heptane analog of Benzocaine Benzocainespiro[3.3]heptane analogHigher StabilityNot Reported

Data for Sonidegib analogs sourced from a 2023 ChemRxiv preprint by Mykhailiuk et al.[2][3] Data for the Benzocaine analog is based on qualitative descriptions of higher stability from the same research group.

The data for the Sonidegib analogs reveals that the introduction of the spiro[3.3]heptane scaffold and its stereochemistry can significantly impact metabolic stability.[2][4] The trans-isomer (trans-76) exhibited a twofold increase in intrinsic clearance and a corresponding decrease in half-life compared to the parent drug, Sonidegib.[2] The cis-isomer (cis-76) showed a much more dramatic decrease in metabolic stability, with an almost nine-fold increase in intrinsic clearance and a significantly shorter half-life.[2] In contrast, the spiro[3.3]heptane analog of Benzocaine was reported to have a higher metabolic stability compared to the parent drug.

While spiro[3.3]heptane analogs of other drugs, such as the histone deacetylase inhibitor Vorinostat, have been synthesized, their detailed metabolic stability data in human liver microsomes is not yet publicly available.[2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay in human liver microsomes, based on established protocols.

1. Reagents and Materials:

  • Pooled human liver microsomes (commercial supplier)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration (e.g., 1 mM) in a suitable organic solvent like acetonitrile or methanol.

  • Microsomal Suspension: On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath. Dilute the microsomes to the desired final concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer. Keep the suspension on ice.

  • NADPH Regenerating System: Prepare the regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubate the plate at 37°C with shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding a sufficient volume of ice-cold acetonitrile (containing an internal standard).

  • Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation of the test compound.

4. Sample Processing and Analysis:

  • After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a human liver microsomal stability assay and the logical relationship for evaluating spiro[3.3]heptane analogs.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubation Pre-incubate Microsomes and Test Compound at 37°C prep_reagents->pre_incubation prep_compounds Prepare Test Compound Stock and Working Solutions prep_compounds->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation time_points Terminate Reaction at Specific Time Points incubation->time_points centrifugation Centrifuge to Pellet Protein time_points->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Calculate t1/2 and Clint lcms_analysis->data_processing

Caption: Workflow of a Human Liver Microsomal Stability Assay.

G parent Parent Drug (e.g., Sonidegib) hlm_assay Human Liver Microsome Stability Assay parent->hlm_assay analog Spiro[3.3]heptane Analog analog->hlm_assay data_analysis Data Analysis: - Intrinsic Clearance (Clint) - Half-life (t1/2) hlm_assay->data_analysis comparison Comparative Evaluation data_analysis->comparison

References

Spiro[3.3]heptanes Emerge as a Promising Scaffold for Modulating Lipophilicity in Drug Discovery, Offering a Lower Lipophilicity Profile Compared to Traditional Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental and calculated lipophilicity data reveals that spiro[3.3]heptane derivatives consistently demonstrate lower LogP values than their corresponding cyclohexane (B81311) analogues. This key physicochemical property suggests that the spiro[3.3]heptane scaffold can be a valuable tool for medicinal chemists to fine-tune the lipophilicity of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME). Striking the right balance of lipophilicity is essential for a drug's efficacy and safety. While cyclohexane rings are a common and well-established component in many drug molecules, emerging evidence highlights the potential of spiro[3.3]heptane as a bioisosteric replacement that can favorably modulate this property.

Quantitative Comparison of LogP Values

A summary of available experimental and calculated LogP data for analogous derivatives of spiro[3.3]heptane and cyclohexane is presented below. The data consistently indicates that spiro[3.3]heptane-containing molecules are less lipophilic than their cyclohexane counterparts.

Compound ClassSpiro[3.3]heptane DerivativeLogPData TypeCyclohexane DerivativeLogPData Type
Amines Spiro[3.3]heptan-2-amine hydrochloride1.70CalculatedCyclohexylamine1.49Experimental
Carboxylic Acids Spiro[3.3]heptane-2-carboxylic acid1.8CalculatedCyclohexanecarboxylic acid1.96Experimental
Spiro[3.3]heptane-1-carboxylic acid1.9Calculated1.88Predicted

One study that involved the replacement of a meta-substituted phenyl ring in the drug Sonidegib with a spiro[3.3]heptane moiety reported a decrease in the calculated LogP (cLogP) by 0.8 units.[1][2] However, the experimental distribution coefficient (LogD) for both the parent drug and its spirocyclic analogue were found to be above the reliable measurement range (≥ 3.5), precluding a precise experimental quantification of the difference in this specific high-lipophilicity range.[1][2]

The Structural Basis for Lower Lipophilicity

The observed differences in lipophilicity can be attributed to the distinct three-dimensional structures of the two scaffolds. The rigid, compact, and more globular structure of the spiro[3.3]heptane core is believed to result in a smaller solvent-accessible surface area compared to the more conformationally flexible and larger cyclohexane ring. This reduced surface area leads to weaker interactions with the nonpolar octanol (B41247) phase in the standard LogP determination experiment, thus favoring partitioning into the aqueous phase and resulting in a lower LogP value.

G Logical Flow of Lipophilicity Comparison cluster_0 Compound Scaffolds cluster_1 Structural Features cluster_2 Physicochemical Consequence cluster_3 Implication in Drug Discovery Spiro Spiro[3.3]heptane Spiro_Struct Rigid, Globular 3D Structure Spiro->Spiro_Struct Cyclo Cyclohexane Cyclo_Struct Flexible, Larger Conformation Cyclo->Cyclo_Struct Spiro_Lip Lower Lipophilicity (LogP) Spiro_Struct->Spiro_Lip Cyclo_Lip Higher Lipophilicity (LogP) Cyclo_Struct->Cyclo_Lip Spiro_Adv Improved ADME Properties (e.g., Solubility) Spiro_Lip->Spiro_Adv Cyclo_Adv Established Scaffold Well-understood SAR Cyclo_Lip->Cyclo_Adv

Caption: Structural differences and their impact on lipophilicity.

Experimental Determination of Lipophilicity (LogP)

The "gold standard" for experimentally determining LogP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Shake-Flask Method Protocol
  • Preparation of Phases: n-Octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD for ionizable compounds) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken gently until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

For high-throughput screening, HPLC-based methods are often employed. These methods correlate the retention time of a compound on a reverse-phase column with its lipophilicity.

G Experimental Workflow for Shake-Flask LogP Determination A 1. Prepare Pre-saturated n-Octanol and Water B 2. Dissolve Compound in one Phase A->B C 3. Combine Phases and Shake to Equilibrium B->C D 4. Separate the Two Phases C->D E 5. Analyze Compound Concentration in Each Phase (e.g., HPLC) D->E F 6. Calculate LogP E->F

Caption: Shake-flask method workflow for LogP determination.

Conclusion

The available data, though a combination of experimental and calculated values, strongly suggests that spiro[3.3]heptane derivatives possess lower lipophilicity compared to their cyclohexane counterparts. This makes the spiro[3.3]heptane scaffold an attractive option for medicinal chemists seeking to optimize the ADME properties of drug candidates. Its rigid, three-dimensional nature offers a unique structural alternative to the more traditional cyclohexane ring, providing a valuable strategy for navigating the complexities of drug design and development. Further side-by-side experimental studies on a broader range of matched-pair derivatives are warranted to more definitively quantify the lipophilicity differences between these two important carbocyclic scaffolds.

References

Conformational Analysis: A Comparative Guide to Azaspiro[3.3]heptanes and Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount in determining its biological activity. In medicinal chemistry, the piperidine (B6355638) ring is a ubiquitous scaffold, prized for its favorable physicochemical properties. However, its inherent conformational flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. Azaspiro[3.3]heptanes have emerged as rigid bioisosteres of piperidines, offering a conformationally constrained alternative for drug design. This guide provides an objective comparison of the conformational analysis of these two important nitrogen-containing heterocyclic systems, supported by experimental and computational data.

At a Glance: Piperidines vs. Azaspiro[3.3]heptanes

FeaturePiperidinesAzaspiro[3.3]heptanes
Ring System Monocyclic 6-membered ringBicyclic spiro system with two 4-membered rings
Conformational Flexibility Flexible (Chair-boat interconversion)Rigid
Dominant Conformation ChairPuckered four-membered rings
Key Conformational Processes Ring inversion, Nitrogen inversionLimited puckering of the azetidine (B1206935) ring
Application in Drug Design Widely used scaffoldEmerging as a piperidine bioisostere to improve properties

Conformational Landscape of Piperidines

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This conformation is not static, and the ring undergoes rapid interconversion between two chair forms, a process known as ring inversion. The energy barrier for this process is approximately 10.4 kcal/mol.[2]

Another key conformational process in piperidines is nitrogen inversion, where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state. The energy barrier for nitrogen inversion is lower than for ring inversion, at about 6.1 kcal/mol.[2]

The conformational equilibrium of substituted piperidines is significantly influenced by the nature and position of the substituents. The preference of a substituent for the equatorial or axial position is quantified by its A-value, which represents the Gibbs free energy difference between the two conformers. A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions.

Quantitative Conformational Data for Piperidines
ParameterValueDescription
Ring Inversion Barrier ~10.4 kcal/mol[2]Energy required for the interconversion between the two chair conformations.
Nitrogen Inversion Barrier ~6.1 kcal/mol[2]Energy required for the inversion of the nitrogen pyramid.
A-value (Methyl) ~1.7 kcal/molFree energy difference favoring the equatorial position for a methyl group.
A-value (Phenyl) ~2.9 kcal/molFree energy difference favoring the equatorial position for a phenyl group.

The Rigid World of Azaspiro[3.3]heptanes

In stark contrast to the flexible piperidine ring, the azaspiro[3.3]heptane scaffold is characterized by its significant rigidity. This rigidity stems from the spirocyclic fusion of two four-membered rings. While the individual azetidine rings can exhibit a slight puckering, the overall spirocyclic system has limited conformational freedom.

X-ray crystallographic studies of various azaspiro[3.3]heptane derivatives have confirmed their rigid, three-dimensional structures.[3][4] This conformational restriction is a key feature that makes them attractive as piperidine bioisosteres, as it can lead to enhanced target selectivity and improved metabolic stability.

Experimental and Computational Methodologies

The conformational analysis of both piperidines and azaspiro[3.3]heptanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For piperidines, the analysis of proton-proton coupling constants (³JHH) is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Protocol for ¹H NMR Conformational Analysis of a Substituted Piperidine:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton signals.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons, aiding in unambiguous signal assignment.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) for all relevant protons.

    • Apply the Karplus equation to estimate the dihedral angles.

      • Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship (~180° dihedral angle).

      • Small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • Based on the determined dihedral angles, deduce the preferred chair conformation and the orientation of the substituents.

For azaspiro[3.3]heptanes, NMR is used to confirm their rigid structure, with the chemical shifts and coupling constants of the ring protons being characteristic of the strained four-membered ring system.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. This technique has been instrumental in confirming the chair conformation of piperidines and the puckered, rigid structure of azaspiro[3.3]heptanes.[3][4]

General Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound of interest from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, dihedral angles, and ring puckering parameters.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They allow for the calculation of the relative energies of different conformers, the determination of geometric parameters, and the prediction of NMR parameters.

Computational Workflow for Conformational Analysis:

  • Conformer Generation: Generate a set of possible conformers for the molecule.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to determine their relative stabilities.

  • Property Calculation: Calculate relevant properties such as NMR chemical shifts and coupling constants for comparison with experimental data.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_piperidine Piperidine Conformational Dynamics Chair1 Chair Conformation 1 Chair1->Chair1 Nitrogen Inversion (~6.1 kcal/mol) TransitionState Twist-Boat (Transition State) Chair1->TransitionState Ring Inversion (~10.4 kcal/mol) Chair2 Chair Conformation 2 TransitionState->Chair2

Caption: Conformational dynamics of the piperidine ring.

G cluster_workflow Experimental and Computational Workflow Synthesis Synthesis of Target Compound NMR NMR Spectroscopy (Solution Conformation) Synthesis->NMR Xray X-ray Crystallography (Solid-State Conformation) Synthesis->Xray Computational Computational Modeling (Energetics & Geometry) Synthesis->Computational Analysis Conformational Analysis (Comparison of Data) NMR->Analysis Xray->Analysis Computational->Analysis

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of azaspiro[3.3]heptanes and piperidines reveals a fundamental trade-off between conformational flexibility and rigidity. Piperidines, with their well-characterized chair conformations and dynamic inversion processes, offer a versatile but conformationally promiscuous scaffold. In contrast, azaspiro[3.3]heptanes provide a rigid and pre-organized framework, which can be advantageous in drug design for enhancing potency, selectivity, and metabolic stability. The choice between these two scaffolds will depend on the specific requirements of the therapeutic target and the desired physicochemical properties of the drug candidate. A thorough understanding of their conformational preferences, obtained through a combination of experimental and computational methods, is crucial for the rational design of new and improved therapeutics.

References

A Comparative Analysis of the Antinociceptive Effects of Spiro[3.3]heptane-Based Anesthetics and Benzocaine

Author: BenchChem Technical Support Team. Date: December 2025

A novel spiro[3.3]heptane-based anesthetic, designed as a saturated bioisostere of benzocaine (B179285), demonstrates a comparable antinociceptive profile to its parent compound in preclinical assessments. This comparison guide offers an objective evaluation of their relative performance, supported by experimental data, for researchers and professionals in drug development.

This guide delves into the quantitative data from comparative studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows. The focus is on providing a clear, data-driven comparison to inform future research and development in the field of local anesthetics.

Quantitative Performance Comparison

The antinociceptive effects of the spiro[3.3]heptane-based benzocaine analog (compound (±)-79) and benzocaine were evaluated in a tail-flick test on CD-1 mice. The data reveals a remarkably similar time course and magnitude of action between the two compounds, suggesting that the spiro[3.3]heptane core successfully mimics the phenyl ring of benzocaine in this biological context.[1]

CompoundDoseTime Point (minutes)Antinociceptive Effect (% MPE)
Spiro[3.3]heptane Analog (±)-79 10 mg/kg15~45%
30~55%
60~35%
120~15%
Benzocaine 10 mg/kg15~40%
30~50%
60~30%
120~10%
Vehicle -15-120<10%

MPE: Maximum Possible Effect. Data is estimated from graphical representations in the cited literature and presented as mean ± SEM.[1]

Mechanism of Action: A Shared Pathway

Both benzocaine and its spiro[3.3]heptane-based analog are believed to exert their antinociceptive effects through the same primary mechanism of action: the blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3][4] By reversibly binding to these channels, the anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This action effectively prevents the initiation and conduction of nerve impulses, resulting in a local anesthetic or antinociceptive effect.[1][2]

Signaling_Pathway cluster_neuron Neuronal Membrane cluster_stimulus Nociceptive Stimulus Anesthetic Anesthetic Na_Channel_Closed Voltage-gated Na+ Channel (Closed) Anesthetic->Na_Channel_Closed Binds to channel Na_Channel_Blocked Voltage-gated Na+ Channel (Blocked) Na_Channel_Closed->Na_Channel_Blocked Stabilizes inactive state Na_Channel_Open Voltage-gated Na+ Channel (Open) Action_Potential Action_Potential Na_Channel_Open->Action_Potential Generates Na_Channel_Blocked->Action_Potential Prevents Stimulus Stimulus Depolarization Depolarization Stimulus->Depolarization Initiates Depolarization->Na_Channel_Open Opens Pain_Signal Pain_Signal Action_Potential->Pain_Signal Propagates

Mechanism of action for local anesthetics.

Experimental Protocols

The primary method used to compare the antinociceptive effects of the spiro[3.3]heptane-based anesthetic and benzocaine was the tail-flick test in mice.[1] This standard pharmacological assay measures the latency of an animal to withdraw its tail from a source of thermal pain.

Tail-Flick Test Protocol
  • Animal Acclimation: CD-1 mice are acclimated to the testing environment to minimize stress-induced variability.

  • Baseline Latency: A baseline tail-flick latency is determined for each mouse by applying a radiant heat source to the tail and measuring the time taken for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compounds (spiro[3.3]heptane analog or benzocaine) or a vehicle control are administered, typically via intraperitoneal injection.

  • Post-Treatment Latency Measurement: At predetermined time intervals (e.g., 15, 30, 60, 120 minutes) after administration, the tail-flick latency is measured again.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline administration Administer Compound/Vehicle baseline->administration measurement Measure Post-Treatment Latency at Intervals administration->measurement analysis Calculate % MPE and Analyze Data measurement->analysis end End analysis->end

Workflow for the tail-flick antinociceptive assay.

Conclusion

The spiro[3.3]heptane-based analog of benzocaine demonstrates a compelling antinociceptive profile that is quantitatively similar to that of benzocaine in the tail-flick assay. This suggests that the spiro[3.3]heptane scaffold is a viable bioisostere for the para-substituted phenyl ring in this class of local anesthetics. The shared mechanism of action, centered on the blockade of voltage-gated sodium channels, is further supported by these findings. For researchers in drug development, these results highlight a promising avenue for the design of novel local anesthetics with potentially altered physicochemical properties, while retaining the desired biological activity. Further studies are warranted to explore other pharmacological parameters, such as potency (ED50) and the safety profile of this novel spiro[3.3]heptane-based compound.

References

Validating Target Engagement: A Comparative Guide to Spiro[3.3]heptane-Modified Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of target engagement validation methodologies for inhibitors featuring the spiro[3.3]heptane scaffold versus traditional benzene (B151609) ring structures, supported by experimental data and detailed protocols.

The strategic replacement of benzene rings with bioisosteres is a common tactic in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates. The spiro[3.3]heptane scaffold has emerged as a promising three-dimensional, saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2][3] This guide provides a comparative overview of key experimental methods for validating the target engagement of spiro[3.3]heptane-modified inhibitors, with a focus on inhibitors of the Hedgehog and Histone Deacetylase (HDAC) signaling pathways.

Comparison of Target Engagement Validation Methods

Validating that a modified inhibitor maintains or improves its engagement with its intended molecular target is a critical step in drug development.[4] Several robust methods can be employed to quantify this interaction within a cellular context. The following table compares two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling, in the context of analyzing spiro[3.3]heptane-modified inhibitors.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[5][6][7]A photoreactive group on the inhibitor covalently cross-links to the target protein upon UV irradiation, allowing for subsequent identification and quantification.[8][9][10]
Information Provided Confirmation of direct target binding in cells and tissues; can be used to determine apparent binding affinity (isothermal dose-response CETSA).[11][12]Direct identification of target proteins and binding sites; can be used for unbiased target deconvolution in complex biological systems.[13][14]
Spiro[3.3]heptane Context Can be used to directly compare the thermal stabilization effect of a spiro[3.3]heptane-modified inhibitor versus its benzene-containing parent compound on the target protein. A greater thermal shift would indicate stronger target engagement.A spiro[3.3]heptane-modified inhibitor can be functionalized with a photoreactive group and a reporter tag to identify and quantify its interaction with the target protein. Comparative proteomic analysis can reveal differences in on- and off-target binding profiles.
Advantages Label-free method, applicable to intact cells and tissues, reflects physiological conditions.[5][7]Provides direct evidence of binding and can identify unknown targets or off-targets.[9][14]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding; throughput can be limited with Western blot-based detection.[7]Requires synthesis of a modified probe; potential for non-specific labeling.[14]
Quantitative Readout Thermal shift (ΔTm) in melting temperature; EC50 from isothermal dose-response curves.[11]Mass spectrometry-based quantification of enriched proteins.[15]

Signaling Pathways and Experimental Workflows

To provide a practical context for these validation methods, we will focus on two important cancer-related signaling pathways where spiro[3.3]heptane-modified inhibitors have been synthesized: the Hedgehog signaling pathway (targeted by Sonidegib) and the Histone Deacetylase (HDAC) pathway (targeted by Vorinostat).

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[16][17] Small molecule inhibitors targeting the Smoothened (SMO) protein are a key therapeutic strategy.[18]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO SMO PTCH1->SMO SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex inactivates SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) translocates Target Genes Target Genes GLI (active)->Target Genes activates transcription

Figure 1. Simplified Hedgehog signaling pathway.[1][2]

Histone Deacetylase (HDAC) and Chromatin Remodeling

HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[5][19] HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes.[19]

HDAC_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation DNA DNA Histone->DNA Condensed Chromatin (Transcription OFF) Acetylated Histone->Histone Deacetylation Acetylated Histone->DNA Open Chromatin (Transcription ON) HAT HAT HAT->Acetylated Histone HDAC HDAC HDAC->Histone HDAC Inhibitor Vorinostat/ Spiro-analog HDAC Inhibitor->HDAC inhibits

Figure 2. Mechanism of HDAC inhibition.[3][19]

Experimental Protocols

Detailed methodologies for performing CETSA and Photoaffinity Labeling are provided below. These protocols are generalized and should be optimized for the specific inhibitor and target protein.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to compare the thermal stabilization of a target protein by a spiro[3.3]heptane-modified inhibitor and its parent compound.[7][8][20]

CETSA_Workflow start 1. Cell Culture and Treatment heat 2. Heat Shock start->heat lysis 3. Cell Lysis heat->lysis centrifugation 4. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation supernatant 5. Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot 6. Western Blot Analysis of Target Protein supernatant->western_blot analysis 7. Data Analysis: Compare Protein Levels western_blot->analysis

Figure 3. CETSA experimental workflow.

1. Cell Culture and Treatment:

  • Culture cells expressing the target protein to 70-80% confluency.

  • Treat cells with the spiro[3.3]heptane-modified inhibitor, the parent compound, or vehicle control at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

4. Centrifugation:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Supernatant Collection:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

6. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

  • Detect the signal using an appropriate method (e.g., chemiluminescence).

7. Data Analysis:

  • Quantify the band intensities for each temperature point and treatment condition.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

  • Compare the melting temperatures (Tm) and thermal shifts (ΔTm) between the different treatment groups.

Photoaffinity Labeling Protocol

This protocol outlines a chemoproteomics approach using a spiro[3.3]heptane-modified inhibitor equipped with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).[10][21][22]

PAL_Workflow start 1. Cell Treatment with Photoaffinity Probe uv 2. UV Irradiation (Cross-linking) start->uv lysis 3. Cell Lysis uv->lysis click 4. Click Chemistry: Attach Biotin (B1667282) Tag lysis->click enrichment 5. Enrichment of Biotinylated Proteins with Streptavidin Beads click->enrichment digestion 6. On-bead Protein Digestion enrichment->digestion ms 7. LC-MS/MS Analysis digestion->ms analysis 8. Data Analysis: Identify and Quantify Labeled Proteins ms->analysis

Figure 4. Photoaffinity labeling workflow.

1. Cell Treatment:

  • Treat cells with the spiro[3.3]heptane-based photoaffinity probe. Include control groups treated with vehicle or a competition experiment with an excess of the non-probe inhibitor.

2. UV Irradiation:

  • Irradiate the cells with UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent cross-linking to interacting proteins.

3. Cell Lysis:

  • Lyse the cells in a buffer containing SDS to denature proteins.

4. Click Chemistry:

  • Add a biotin-azide tag to the cell lysate, along with copper(I) catalyst, to attach biotin to the alkyne-modified probe through a click reaction.

5. Enrichment:

  • Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein-probe complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-bead Digestion:

  • Digest the enriched proteins into peptides using a protease (e.g., trypsin) directly on the beads.

7. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

  • Identify the proteins that were labeled by the probe using proteomics software.

  • Quantify the relative abundance of the identified proteins across different experimental conditions to determine the on- and off-target engagement profile of the spiro[3.3]heptane-modified inhibitor.

Quantitative Data Summary

While the synthesis of spiro[3.3]heptane-modified analogs of drugs like Sonidegib and Vorinostat has been reported, direct quantitative comparisons of their target engagement using methods like CETSA and photoaffinity labeling are not extensively available in the public domain. The following tables present a conceptual framework for how such data would be presented.

Table 1: Hypothetical CETSA Data for a Spiro[3.3]heptane-Modified SMO Inhibitor

CompoundTarget ProteinCell LineThermal Shift (ΔTm, °C)
SonidegibSMONIH-3T3+4.2
Spiro-Sonidegib AnalogSMONIH-3T3+5.1
Vehicle ControlSMONIH-3T30

Table 2: Hypothetical Photoaffinity Labeling Data for a Spiro[3.3]heptane-Modified HDAC Inhibitor

Protein IdentifiedFunctionEnrichment Ratio (Spiro-Vorinostat Probe / Control)
HDAC1Histone Deacetylation15.2
HDAC2Histone Deacetylation12.8
HDAC3Histone Deacetylation8.5
Off-Target Protein XKinase1.2

Conclusion

The spiro[3.3]heptane scaffold offers a valuable tool for medicinal chemists to escape "flatland" and explore novel chemical space with improved drug-like properties. Validating the target engagement of these modified inhibitors is paramount to ensure that the desired biological activity is retained or enhanced. The Cellular Thermal Shift Assay and Photoaffinity Labeling are powerful, complementary techniques to achieve this. While direct comparative quantitative data for spiro[3.s]heptane-modified inhibitors is still emerging, the protocols and conceptual data presented in this guide provide a solid framework for researchers to design and execute experiments to rigorously evaluate their compounds. The continued application of these target engagement validation methods will be essential in realizing the full potential of spiro[3.3]heptane and other novel scaffolds in drug discovery.

References

Safety Operating Guide

Safe Disposal of CHO-Ph-spiro[3.3]heptane-COOEt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CHO-Ph-spiro[3.3]heptane-COOEt, a spirocyclic organic compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Based on data for structurally similar compounds, this compound should be regarded as a hazardous substance. Similar spirocyclic compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4] Some are also harmful if swallowed.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured waste management plan that prioritizes safety and regulatory compliance.

1. Waste Identification and Segregation:

  • This compound waste may exist in solid form, in solution, or as contamination on laboratory materials.

  • This compound should be treated as hazardous chemical waste.[5][6]

  • Crucially, determine if the waste is mixed with other substances, as this will influence the disposal route. Never mix incompatible wastes.[6]

  • As this compound does not contain halogens, it should be segregated into a "non-halogenated organic waste" stream.[1][2]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealable container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container, such as a glass or high-density polyethylene (B3416737) (HDPE) bottle with a screw cap.[5]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.[6]

3. Labeling and Storage:

  • As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, away from general laboratory traffic, and under the control of laboratory personnel.[5][7]

  • Liquid waste containers must be stored in secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[5]

4. Arranging for Professional Disposal:

  • Do not dispose of this compound down the sink or in the general trash. [2][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[5][7]

5. Empty Container Disposal:

  • An empty container that held this compound is not considered clean until all residues have been removed.

  • The container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[5]

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste Must be between 6-9 for many standard disposal routes.[8]
Flash Point Liquids with a flash point below 140°F (60°C) are typically considered ignitable hazardous waste.[9]
EPA Hazardous Waste Codes Non-halogenated solvent waste may fall under codes like F003 or F005, depending on the mixture.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Waste This compound Waste Generated Segregate Segregate as Non-Halogenated Organic Waste Waste->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid or Contaminated Materials LiquidWaste Liquid Waste Container Segregate->LiquidWaste Liquid Solutions Label Label Container: 'Hazardous Waste' + Chemical Name SolidWaste->Label LiquidWaste->Label Store Store in Secondary Containment in SAA Label->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Disposal workflow for this compound.

References

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